molecular formula C26H44N2O10S B10754391 Albuterol Sulfate CAS No. 67713-16-0

Albuterol Sulfate

货号: B10754391
CAS 编号: 67713-16-0
分子量: 576.7 g/mol
InChI 键: BNPSSFBOAGDEEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Albuterol Sulfate is a potent and selective beta-2 adrenergic receptor agonist widely utilized in respiratory research. Its primary research value lies in its mechanism of action, which involves the activation of adenylate cyclase following binding to the beta-2 adrenergic receptors in smooth muscle tissue. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in the relaxation of bronchial smooth muscle. Consequently, it is an indispensable pharmacological tool for studying asthma, chronic obstructive pulmonary disease (COPD), and other bronchoconstrictive disorders in vitro and in animal models. Researchers employ this compound to investigate signaling pathways downstream of G-protein coupled receptors (GPCRs), receptor desensitization mechanisms, and the development of bronchodilatory therapies. This high-purity compound enables precise and reproducible experimental outcomes, facilitating advancements in our understanding of pulmonary physiology and pharmacology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSSFBOAGDEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881180
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51022-70-9
Record name Albuterol sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBUTEROL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Albuterol Sulfate mechanism of action on bronchial smooth muscle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Albuterol Sulfate (B86663) on Bronchial Smooth Muscle

For an audience of Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol sulfate is a selective short-acting β2-adrenergic receptor agonist (SABA) that serves as a cornerstone therapy for the rapid relief of bronchospasm in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in a precise molecular mechanism within bronchial smooth muscle cells. This technical guide provides a comprehensive examination of this mechanism, beginning with albuterol's interaction with the β2-adrenergic receptor, detailing the subsequent G-protein-mediated signaling cascade, and culminating in the downstream phosphorylation events that lead to muscle relaxation. This document summarizes key quantitative pharmacological data, presents detailed protocols for seminal experiments used in the study of β2-agonists, and utilizes graphical representations to illustrate the core signaling pathways and experimental workflows.

Introduction

Albuterol (also known as salbutamol) provides rapid bronchodilation by directly targeting the smooth muscle surrounding the airways.[1] Its primary function is to relax these muscles, thereby increasing airway diameter and relieving the symptoms of acute bronchospasm.[1] A thorough understanding of its mechanism of action at the molecular level is critical for both the optimal use of current therapies and the development of novel, more effective bronchodilators. This guide will explore the canonical signaling pathway initiated by albuterol, from receptor activation to the ultimate physiological outcome.

The Albuterol Signaling Cascade

The action of albuterol is initiated by its binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of bronchial smooth muscle cells.[2] This binding event triggers a cascade of intracellular events.

2.1. Receptor Binding and G-Protein Activation Albuterol is a selective agonist for the β2-adrenergic receptor.[3] Upon binding, it induces a conformational change in the receptor, which promotes its coupling to the heterotrimeric Gs protein. This interaction facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The now-activated Gαs-GTP complex dissociates from its βγ subunits.[4]

2.2. Activation of Adenylyl Cyclase and Synthesis of cAMP The dissociated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[3][5] This enzyme then catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger cyclic-3', 5'-adenosine monophosphate (cAMP).[5][6] This leads to a rapid and significant increase in intracellular cAMP levels.

2.3. Protein Kinase A (PKA) Activation and Downstream Effects The elevated concentration of cAMP is the central point of the signaling pathway. cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.[6][7] Activated PKA then phosphorylates multiple downstream protein targets, which collectively lead to bronchial smooth muscle relaxation through two primary mechanisms:

  • Decreased Intracellular Calcium (Ca2+) Concentration: PKA activation lowers cytosolic Ca2+ levels by promoting the sequestration of Ca2+ into the sarcoplasmic reticulum and by reducing Ca2+ influx from the extracellular space.[7][8]

  • Inhibition of Myosin Light Chain Phosphorylation: PKA phosphorylates Myosin Light Chain Kinase (MLCK).[4] This phosphorylation inhibits MLCK's ability to phosphorylate the myosin light chain, which is a critical step for the interaction between actin and myosin required for muscle contraction.[4][7]

The combined effect of reduced intracellular calcium and the inhibition of the contractile machinery results in the profound and rapid relaxation of the bronchial smooth muscle, leading to bronchodilation.[3][7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to albuterol's interaction with the β2-adrenergic receptor and its downstream effects.

Table 1: Receptor Binding Affinity and Functional Potency

ParameterDescriptionValueCell/Tissue Type
Binding Affinity (Ki) The dissociation constant for albuterol binding to the β2-adrenergic receptor. A lower value indicates higher affinity.~300 - 400 nMHuman Lung
Functional Potency (EC50) The concentration of albuterol that produces 50% of the maximal response (cAMP production).~2.0 - 5.0 nMHEK293 cells with endogenous β2-receptors
Intrinsic Efficacy Albuterol is a partial agonist compared to the full agonist fenoterol (B1672521), meaning it produces a lower maximal effect at the receptor level.[9]Lower Emax for cAMP production vs. Fenoterol[9]Human Volunteers

Table 2: Downstream Signaling Effects

ParameterDescriptionObserved EffectNotes
cAMP Production Increase in intracellular cAMP following stimulation.Dose-dependent increase.[9]The basis for functional potency assays.
Bronchial Relaxation Relaxation of pre-contracted airway smooth muscle.Dose-dependent relaxation of methacholine-induced contraction.[10](R)-albuterol is the active enantiomer responsible for relaxation.[10][11]

Key Experimental Protocols

The characterization of albuterol's mechanism of action relies on a suite of established in vitro experimental techniques.

4.1. Protocol: In Vitro Muscle Bath Assay for Bronchial Smooth Muscle Relaxation

  • Objective: To directly measure the relaxant effect of albuterol on isolated airway tissue.

  • Methodology:

    • Tissue Preparation: Bronchial rings are dissected from animal (e.g., guinea pig, rat) or human lung tissue obtained from surgical resection.[12][13]

    • Mounting: The rings are mounted in an organ bath system containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, aerated with 95% O2/5% CO2.[14] The tissue is connected to an isometric force transducer to record changes in tension.

    • Equilibration: The tissue is allowed to equilibrate under a baseline tension.

    • Contraction: A stable contraction is induced using a spasmogen, such as carbachol, methacholine, or potassium chloride.[14][15]

    • Drug Addition: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the bath.

    • Data Analysis: The resulting relaxation is measured as a percentage reversal of the induced contraction. A concentration-response curve is generated to determine the potency (EC50) and efficacy (Emax) of albuterol as a relaxant.

4.2. Protocol: cAMP Accumulation Assay

  • Objective: To quantify the increase in intracellular cAMP in response to albuterol stimulation, providing a measure of functional potency at the cellular level.

  • Methodology:

    • Cell Culture: Human bronchial smooth muscle cells (or a cell line endogenously expressing the β2-adrenergic receptor, like HEK293) are cultured in multi-well plates.[16]

    • Pre-treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the enzymatic degradation of cAMP and amplify the signal.[17]

    • Stimulation: Cells are treated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

    • Cell Lysis: The stimulation is stopped, and cells are lysed to release the accumulated intracellular cAMP.

    • Detection: The concentration of cAMP in the lysate is measured using a competitive immunoassay, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.[18][19] In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[18]

    • Data Analysis: A standard curve is used to convert the signal to cAMP concentration. A dose-response curve is plotted to determine the EC50 value for albuterol.[16]

Visualizations

The following diagrams illustrate the core molecular pathway and a typical experimental workflow.

Albuterol_Signaling_Pathway Figure 1: this compound Signaling Pathway in Bronchial Smooth Muscle cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects Albuterol Albuterol B2AR β2-Adrenergic Receptor Albuterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_I Inactive PKA cAMP->PKA_I Activates PKA_A Active PKA PKA_I->PKA_A MLCK Myosin Light Chain Kinase PKA_A->MLCK Inhibits via Phosphorylation Ca_Reduction ↓ Intracellular Ca2+ PKA_A->Ca_Reduction Relaxation Smooth Muscle Relaxation MLCK->Relaxation Ca_Reduction->Relaxation

Caption: Albuterol's signaling cascade leading to muscle relaxation.

Experimental_Workflow Figure 2: Experimental Workflow for In Vitro Muscle Bath Assay A 1. Isolate Bronchial Ring Tissue B 2. Mount in Organ Bath with Force Transducer A->B C 3. Equilibrate Under Baseline Tension B->C D 4. Induce Contraction (e.g., with Methacholine) C->D E 5. Add Cumulative Doses of Albuterol D->E F 6. Record Relaxation (↓ Tension) E->F G 7. Analyze Data: Generate Dose-Response Curve F->G

Caption: Workflow for measuring bronchial smooth muscle relaxation.

Logical_Relationship Figure 3: Logical Flow of Albuterol's Mechanism Receptor_Binding Albuterol Binds β2-Adrenergic Receptor Signal_Transduction G-Protein Activation & Adenylyl Cyclase Receptor_Binding->Signal_Transduction Second_Messenger ↑ Intracellular cAMP Signal_Transduction->Second_Messenger Kinase_Activation Protein Kinase A Activation Second_Messenger->Kinase_Activation Cellular_Response Phosphorylation of Downstream Targets Kinase_Activation->Cellular_Response Physiological_Outcome Bronchial Smooth Muscle Relaxation Cellular_Response->Physiological_Outcome

Caption: High-level logical flow of albuterol's action.

References

(R)-Albuterol vs. (S)-Albuterol: A Comprehensive Pharmacological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Albuterol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction associated with asthma and chronic obstructive pulmonary disease (COPD).[1] Commercially available as a racemic mixture, it comprises equal parts of two enantiomers: (R)-albuterol (levosalbutamol) and (S)-albuterol (dextrosalbutamol). While initially believed to be inert, emerging evidence has revealed that the (S)-enantiomer possesses a distinct pharmacological profile that may counteract the therapeutic effects of the (R)-enantiomer and potentially contribute to adverse effects. This technical guide provides a detailed comparative analysis of the pharmacology of (R)- and (S)-albuterol, focusing on their receptor binding, functional activity, signaling pathways, and pharmacokinetic properties.

Receptor Binding and Functional Activity

The therapeutic effects of albuterol are primarily mediated by the (R)-enantiomer, which acts as a potent agonist at the β2-adrenergic receptor. In contrast, the (S)-enantiomer exhibits significantly lower affinity for this receptor.[2] The disparity in binding affinity is substantial, with some studies suggesting that (R)-albuterol has an affinity that is over 100 times greater than that of (S)-albuterol.[2]

The functional consequences of this differential binding are profound. (R)-albuterol is responsible for the bronchodilatory effects of the racemic mixture, while (S)-albuterol is considered clinically inactive in this regard.[3] In fact, some research suggests that (S)-albuterol may even possess pro-inflammatory and pro-constrictory properties.[4]

Parameter(R)-Albuterol(S)-AlbuterolRacemic AlbuterolReference
Receptor Binding Affinity (β2-Adrenergic Receptor)
QualitativeHighLowModerate[2]
Functional Activity
Bronchodilation (FEV1 Potency Ratio vs. Racemic)~1.9Inactive1.0[3]
cAMP Formation (EC50)Not explicitly foundNot explicitly found0.6 µM[5]
Effect on Plasma Potassium (EC50)0.59 ng/mLNo effect0.94 ng/mL[6]

Signaling Pathways

The activation of the β2-adrenergic receptor by (R)-albuterol initiates a well-defined signaling cascade. As a G-protein coupled receptor (GPCR), its stimulation leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Increased intracellular cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[7]

Conversely, (S)-albuterol has been shown to activate pro-constrictory and pro-inflammatory pathways. Studies in human bronchial smooth muscle cells have indicated that (S)-albuterol can increase the expression and activity of Gαi-1 protein and intracellular calcium concentration ([Ca2+]i) upon stimulation. Furthermore, it has been found to activate pro-inflammatory pathways involving PI3 kinase and NF-κB.

G_Protein_Signaling_Pathway cluster_R_Albuterol (R)-Albuterol Pathway (Bronchodilation) cluster_S_Albuterol (S)-Albuterol Pathway (Pro-inflammatory/Pro-constrictory) R_Albuterol (R)-Albuterol Beta2_AR_R β2-Adrenergic Receptor R_Albuterol->Beta2_AR_R Gs_Protein_R Gs Protein Beta2_AR_R->Gs_Protein_R activates AC_R Adenylyl Cyclase Gs_Protein_R->AC_R activates cAMP_R cAMP AC_R->cAMP_R ATP to cAMP PKA_R Protein Kinase A cAMP_R->PKA_R activates Relaxation Bronchial Smooth Muscle Relaxation PKA_R->Relaxation leads to S_Albuterol (S)-Albuterol Unknown_Receptor Putative Receptor(s) S_Albuterol->Unknown_Receptor Gi_Protein_S Gi Protein Unknown_Receptor->Gi_Protein_S activates PI3K_NFkB PI3K / NF-κB Activation Unknown_Receptor->PI3K_NFkB activates Ca_Increase Increased [Ca2+]i Gi_Protein_S->Ca_Increase leads to Inflammation Inflammation PI3K_NFkB->Inflammation Constriction Bronchoconstriction Ca_Increase->Constriction

Signaling pathways of (R)- and (S)-Albuterol.

Pharmacokinetics

The enantiomers of albuterol also exhibit distinct pharmacokinetic profiles. Following administration, (S)-albuterol is cleared from the body more slowly than (R)-albuterol, leading to a longer half-life.[6] This differential clearance can result in the accumulation of (S)-albuterol with repeated dosing of the racemic mixture.

Parameter(R)-Albuterol(S)-AlbuterolReference
Half-life (t1/2) after inhalation ~4 hours~6 hours[6]
Metabolism More rapidSlower[4]

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of (R)- and (S)-albuterol for the human β2-adrenergic receptor.

Materials:

  • Human β2-adrenergic receptor membranes (e.g., from CHO-K1 cells)

  • Radioligand: [3H]-Dihydroalprenolol or [125I]-Cyanopindolol

  • Unlabeled ligands: (R)-albuterol, (S)-albuterol, propranolol (B1214883) (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 12 mM MgCl2, 2 mM EDTA, pH 7.4)

  • GF/C filters

  • Scintillation cocktail

  • 96-well plates

  • FilterMate™ harvester or equivalent

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled ligands ((R)-albuterol, (S)-albuterol, and propranolol).

  • In a 96-well plate, add the receptor membrane preparation.

  • Add the serially diluted unlabeled ligands to the respective wells. For total binding, add assay buffer. For non-specific binding, add a high concentration of propranolol.

  • Add the radioligand at a concentration near its Kd value to all wells.

  • Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through GF/C filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values for each enantiomer using non-linear regression analysis of the competition binding curves.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Prep Prepare Reagents: - Receptor Membranes - Radioligand - Unlabeled Ligands - Buffers Plate Plate Setup (96-well): - Add Receptor Membranes Prep->Plate Ligands Add Unlabeled Ligands: - (R)-Albuterol dilutions - (S)-Albuterol dilutions - Propranolol (NSB) - Buffer (Total) Plate->Ligands Radioligand Add Radioligand Ligands->Radioligand Incubate Incubate to Equilibrium Radioligand->Incubate Filter Terminate and Filter Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze

Workflow for Radioligand Binding Assay.
In Vivo Measurement of Airway Hyperresponsiveness in a Mouse Model

This protocol describes a method to assess the effects of (R)- and (S)-albuterol on airway hyperresponsiveness in a mouse model of allergic asthma.

Materials:

  • Mice (e.g., BALB/c)

  • Allergen (e.g., Ovalbumin - OVA)

  • Adjuvant (e.g., Alum)

  • Methacholine (B1211447)

  • (R)-albuterol and (S)-albuterol

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on, for example, day 0 and day 14.

  • Challenge: Challenge the sensitized mice with aerosolized OVA on multiple days (e.g., days 21, 22, and 23).

  • Treatment: Administer (R)-albuterol, (S)-albuterol, or a vehicle control to different groups of mice via an appropriate route (e.g., intraperitoneal injection, inhalation) before the final allergen challenge or methacholine challenge.

  • Measurement of Airway Hyperresponsiveness:

    • Place a conscious, unrestrained mouse in the whole-body plethysmograph and allow it to acclimatize.

    • Record baseline breathing parameters.

    • Expose the mouse to increasing concentrations of nebulized methacholine.

    • Measure the respiratory parameters, such as enhanced pause (Penh), at each methacholine concentration.

  • Data Analysis: Plot the Penh values against the methacholine concentration to generate a dose-response curve. Compare the curves between the different treatment groups to determine the effect of each albuterol enantiomer on airway hyperresponsiveness.

Conclusion

The pharmacological profiles of (R)- and (S)-albuterol are distinctly different. (R)-albuterol is the eutomer, responsible for the therapeutic bronchodilatory effects through the classical β2-adrenergic receptor-Gαs-cAMP pathway. In contrast, (S)-albuterol, the distomer, exhibits low affinity for the β2-adrenergic receptor and may contribute to pro-inflammatory and pro-constrictory effects through alternative signaling pathways. The slower clearance of (S)-albuterol raises the possibility of its accumulation and potential for adverse effects with chronic use of racemic albuterol. These findings underscore the importance of considering the stereochemistry of chiral drugs in drug development and clinical practice. Further research into the precise mechanisms of (S)-albuterol's actions may provide valuable insights into the pathophysiology of airway diseases and lead to the development of more targeted and effective therapies.

References

Cellular Response to Albuterol Sulfate in Airway Epithelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol Sulfate, a short-acting β2-adrenergic agonist, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). While its bronchodilatory effects on airway smooth muscle are well-established, the direct cellular responses of airway epithelial cells to albuterol are complex and multifaceted. This technical guide provides a comprehensive overview of the known cellular and molecular effects of albuterol on the airway epithelium, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. The airway epithelium, the first line of defense against inhaled insults, plays a critical role in orchestrating inflammatory responses, mucociliary clearance, and tissue repair.[1][2] Understanding how albuterol modulates these functions is paramount for developing more targeted and effective respiratory therapies.

Core Cellular Responses and Signaling Pathways

Albuterol's interaction with β2-adrenergic receptors on airway epithelial cells triggers a cascade of intracellular events, leading to diverse physiological responses. The primary mechanism of action involves the activation of adenylyl cyclase through a stimulatory Gs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][3][4] However, recent research has unveiled additional, cAMP/PKA-independent signaling pathways that contribute to albuterol's anti-inflammatory and other cellular effects.

Anti-inflammatory Effects via a Novel iNOS-PKCδ Pathway

Beyond its bronchodilatory function, albuterol exhibits significant anti-inflammatory properties in the airway epithelium. Specifically, the (R)-enantiomer of albuterol has been shown to suppress the production and release of pro-inflammatory mediators like granulocyte-macrophage colony-stimulating factor (GM-CSF) in normal human bronchial epithelial (NHBE) cells stimulated with cytokines.[1][2][5][6] This effect is mediated by a novel signaling pathway involving inducible nitric oxide synthase (iNOS) and Protein Kinase C delta (PKCδ), and is independent of the classical PKA pathway.[1][5][6][7]

The (S)-enantiomer of albuterol does not exhibit these anti-inflammatory effects.[1][5][6] In cytokine-stimulated NHBE cells, (R)-albuterol upregulates iNOS mRNA in a concentration-dependent manner, an effect requiring PKCδ activation.[1][5] The subsequent increase in nitric oxide (NO) production contributes to the suppression of GM-CSF expression.[1][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Albuterol (R-enantiomer) Albuterol (R-enantiomer) B2-AR β2-Adrenergic Receptor Albuterol (R-enantiomer)->B2-AR PKC_delta PKCδ B2-AR->PKC_delta G-protein coupled activation iNOS_mRNA iNOS mRNA (Upregulation) PKC_delta->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO GM_CSF_mRNA GM-CSF mRNA (Suppression) NO->GM_CSF_mRNA GM_CSF_protein GM-CSF Protein Release (Suppression) GM_CSF_mRNA->GM_CSF_protein

Caption: Anti-inflammatory signaling of (R)-Albuterol in airway epithelial cells.
Modulation of Ciliary Beat Frequency (CBF)

Mucociliary clearance is a vital defense mechanism of the respiratory tract, and ciliary beat frequency (CBF) is a critical component of this process. Albuterol has been demonstrated to stimulate CBF in airway epithelial cells. Studies using ovine tracheal epithelial cells have shown that (R)-albuterol stimulates CBF in a dose-dependent manner, an effect mediated through β2-receptors and PKA activation.[8][9][10] Interestingly, racemic albuterol is less effective at stimulating CBF than the pure (R)-enantiomer, suggesting that (S)-albuterol may interfere with the stimulatory effect of (R)-albuterol.[8][9][10] The signaling pathway for CBF stimulation involves both calcium-dependent and -independent mechanisms.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Albuterol (R-enantiomer) Albuterol (R-enantiomer) B2-AR β2-Adrenergic Receptor Albuterol (R-enantiomer)->B2-AR AC Adenylyl Cyclase B2-AR->AC Gs protein activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_dependent Ca2+-dependent pathway PKA->Ca_dependent Ca_independent Ca2+-independent pathway PKA->Ca_independent CBF Increased Ciliary Beat Frequency Ca_dependent->CBF Ca_independent->CBF

Caption: (R)-Albuterol signaling pathway for increasing ciliary beat frequency.
Regulation of Airway Epithelial Permeability

The integrity of the airway epithelial barrier is crucial for preventing the entry of pathogens and allergens. Albuterol has been found to modulate its own transport across the epithelium by increasing paracellular permeability.[3] This effect is mediated by the binding of albuterol to β2-adrenergic receptors on the epithelial cells, leading to changes in the "leakiness" of tight junctions.[3] This mechanism allows for a more rapid onset of action as the drug can more easily reach its target on the airway smooth muscle. The β2-selective antagonist ICI 118551 can block this albuterol-induced increase in permeability.[3]

G cluster_membrane Apical Membrane cluster_junction Tight Junction cluster_transport Paracellular Space Albuterol_apical Albuterol B2_AR_apical β2-Adrenergic Receptor Albuterol_apical->B2_AR_apical TJ Tight Junction Modulation B2_AR_apical->TJ Signaling Cascade Permeability Increased Paracellular Permeability TJ->Permeability Albuterol_transport Increased Albuterol Transport Permeability->Albuterol_transport

Caption: Albuterol-mediated increase in airway epithelial paracellular permeability.
Epigenetic Modifications and Gene Expression

Recent studies have revealed that albuterol can induce epigenetic changes in airway epithelial cells, specifically altering DNA methylation patterns.[11][12][13] These modifications can have lasting effects on gene expression and cellular function. In vitro treatment of nasal and bronchial epithelial cells with albuterol has been shown to predominantly cause hypomethylation across the genome.[11][13] Genes affected by these changes, such as CREB3L1, MYLK4, and KSR1, are involved in pathways relevant to asthma, including IL-2, TNF-α, and NF-κB signaling.[11][13]

Furthermore, (R)-albuterol has been shown to induce the expression of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) gene in airway epithelial cells.[14] This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, thereby potentiating the anti-inflammatory effects of endogenous glucocorticoids.[14] This finding suggests a synergistic interaction between albuterol and corticosteroids in controlling airway inflammation.

Inhibition of Apoptosis

Corticosteroids, while effective anti-inflammatory agents, can induce apoptosis in airway epithelial cells.[15][16] Albuterol has been shown to counteract this effect, inhibiting corticosteroid-induced apoptosis in a concentration-dependent manner.[15][16] This protective effect is mediated by the classical β2-AR/cAMP/PKA pathway and is not associated with changes in glucocorticoid receptor transcriptional activity.[15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of albuterol on airway epithelial cells.

Table 1: Effect of Albuterol Enantiomers on Ciliary Beat Frequency (CBF) in Ovine Tracheal Epithelial Cells

TreatmentConcentration RangeMaximum % Increase in CBF (Mean ± SE)
(R)-Albuterol10 µM - 1 mM24.4 ± 5.4%
Racemic Albuterol10 µM - 1 mM12.8 ± 3.6%
(S)-AlbuterolUp to 1 mMNegligible
Data from Wijkstrom-Frei et al. (2002).[8][9][10]

Table 2: Anti-inflammatory Effects of Albuterol Enantiomers on Cytokine-Stimulated Normal Human Bronchial Epithelial (NHBE) Cells

Treatment (10⁻⁶ M)Effect on GM-CSF mRNA ExpressionEffect on GM-CSF Protein ReleaseEffect on iNOS mRNA Expression
(R)-AlbuterolAttenuated increaseSignificantly attenuated increase at 18 and 24h (P < 0.01)Significantly upregulated in a concentration-dependent manner (P < 0.001 at 10⁻⁵ M)
Racemic AlbuterolAttenuated increaseSignificantly attenuated increase at 18 and 24h (P < 0.01)-
(S)-AlbuterolNo effectNo effectNo significant effect
Data from Ko et al. (2005).[1][6]

Table 3: Effect of Albuterol on Paracellular Permeability in Normal Human Bronchial Epithelial (NHBE) Cells

ConditionEffect on Transepithelial Electrical Resistance (TEER)Effect on Mannitol Permeability
Albuterol (10 µM)Rapid and sustained decreaseSignificant increase
Albuterol + ICI 118551 (100 nM)-Albuterol-mediated increase was blocked
Data from Keshavjee et al. (2014).[3]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to investigate the cellular response of airway epithelial cells to albuterol.

Cell Culture
  • Primary Normal Human Bronchial Epithelial (NHBE) Cells: Cells are obtained from donor lungs and cultured at an air-liquid interface to achieve full differentiation into a pseudostratified mucociliary epithelium.[1][3]

  • Ovine Tracheal Epithelial Cells: Ciliated cells are isolated from ovine tracheas and used for single-cell analysis of ciliary beat frequency.[8][10]

  • Murine Transformed Club Cells (MTCC): A non-ciliated murine airway epithelial cell line used for studying gene expression and NF-κB activity.[14]

In Vitro Stimulation and Treatment
  • Cytokine Stimulation: To mimic an inflammatory environment, NHBE cells are often treated with a mixture of cytokines, such as IFN-γ and IL-1β (both at 10 ng/ml).[1][5][6]

  • Albuterol Treatment: Cells are exposed to various concentrations of (R)-albuterol, (S)-albuterol, or racemic albuterol, typically ranging from 10⁻⁸ M to 10⁻⁵ M.[1][14]

  • Inhibitor Studies: To delineate signaling pathways, specific inhibitors are used, such as the β2-adrenergic receptor antagonist ICI 118551.[3]

Measurement of Cellular Responses
  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of target genes such as iNOS, GM-CSF, and 11β-HSD1.[1][14]

  • Protein Quantification: Enzyme-linked immunosorbent assay (ELISA) is employed to measure the concentration of secreted proteins like GM-CSF in the cell culture media.[6]

  • Ciliary Beat Frequency (CBF) Measurement: Digital videomicroscopy is used to record and analyze the beat frequency of individual cilia on live epithelial cells.[8][10]

  • Paracellular Permeability Assays: Transepithelial electrical resistance (TEER) is measured to assess the integrity of the epithelial barrier. The flux of a paracellular marker, such as ³H-mannitol, across the epithelial monolayer is also quantified.[3]

  • DNA Methylation Analysis: Epigenome-wide association studies (EWAS) using arrays like the EPIC array are performed to identify changes in DNA methylation patterns in response to albuterol treatment.[11][13]

  • Apoptosis Assays: Apoptosis is quantified using methods such as TUNEL staining or measurement of caspase activity.

G cluster_setup Experimental Setup cluster_analysis Analysis of Cellular Response Cell_Culture Airway Epithelial Cell Culture (e.g., NHBE, Ovine Tracheal) Stimulation Stimulation/Treatment (Cytokines, Albuterol enantiomers, Inhibitors) Cell_Culture->Stimulation Gene_Expression Gene Expression (qPCR) Stimulation->Gene_Expression Protein_Quantification Protein Quantification (ELISA) Stimulation->Protein_Quantification CBF_Measurement CBF Measurement (Videomicroscopy) Stimulation->CBF_Measurement Permeability_Assay Permeability Assay (TEER, Mannitol Flux) Stimulation->Permeability_Assay Epigenetics Epigenetic Analysis (EWAS) Stimulation->Epigenetics Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase activity) Stimulation->Apoptosis_Assay

Caption: General experimental workflow for studying albuterol's effects on airway epithelial cells.

Conclusion

The cellular response to this compound in airway epithelial cells extends far beyond the canonical β2-adrenergic signaling pathway. Albuterol, particularly the (R)-enantiomer, actively modulates key epithelial functions including inflammation, mucociliary clearance, barrier integrity, and cell survival. The discovery of a novel anti-inflammatory pathway involving iNOS and PKCδ, the differential effects of albuterol enantiomers on ciliary beat frequency, and the drug's ability to regulate its own paracellular transport highlight the complexity of its interactions with the airway epithelium. Furthermore, the emerging evidence of albuterol-induced epigenetic modifications opens new avenues for understanding its long-term effects and potential for personalized medicine.

For researchers and drug development professionals, these findings underscore the importance of considering the airway epithelium as a primary target for respiratory therapies. A deeper understanding of these cellular and molecular mechanisms will be instrumental in designing novel drugs with enhanced therapeutic efficacy and improved safety profiles for the treatment of asthma, COPD, and other respiratory diseases. Future research should continue to explore the intricate signaling networks activated by albuterol in the airway epithelium and their implications for airway health and disease.

References

Pharmacodynamics of Albuterol Sulfate in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of albuterol sulfate (B86663), a widely used β2-adrenergic receptor agonist for the treatment of bronchospasm. This document details the drug's mechanism of action, receptor binding affinity, in vitro and in vivo functional potency, and cardiovascular safety profile in various preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of respiratory therapeutics.

Mechanism of Action

Albuterol, also known as salbutamol, is a selective β2-adrenergic receptor agonist.[1] Its primary pharmacodynamic effect is the relaxation of airway smooth muscle, leading to bronchodilation.[2] This is achieved through the activation of β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[2][3]

The binding of albuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[4] This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6] PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase.[6] This cascade of events results in the relaxation of the airway smooth muscle, counteracting bronchoconstriction.[6]

Beyond its primary bronchodilatory effect, preclinical studies suggest that albuterol may also possess anti-inflammatory properties. These effects are thought to be mediated through the inhibition of the release of inflammatory mediators from mast cells and other inflammatory cells.[2]

Receptor Binding Affinity

The binding affinity of albuterol sulfate to adrenergic receptors is a key determinant of its potency and selectivity. Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki), which is a measure of the drug's affinity for a specific receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypePreclinical ModelKi (nM)
Racemic Albuterolβ2-AdrenergicNot Specified2,500

Note: Data on specific Ki values for the individual enantiomers in preclinical models is limited in the public domain. However, it is established that the (R)-enantiomer possesses a significantly higher affinity for the β2-receptor than the (S)-enantiomer.

In Vitro Functional Potency

The functional potency of this compound is assessed in vitro through assays that measure the drug's ability to elicit a biological response following receptor binding. Key assays include adenylyl cyclase activation or cAMP accumulation assays in cell lines expressing the β2-adrenergic receptor, and tissue-based assays measuring the relaxation of airway smooth muscle.

cAMP Accumulation Assays

These assays quantify the increase in intracellular cAMP levels in response to agonist stimulation. Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are a commonly used preclinical model for this purpose. The potency of the agonist is typically expressed as the half-maximal effective concentration (EC50).

CompoundAssayPreclinical ModelEC50 (nM)
Racemic AlbuterolcAMP AccumulationCHO cells expressing β2-adrenergic receptorData not explicitly found in the conducted search.
Tracheal Smooth Muscle Relaxation

Isolated tracheal ring preparations from guinea pigs are a classic preclinical model to evaluate the relaxant effects of bronchodilators. The tissue is contracted with an agent like histamine (B1213489) or methacholine (B1211447), and the ability of albuterol to reverse this contraction is measured.

CompoundPreclinical ModelContractile Agent-log EC50 (M)EC50 (nM)
Salbutamol (Albuterol)Guinea Pig TracheaCarbachol (B1668302)7.82~15.1

In Vivo Pharmacodynamics: Bronchoprotection

In vivo studies in preclinical models are crucial for evaluating the efficacy of this compound in a physiological setting. Bronchoprotection assays in animal models of asthma or airway hyperreactivity, such as the ovalbumin-sensitized guinea pig, are commonly employed. These studies assess the ability of albuterol to prevent or reverse bronchoconstriction induced by various stimuli.

Preclinical ModelChallenge AgentThis compound Administration RouteEndpointEfficacy
Guinea PigHistamineIntravenousAttenuation of bronchoconstrictor responseDose-dependent reduction in total lung resistance.
Guinea PigMethacholineInhalationInhibition of bronchoconstrictionDose-dependent protection against increased airway resistance.
Ovalbumin-Sensitized Guinea PigOvalbuminInhalationPrevention of allergic bronchoconstrictionSignificant inhibition of the early asthmatic response.

Cardiovascular Safety Pharmacology

As β-adrenergic receptors are also present in the cardiovascular system, assessing the potential for cardiovascular side effects is a critical component of preclinical evaluation. Studies in conscious, telemetered dogs are often used to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters following drug administration.

Preclinical ModelAdministration RouteDoseObserved Effects
DogInhalation0.5 - 90 times the clinical doseTachycardia and transient hypokalemia at all doses.
DogInhalation≥ 19 times the clinical doseSlight to mild fibrosis in the papillary muscles of the left ventricle.
DogIntravenous5 µg/kgSignificant increase in heart rate.
DogIntravenous10 µg/kgSignificant increase in heart rate.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-β2AR cells).

  • Radioligand: [³H]-Dihydroalprenolol (a non-selective β-adrenergic antagonist).

  • Non-labeled competitor: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Culture CHO-β2AR cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

  • Competition Binding: Add increasing concentrations of unlabeled this compound to the wells.

  • Radioligand Addition: Add a fixed, subsaturating concentration of [³H]-Dihydroalprenolol to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 (concentration of albuterol that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Tracheal Smooth Muscle Relaxation Assay

Objective: To determine the functional potency (EC50) of this compound in relaxing pre-contracted airway smooth muscle.

Materials:

  • Male Hartley guinea pigs.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).

  • Contractile agent: Histamine or Carbachol.

  • This compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Clean the trachea of adherent connective tissue and cut it into rings (2-3 mm in width).

  • Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15-20 minutes.

  • Contraction: Induce a stable, submaximal contraction of the tracheal rings by adding a fixed concentration of histamine (e.g., 1 µM) or carbachol to the organ bath.

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Recording: Continuously record the changes in isometric tension.

  • Data Analysis: Express the relaxation at each albuterol concentration as a percentage of the pre-contraction induced by the contractile agent. Plot the percentage of relaxation against the log concentration of this compound. Determine the EC50 value (the concentration of albuterol that produces 50% of the maximal relaxation) by non-linear regression analysis.

In Vivo Bronchoprotection Assay (Methacholine Challenge in Guinea Pigs)

Objective: To evaluate the ability of this compound to protect against methacholine-induced bronchoconstriction in vivo.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Whole-body plethysmograph.

  • Nebulizer.

  • Methacholine chloride solution.

  • This compound for inhalation.

  • Data acquisition and analysis software.

Procedure:

  • Animal Acclimatization: Acclimatize the guinea pigs to the whole-body plethysmograph for a few days prior to the experiment.

  • Baseline Measurement: Place the conscious, unrestrained guinea pig in the main chamber of the plethysmograph and record baseline respiratory parameters, including specific airway resistance (sRaw) or enhanced pause (Penh), for a stable period.

  • Albuterol Pre-treatment: Administer this compound or vehicle control via nebulization for a defined period (e.g., 5 minutes) before the methacholine challenge.

  • Methacholine Challenge: After the pre-treatment period, expose the animal to an aerosol of methacholine solution at a concentration known to induce a significant bronchoconstrictive response.

  • Post-Challenge Monitoring: Continuously monitor and record respiratory parameters for a set period (e.g., 10-15 minutes) following the methacholine challenge.

  • Data Analysis: Calculate the percentage increase in sRaw or Penh from baseline in response to the methacholine challenge. Compare the bronchoconstrictive response in the albuterol-treated group to the vehicle-treated group. The protective effect of albuterol can be expressed as the percentage inhibition of the methacholine-induced bronchoconstriction. A dose-response curve can be generated by testing different doses of albuterol.

Visualizations

G β2-Adrenergic Receptor Signaling Pathway Albuterol This compound Beta2AR β2-Adrenergic Receptor Albuterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLCK->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Cell Membranes (e.g., CHO-β2AR) assay1 Incubate Membranes with Radioligand and Competitor prep1->assay1 prep2 Prepare Reagents: Radioligand, Competitor, Buffers prep2->assay1 assay2 Separate Bound and Free Ligand via Filtration assay1->assay2 assay3 Quantify Bound Radioligand (Scintillation Counting) assay2->assay3 analysis1 Generate Competition Binding Curve assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3 G Experimental Workflow for In Vivo Bronchoprotection Assay cluster_setup Setup & Baseline cluster_treatment Treatment & Challenge cluster_measurement Measurement & Analysis setup1 Acclimatize Guinea Pig to Plethysmograph setup2 Record Baseline Respiratory Parameters setup1->setup2 treat1 Administer this compound or Vehicle (Nebulization) setup2->treat1 treat2 Induce Bronchoconstriction (e.g., Methacholine Aerosol) treat1->treat2 measure1 Continuously Monitor Respiratory Parameters treat2->measure1 measure2 Calculate Change in Airway Resistance measure1->measure2 measure3 Determine Percent Inhibition of Bronchoconstriction measure2->measure3

References

Albuterol Sulfate and its Effects on Inflammatory Mediator Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol sulfate (B86663), a widely utilized short-acting β₂-adrenergic receptor agonist, is primarily recognized for its potent bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease. Beyond its established role in smooth muscle relaxation, albuterol exerts significant immunomodulatory effects, attenuating the release of a wide array of inflammatory mediators from various immune cells. This technical guide provides an in-depth analysis of the mechanisms of action through which albuterol sulfate modulates inflammatory responses. It includes a comprehensive summary of quantitative data on its effects on key inflammatory mediators, detailed experimental protocols for assessing these effects, and visualizations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction

Inflammatory processes, orchestrated by a complex network of cells and soluble mediators, are fundamental to the pathogenesis of numerous diseases, including allergic asthma. Key immune cells such as mast cells, basophils, eosinophils, and lymphocytes release a barrage of inflammatory mediators, including histamine, cytokines, chemokines, and leukotrienes, upon activation. This compound, by targeting the β₂-adrenergic receptors expressed on these immune cells, initiates a signaling cascade that ultimately suppresses their pro-inflammatory functions. This guide delves into the molecular underpinnings of this anti-inflammatory action, providing a granular view of its impact on mediator release.

Mechanism of Action: β₂-Adrenergic Receptor Signaling

Albuterol's anti-inflammatory effects are primarily mediated through the activation of β₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the following key steps:

  • Receptor Binding: Albuterol binds to the β₂-adrenergic receptor on the surface of immune cells.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, including transcription factors like cAMP response element-binding protein (CREB), which ultimately leads to the inhibition of inflammatory mediator release.

Beyond the canonical cAMP-PKA pathway, evidence suggests the involvement of other signaling molecules, such as Protein Kinase C (PKC) and the transcription factor NF-κB, in mediating the immunomodulatory effects of albuterol.[1][2]

Quantitative Effects on Inflammatory Mediator Release

The following tables summarize the quantitative effects of albuterol and its enantiomers on the release of various inflammatory mediators from different immune cell types. It is important to note the distinct actions of the (R)- and (S)-enantiomers of albuterol. (R)-albuterol (levalbuterol) is the active enantiomer responsible for the therapeutic effects, while (S)-albuterol can, in some instances, exhibit pro-inflammatory properties.

Table 1: Effect of Albuterol on Cytokine Release

Cell TypeInflammatory MediatorAlbuterol FormConcentrationEffectReference
Human Bronchial Epithelial CellsGM-CSF(R)-albuterol10⁻⁶ MSignificant suppression of IL-1β + IFN-γ-induced release[3]
Human Bronchial Epithelial CellsGM-CSFRacemic albuterol10⁻⁶ MSignificant suppression of IL-1β + IFN-γ-induced release[3]
Human Bronchial Epithelial CellsGM-CSF(S)-albuterol10⁻⁶ MNo significant effect[3]
Activated Murine T-CellsIL-2 mRNA(R)-albuterol10⁻⁶ MSignificant decrease[1]
Activated Murine T-CellsIL-13 mRNA(R)-albuterol10⁻⁶ MSignificant decrease[1]
Activated Murine T-CellsIL-6 mRNA(R)-albuterol10⁻⁶ MDecrease[1]
Human T-lymphocytesIL-2(R)-albuterol10⁻⁸ MInhibition of production[4]
Human T-lymphocytesIFN-γ(R)-albuterol10⁻⁸ MInhibition of production[4]
Human T-lymphocytesIL-2 & IL-1310⁻⁸ M (R) + 10⁻⁶ M (S)10⁻⁸ M (R) + 10⁻⁶ M (S)Stimulated production[4]
Bovine Alveolar MacrophagesTNF-αSalbutamol5 x 10⁻⁶ M & 5 x 10⁻⁷ MSignificant inhibition of LPS-induced release
Primary Bronchial Epithelial CellsIL-6 & IL-8Formoterol (B127741) & Salmeterol (B1361061)10⁻¹³ - 10⁻⁶ MEnhancement of release[5]

Table 2: Effect of Albuterol on Histamine and Eosinophil Protein Release

Cell TypeInflammatory MediatorAlbuterol FormConcentrationEffectReference
IgE-stimulated Murine Mast CellsSecreted Histamine(S)-albuterolNot specified~19.9% increase
IgE-stimulated Murine Mast CellsTotal Histamine(S)-albuterolNot specified~18.3% increase
IgE-stimulated Murine Mast CellsIL-4(S)-albuterolNot specified~58.8% increase
Human EosinophilsEosinophil Peroxidase (EPO)(R)-albuterol10⁻¹⁰ to 10⁻⁶ M~27-32% inhibition of FMLP/CB stimulated secretion[6]
Human EosinophilsEosinophil Peroxidase (EPO)Racemic albuterol10⁻¹⁰ to 10⁻⁶ M~27-32% inhibition of FMLP/CB stimulated secretion[6]
Human EosinophilsEosinophil Peroxidase (EPO)(S)-albuterolNot specifiedNo augmentation of secretion[6]
Asthmatic Subjects (in vivo)Serum Eosinophil Cationic Protein (ECP)Salbutamol (inhaled)200 µgNo significant change in induced sputum[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Cytokine Release by ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol outlines the general steps for quantifying cytokine concentrations in cell culture supernatants following treatment with albuterol.

Materials:

  • Cytokine-specific ELISA kit (e.g., for TNF-α, GM-CSF, IL-6)

  • 96-well microplate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer

  • Recombinant cytokine standard

  • Detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Assay Diluent/Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add the standards and cell culture supernatant samples (collected from cells treated with or without albuterol) to the wells. Incubate for 2 hours at room temperature.[8]

  • Washing: Wash the plate as described in step 2.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[9]

  • Washing: Wash the plate as described in step 2.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Wash the plate as described in step 2.

  • Substrate Development: Add TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.[8]

  • Stopping the Reaction: Add Stop Solution to each well to stop the color development. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Human or murine mast cell line (e.g., LAD2)

  • Culture medium (e.g., StemPro™-34 SFM)

  • Human IgE

  • Anti-IgE antibody or other stimulant

  • This compound

  • HEPES buffer with 0.04% BSA

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Sensitization: Seed mast cells in a 96-well plate and sensitize them with human IgE overnight.[10]

  • Washing: Wash the cells three times with HEPES buffer to remove unbound IgE.[10]

  • Albuterol Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Induce degranulation by adding anti-IgE antibody or another stimulant. Include a control for spontaneous release (buffer only) and total release (cell lysis with Triton X-100). Incubate for 30 minutes at 37°C.[10]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.

  • Enzyme Reaction: Transfer the supernatants to a new 96-well plate. Add the pNAG substrate solution to each well. Incubate for 1-2 hours at 37°C.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control after subtracting the spontaneous release.

Basophil Activation Test (BAT) by Flow Cytometry

This protocol assesses basophil activation by measuring the surface expression of the degranulation marker CD63.

Materials:

  • Fresh whole blood collected in heparinized tubes

  • Allergen or stimulant (e.g., anti-IgE)

  • This compound

  • Staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-CD63, anti-IgE, and a basophil identification marker (e.g., anti-CRTH2)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Blood Incubation: In separate tubes, incubate whole blood with the allergen/stimulant in the presence or absence of various concentrations of this compound for 15-30 minutes at 37°C. Include appropriate controls (unstimulated and positive control).[11]

  • Staining: Stop the reaction by placing the tubes on ice. Add the cocktail of fluorochrome-conjugated antibodies to each tube. Incubate for 20-30 minutes on ice in the dark.

  • Red Blood Cell Lysis: Add red blood cell lysis buffer to each tube and incubate for 10-15 minutes at room temperature.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet with staining buffer.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the basophil population using the specific identification marker (e.g., IgE-positive/CRTH2-positive cells). Analyze the expression of CD63 on the gated basophils. The percentage of CD63-positive basophils indicates the level of activation.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory effects of this compound.

Albuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Albuterol Albuterol B2AR β2-Adrenergic Receptor Albuterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active Active CREB (Phosphorylated) CREB_inactive->CREB_active Gene Anti-inflammatory Gene Transcription CREB_active->Gene Promotes

Caption: Canonical β₂-adrenergic receptor signaling pathway initiated by albuterol.

Experimental_Workflow_Cytokine_ELISA cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Procedure cluster_analysis Data Analysis Start Immune Cells (e.g., Macrophages) Stimulate Stimulate with LPS/Cytokines Start->Stimulate Treat Treat with Albuterol Stimulate->Treat Incubate Incubate Treat->Incubate Collect Collect Supernatant Incubate->Collect Add_Sample Add Supernatant & Standards Collect->Add_Sample Coat Coat Plate with Capture Antibody Block Block Plate Coat->Block Block->Add_Sample Add_Detection Add Detection Antibody Add_Sample->Add_Detection Add_Enzyme Add Streptavidin-HRP Add_Detection->Add_Enzyme Add_Substrate Add TMB Substrate Add_Enzyme->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Analyze Calculate Cytokine Concentration Read->Analyze

Caption: Experimental workflow for measuring cytokine release by ELISA.

Caption: Albuterol's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound demonstrates a multifaceted anti-inflammatory profile by acting on β₂-adrenergic receptors present on various immune cells. The primary mechanism involves the activation of the cAMP-PKA signaling pathway, which leads to the suppression of pro-inflammatory mediator release. The quantitative data presented underscore the significant inhibitory effects of the (R)-enantiomer of albuterol on the release of key cytokines and eosinophil proteins. Conversely, the (S)-enantiomer may exert pro-inflammatory effects, highlighting the importance of stereoselectivity in its pharmacological actions. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate further the immunomodulatory properties of albuterol and other β₂-adrenergic agonists. A comprehensive understanding of these mechanisms is crucial for optimizing the therapeutic use of albuterol and for the development of novel anti-inflammatory drugs targeting the β₂-adrenergic signaling pathway.

References

Investigating the Downstream Targets of Albuterol Sulfate Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Albuterol Sulfate, a widely prescribed short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are primarily mediated through the activation of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor, initiating a cascade of intracellular signaling events. While the canonical Gs-adenylyl cyclase-cAMP-PKA pathway is well-established as the primary mechanism for smooth muscle relaxation, emerging evidence reveals a more complex signaling network with numerous downstream targets. This technical guide provides a comprehensive overview of the known downstream targets of this compound signaling, presenting quantitative data, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's molecular mechanisms of action.

Introduction

This compound, also known as salbutamol (B1663637), exerts its pharmacological effects by binding to β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells.[1] This interaction triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The immediate and most recognized consequence is the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2][3] However, the signaling cascade initiated by this compound extends beyond this acute effect, influencing a variety of cellular processes including gene expression, cell proliferation, and inflammation. A thorough investigation of these downstream targets is crucial for a complete understanding of its therapeutic efficacy and potential side effects.

This compound Signaling Pathways

This compound signaling is multifaceted, involving both canonical and non-canonical pathways that collectively orchestrate the cellular response.

The Canonical Gs-PKA Signaling Pathway

The classical signaling pathway initiated by this compound involves the coupling of the β2-AR to the stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), a key downstream effector.[6] PKA, in turn, phosphorylates a variety of substrate proteins, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.[7]

Non-Canonical Signaling Pathways

Beyond the Gs-PKA axis, this compound can also signal through alternative pathways:

  • Gi-Coupled Signaling: The β2-AR can also couple to the inhibitory G protein (Gi), which can lead to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.[8] This pathway is implicated in cell survival and anti-apoptotic effects.[9]

  • ERK/MAPK Pathway: Activation of the β2-AR can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, part of the mitogen-activated protein kinase (MAPK) cascade.[4] This pathway is typically associated with cell proliferation and differentiation.

These interconnected pathways highlight the complexity of this compound's mechanism of action.

Albuterol_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Albuterol This compound beta2AR β2-Adrenergic Receptor Albuterol->beta2AR Binds to Gs Gs beta2AR->Gs Activates Gi Gi beta2AR->Gi Activates ERK ERK1/2 beta2AR->ERK Activates (via Gi/other adaptors) AC Adenylyl Cyclase Gs->AC Stimulates PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Gene_Expression Gene Expression (e.g., CREB targets) PKA->Gene_Expression Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival ERK->Gene_Expression Proliferation Cell Proliferation ERK->Proliferation

Caption: Canonical and non-canonical signaling pathways of this compound.

Quantitative Data on Downstream Targets

The following tables summarize quantitative data on the effects of albuterol on various downstream targets, as reported in the scientific literature. It is important to note that some studies use the racemic mixture (this compound), while others investigate the effects of its individual enantiomers, (R)-albuterol (levalbuterol) and (S)-albuterol.

Table 1: Effects of Albuterol on Gene Expression (Epigenetic Modifications)
GeneCpG SiteChange in DNA MethylationCell TypeReference
CREB3L1cg23032799HypomethylationNasal Epithelial Cells[2]
MYLK4-LINC01600cg00483640HypomethylationNasal Epithelial Cells[2]
KSR1cg05673431HypomethylationNasal Epithelial Cells[2]
FLNCcg10290200Hypomethylation (associated with increased gene expression)Nasal Epithelial Cells[2]
Table 2: Effects of Albuterol Enantiomers on Cell Proliferation and Signaling
ParameterTreatmentEffectCell TypeReference
Cell Proliferation(R)-albuterolInhibitionAirway Smooth Muscle Cells[8]
Cell Proliferation(S)-albuterolInhibitionAirway Smooth Muscle Cells[8]
Cell Proliferation(S)-albuterolStimulationHuman Bronchial Smooth Muscle Cells[10]
Cell ProliferationRacemic AlbuterolInhibitionHuman Bronchial Smooth Muscle Cells[10]
Cell Migration(R)-albuterolSignificant attenuationAirway Smooth Muscle Cells[8]
Cell Migration(S)-albuterolSlight decreaseAirway Smooth Muscle Cells[8]
NF-κB Activity(S)-albuterolSignificant activationHuman Bronchial Smooth Muscle Cells[3]
PI3 Kinase Activity(S)-albuterolSignificant activationHuman Bronchial Smooth Muscle Cells[3]
Gs Protein Expression(S)-albuterolDecreaseHuman Bronchial Smooth Muscle Cells[3]
Giα-1 Protein Expression & Activity(S)-albuterolSignificant increaseHuman Bronchial Smooth Muscle Cells[3]
Intracellular Calcium [Ca2+]i(S)-albuterolSignificant increase upon methacholine (B1211447) stimulationHuman Bronchial Smooth Muscle Cells[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound signaling.

Cell Culture and Treatment
  • Cell Line: Human Bronchial Smooth Muscle Cells (hBSMCs) are a relevant cell line for studying the effects of Albuterol.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 24-72 hours in DMEM containing 0.1% FBS to synchronize the cell cycle and reduce basal signaling.[10]

  • Albuterol Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution to the desired final concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) in serum-free or low-serum medium.

  • Incubation: Treat the cells with this compound for the desired time points (e.g., 15 minutes for phosphorylation events, 24 hours for gene expression changes).

Western Blotting for Protein Phosphorylation Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204, anti-phospho-CREB Ser133) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Following Albuterol treatment, extract total RNA from the cells using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., CREB3L1, KSR1) and a reference gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for identifying and validating the downstream targets of this compound.

Experimental_Workflow cluster_planning Phase 1: Hypothesis & Design cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Validation Hypothesis Hypothesize Downstream Targets (e.g., based on literature) Cell_Model Select Appropriate Cell Model (e.g., hBSMCs) Hypothesis->Cell_Model Treatment_Plan Design Treatment Plan (Dose-response & Time-course) Cell_Model->Treatment_Plan Cell_Culture Cell Culture & Treatment with this compound Treatment_Plan->Cell_Culture Sample_Collection Collect Samples (Lysates, RNA) Cell_Culture->Sample_Collection Genomics Genomics/Epigenomics (e.g., RNA-seq, Methylation Array) Sample_Collection->Genomics Proteomics Proteomics (e.g., Western Blot, Mass Spec) Sample_Collection->Proteomics Data_Analysis Analyze Data (Fold change, Statistical significance) Genomics->Data_Analysis Proteomics->Data_Analysis Target_ID Identify Potential Downstream Targets Data_Analysis->Target_ID Validation Validate Targets (e.g., qPCR, siRNA knockdown) Target_ID->Validation Conclusion Draw Conclusions Validation->Conclusion

Caption: A general experimental workflow for investigating downstream targets.

Conclusion

The signaling network downstream of this compound is intricate, extending beyond the canonical bronchodilatory pathway. Research has begun to uncover a range of downstream targets involved in gene regulation, cell fate decisions, and inflammatory responses. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further investigation into the molecular pharmacology of this essential respiratory medication. A deeper understanding of these downstream targets will be invaluable for the development of more targeted and effective therapies for respiratory diseases, potentially leading to improved patient outcomes and the identification of novel therapeutic strategies. Future research employing high-throughput screening techniques and systems biology approaches will undoubtedly continue to expand our knowledge of the complex signaling landscape modulated by this compound.

References

Albuterol Sulfate's Role in Modulating Gene Expression in Lung Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol Sulfate, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of airway smooth muscle. However, a growing body of evidence reveals that Albuterol's therapeutic effects extend beyond bronchodilation to the intricate modulation of gene expression within lung tissue. This guide provides a comprehensive technical overview of the molecular pathways influenced by Albuterol, the resulting changes in gene expression, and the experimental methodologies used to elucidate these effects.

Core Signaling Pathways

Albuterol exerts its effects by binding to β2-adrenergic receptors (β2-AR), which are G-protein coupled receptors predominantly expressed on the plasma membrane of various lung cells, including airway smooth muscle and epithelial cells.[1][2] The activation of β2-AR initiates a cascade of intracellular signaling events that ultimately impinge upon transcription factors and other regulatory proteins to alter gene expression.

The Canonical Gs-PKA Signaling Pathway

The most well-characterized pathway involves the coupling of the β2-AR to the stimulatory G protein (Gs).

  • Activation: Upon Albuterol binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

  • Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1]

  • Gene Regulation: Activated PKA can phosphorylate various substrates, including the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.

Chronic exposure to Albuterol can lead to desensitization of this pathway. This can occur through the downregulation of Gsα expression and an increase in G protein-coupled receptor kinase-2 (GRK2) activity, which phosphorylates the β2-AR, leading to its uncoupling from Gs and subsequent internalization.[3]

Gs_PKA_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Albuterol Albuterol β2-AR β2-Adrenergic Receptor Albuterol->β2-AR Binds Gs Gs β2-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Expression Gene Expression pCREB->Gene Expression Modulates

Figure 1: Canonical Gs-PKA signaling pathway activated by Albuterol.

Anti-Inflammatory Signaling Pathways

Albuterol also exhibits anti-inflammatory properties by modulating key inflammatory pathways, notably the NF-κB pathway.[4]

  • NF-κB Inhibition: In airway epithelial cells, (R)-Albuterol has been shown to reduce LPS- and TNFα-induced NF-κB activity.[5] This effect can be mediated through the induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which potentiates the anti-inflammatory effects of endogenous glucocorticoids.[6]

  • iNOS-Mediated Effects: The (R)-enantiomer of Albuterol can upregulate inducible nitric oxide synthase (iNOS) in a PKCδ-dependent manner in human bronchial epithelial cells.[7][8] This increase in iNOS is involved in the suppression of cytokine-induced granulocyte-macrophage colony-stimulating factor (GM-CSF) expression.[7][9]

Anti_Inflammatory_Pathway R-Albuterol R-Albuterol β2-AR β2-Adrenergic Receptor R-Albuterol->β2-AR PKCδ PKCδ β2-AR->PKCδ Activates 11β-HSD1 11β-HSD1 β2-AR->11β-HSD1 Induces Expression iNOS Inducible Nitric Oxide Synthase PKCδ->iNOS Upregulates GM-CSF_Expression GM-CSF Gene Expression iNOS->GM-CSF_Expression Suppresses NF-κB_Activity NF-κB Activity 11β-HSD1->NF-κB_Activity Inhibits

Figure 2: Anti-inflammatory signaling pathways modulated by (R)-Albuterol.

Quantitative Data on Gene Expression Modulation

The following tables summarize quantitative data from studies investigating the effects of Albuterol on gene expression in lung-related cells.

Table 1: Effect of (R)-Albuterol on Cytokine-Induced GM-CSF Expression in Normal Human Bronchial Epithelial (NHBE) Cells [7][10]

TreatmentGM-CSF mRNA Expression (Normalized to β-actin)GM-CSF Protein Release (Normalized to Control)
ControlBaselineBaseline
Cytokine Mix (IL-1β + IFN-γ)Significantly IncreasedSignificantly Increased
Cytokine Mix + 10⁻⁶ M (R)-AlbuterolSignificantly Suppressed vs. Cytokine MixSignificantly Attenuated vs. Cytokine Mix
Cytokine Mix + 10⁻⁶ M (S)-AlbuterolNo Significant EffectNo Significant Effect
Cytokine Mix + 10⁻⁶ M Racemic AlbuterolSignificantly Suppressed vs. Cytokine MixSignificantly Attenuated vs. Cytokine Mix

Table 2: Effect of Albuterol Enantiomers on 11β-HSD1 and 11β-HSD2 mRNA Expression in Murine Tracheal Epithelial Cells (MTCC) [11]

Treatment (10⁻⁶ M for 24h)Relative 11β-HSD1 mRNA ExpressionRelative 11β-HSD2 mRNA Expression
VehicleBaselineBaseline
(R)-AlbuterolSignificantly IncreasedNo Significant Effect
(S)-AlbuterolNo Significant EffectNo Significant Effect
Racemic (R+S)-AlbuterolNo Significant EffectNo Significant Effect

Table 3: Albuterol-Induced DNA Methylation Changes in Airway Epithelial Cells [12][13]

Gene LocusCpG SiteEffect of AlbuterolFunctional Consequence
CREB3L1cg23032799HypomethylationAssociated with bronchodilator response.[12][13]
MYLK4-LINC01600cg00483640HypomethylationRegulated by genetic variants that also regulate gene expression in fibroblasts.[12]
KSR1cg05673431HypomethylationAssociated with increased KSR1 gene expression.[12][13]
FLNCcg10290200HypomethylationAssociated with increased FLNC gene expression.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols from key studies.

Protocol 1: Analysis of GM-CSF Gene and Protein Expression in NHBE Cells[7]
  • Cell Culture: Primary Normal Human Bronchial Epithelial (NHBE) cells are cultured to confluence.

  • Stimulation: Cells are exposed to a cytokine mixture (e.g., 10 ng/ml each of IFN-γ and IL-1β) to induce an inflammatory state.

  • Treatment: Concurrently with cytokine stimulation, cells are treated with (R)-Albuterol, (S)-Albuterol, or racemic Albuterol (e.g., at 10⁻⁶ M) for a specified duration (e.g., 12 hours).

  • RNA Isolation and RT-qPCR: Total RNA is extracted from the cells. Reverse transcription is performed to generate cDNA, followed by quantitative PCR (qPCR) to measure the relative mRNA expression of GM-CSF, normalized to a housekeeping gene like β-actin.

  • Protein Quantification (ELISA): Culture media is collected, and the concentration of secreted GM-CSF protein is measured using an enzyme-linked immunosorbent assay (ELISA). Results are normalized to the total protein content of the cell lysates.

Protocol 2: Analysis of 11β-HSD1 Expression in MTCCs[11]
  • Cell Culture: A murine tracheal epithelial cell line (MTCC) is cultured under standard conditions.

  • Treatment: Cells are exposed to vehicle, (R)-Albuterol, (S)-Albuterol, or racemic Albuterol (e.g., 10⁻⁶ M) for 24 hours.

  • RNA Isolation and RT-qPCR: Total RNA is isolated, and cDNA is synthesized. The relative mRNA expression of 11β-HSD1 and 11β-HSD2 is quantified using qPCR, with normalization to a housekeeping gene such as GAPDH.

Protocol 3: Epigenome-Wide Association Study (EWAS) of Albuterol's Effects[12][13]
  • Cell Culture and Treatment: Paired airway epithelial cultures (e.g., from nasal or bronchial brushings) are established. One of each pair is treated with Albuterol, while the other serves as a control.

  • DNA Isolation: Genomic DNA is extracted from both treated and control cells.

  • DNA Methylation Analysis: DNA is bisulfite-converted and analyzed using a high-density methylation array (e.g., Illumina EPIC array) to assess genome-wide DNA methylation patterns.

  • Data Analysis: The methylation levels of individual CpG sites are compared between treated and control samples to identify differentially methylated positions (DMPs) and regions (DMRs).

  • Functional Annotation: Genes associated with significant DMPs/DMRs are identified, and gene-set enrichment analysis is performed to determine the biological pathways affected by Albuterol-induced epigenetic changes.

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture Lung Epithelial Cell Culture (e.g., NHBE, MTCC) Treatment Treatment with Albuterol (and/or inflammatory stimuli) Cell_Culture->Treatment Sample_Harvest Harvest Cells and Supernatant Treatment->Sample_Harvest RNA_Analysis RNA Extraction -> RT-qPCR (Gene Expression) Sample_Harvest->RNA_Analysis Protein_Analysis Supernatant -> ELISA (Protein Secretion) Sample_Harvest->Protein_Analysis DNA_Analysis DNA Extraction -> Methylation Array (Epigenetics) Sample_Harvest->DNA_Analysis Data_Interpretation Data Interpretation and Pathway Analysis RNA_Analysis->Data_Interpretation Protein_Analysis->Data_Interpretation DNA_Analysis->Data_Interpretation

Figure 3: General experimental workflow for studying Albuterol's effects on gene expression.

Conclusion

This compound's role in the lungs is multifaceted, extending beyond its well-established bronchodilatory function to the significant modulation of gene expression. Through the canonical β2-AR/cAMP/PKA pathway and its influence on inflammatory signaling cascades like NF-κB and iNOS, Albuterol can alter the transcription of a variety of genes involved in inflammation and cellular function. Furthermore, emerging evidence highlights its capacity to induce epigenetic modifications, suggesting a more profound and potentially lasting impact on the gene regulatory landscape of lung tissue. For researchers and drug development professionals, a deeper understanding of these molecular mechanisms is paramount for optimizing therapeutic strategies and identifying novel targets for the treatment of respiratory diseases.

References

The Stereochemical Nuances of Bronchodilation: A Deep Dive into the Structure-Activity Relationship of Albuterol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the molecular structure and activity relationship of Albuterol Sulfate, a cornerstone medication in the treatment of respiratory diseases. This whitepaper delves into the critical role of stereochemistry in the drug's efficacy and provides detailed experimental methodologies and quantitative data to support further research and development in this therapeutic area.

This compound is a selective β2-adrenergic agonist widely used to relieve bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated by the relaxation of bronchial smooth muscle.[2] This guide elucidates the intricate relationship between the drug's three-dimensional structure and its pharmacological activity, with a particular focus on the distinct roles of its enantiomers.

The Tale of Two Enantiomers: (R)-Albuterol and (S)-Albuterol

Albuterol is a chiral molecule and is administered as a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (R)-albuterol (levalbuterol) and (S)-albuterol.[3][4] The bronchodilatory activity of racemic albuterol is almost exclusively attributed to the (R)-enantiomer, which is considered the eutomer.[5][6] In contrast, the (S)-enantiomer, or distomer, has significantly lower affinity for the β2-adrenergic receptor and is considered largely inactive or may even contribute to some of the adverse effects associated with the racemic mixture.[4][5]

The (R)-enantiomer of albuterol has been shown to be at least 100-fold more potent as a β2-agonist than the (S)-enantiomer.[7] This significant difference in potency underscores the importance of stereochemistry in drug design and development.

Mechanism of Action: A Cascade of Molecular Events

Albuterol exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[8] This binding event initiates a signaling cascade that leads to bronchodilation. The (R)-enantiomer's higher affinity for the receptor is the key to its potent activity.

Upon binding of (R)-albuterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase.[9] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6][9] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.[10]

Albuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Albuterol (R)-Albuterol Receptor β2-Adrenergic Receptor Albuterol->Receptor Binds G_Protein Gs Protein (inactive) Receptor->G_Protein Activates G_Protein_active Gs Protein (active) G_Protein->G_Protein_active GDP -> GTP AC Adenylyl Cyclase (inactive) G_Protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to

Caption: this compound Signaling Pathway

Quantitative Analysis of Structure-Activity Relationship

The differential activity of albuterol enantiomers can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.

Table 1: Receptor Binding Affinity of Albuterol Enantiomers

CompoundReceptorKi (nM)Reference
Racemic Albuterolβ2-Adrenergic2500[7]
(R)-Albuterolβ2-Adrenergic--
(S)-Albuterolβ2-Adrenergic>100x higher than (R)[7]

Note: Specific Ki values for the individual enantiomers were not consistently reported in the reviewed literature, though the relative potency is well-established.

Table 2: Functional Potency of Albuterol Enantiomers

AssayCompoundEC50 / IC50EffectReference
Systemic Potassium Change(R)-Albuterol0.59 ng/mLDecrease in plasma K+[10]
Systemic Potassium ChangeRacemic Albuterol0.94 ng/mLDecrease in plasma K+[10]

Detailed Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound.

Radioligand Binding Assay for β2-Adrenergic Receptor

This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenergic receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the β2-adrenergic receptor in an ice-cold lysis buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh assay buffer and resuspend it.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).[11]

2. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, a radiolabeled ligand specific for the β2-adrenergic receptor (e.g., [3H]-CGP 12177), and assay buffer.[11][12]

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to saturate the receptors.[11][12]

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., (R)-Albuterol, (S)-Albuterol).[11]

  • Initiate the binding reaction by adding the radioligand to all wells.[11]

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[11]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[11]

  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

  • Measure the radioactivity on the filters using a scintillation counter.[11]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Radioactivity filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow
Adenylyl Cyclase Activation Assay

This assay measures the ability of a compound to stimulate the production of cAMP, a key second messenger in the β2-adrenergic receptor signaling pathway.

1. Cell Culture and Treatment:

  • Culture cells expressing the β2-adrenergic receptor.

  • Treat the cells with varying concentrations of the test compound (e.g., (R)-Albuterol, (S)-Albuterol) for a specified period.

2. Cell Lysis and Sample Preparation:

  • Lyse the cells to release intracellular components.

  • Prepare cell lysates for the adenylyl cyclase activity measurement.

3. Adenylyl Cyclase Reaction:

  • In a suitable reaction mixture containing ATP and other necessary cofactors, incubate the cell lysates.

  • The adenylyl cyclase in the lysate will convert ATP to cAMP.

4. cAMP Measurement:

  • Stop the reaction and measure the amount of cAMP produced. This can be done using various methods, including:

    • Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled cAMP analog.

    • Enzyme-linked immunosorbent assay (ELISA): A colorimetric or fluorometric assay using an antibody specific for cAMP.

    • Fluorometric Assay: An assay that depends on the breakdown of cAMP by phosphodiesterase to AMP, and the subsequent stimulation by AMP of glycogen (B147801) phosphorylase a.[13]

5. Data Analysis:

  • Plot the amount of cAMP produced against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Bronchodilation Assay (Animal Model)

This assay assesses the ability of a compound to reverse or prevent bronchoconstriction in a living animal model, typically a guinea pig or mouse.

1. Animal Preparation:

  • Sensitize animals to an allergen (e.g., ovalbumin) to induce an asthma-like phenotype.[8]

  • Anesthetize the animal and place it in a plethysmograph to measure respiratory function.

2. Induction of Bronchoconstriction:

  • Challenge the animal with a bronchoconstricting agent (e.g., methacholine (B1211447) or histamine) or the sensitizing allergen to induce airway narrowing.[14]

3. Drug Administration:

  • Administer the test compound (e.g., nebulized this compound) to the animal before or after the bronchoconstrictor challenge.[14]

4. Measurement of Airway Function:

  • Continuously monitor respiratory parameters such as airway resistance and lung compliance.

5. Data Analysis:

  • Compare the changes in airway function in animals treated with the test compound to those in control animals.

  • Determine the dose-response relationship for the bronchodilatory effect of the compound.

Conclusion and Future Directions

The stereospecificity of this compound's interaction with the β2-adrenergic receptor is a clear example of the importance of molecular structure in pharmacology. The superior activity of the (R)-enantiomer has led to the development of enantiopure formulations like Levalbuterol.[4] This in-depth guide provides the foundational knowledge and detailed methodologies necessary for researchers to further explore the nuances of β2-adrenergic receptor pharmacology and to develop next-generation respiratory therapeutics with improved efficacy and safety profiles. Future research should focus on obtaining more precise quantitative data for the individual enantiomers and further elucidating the potential biological roles of (S)-albuterol.

References

An In-depth Technical Guide to Early-Phase Discovery Research on Albuterol Sulfate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, also known as salbutamol (B1663637), is a cornerstone in the management of bronchospasms associated with asthma and chronic obstructive pulmonary disease (COPD). As a short-acting β2-adrenergic receptor agonist (SABA), it provides rapid bronchodilation by relaxing the airway smooth muscle.[1][2] The development of albuterol was a significant advancement from less selective β-agonists like isoproterenol (B85558), offering greater specificity for the β2-receptors in the lungs and thus reducing cardiac side effects.[2][3]

Despite its efficacy, the short duration of action of albuterol (4-6 hours) necessitates frequent dosing and limits its use for nocturnal asthma control.[1][2] This limitation has driven extensive early-phase discovery research into albuterol analogs. The primary goals of these research programs are to develop new chemical entities with improved therapeutic profiles, including:

  • Longer duration of action: Leading to the development of long-acting β2-agonists (LABAs) and ultra-long-acting β2-agonists (ULABAs) for maintenance therapy.[1][2][4]

  • Enhanced selectivity: To further minimize off-target effects, particularly on β1-receptors in the heart.

  • Improved pharmacokinetic/pharmacodynamic (PK/PD) properties: Optimizing absorption, distribution, metabolism, and excretion to ensure a consistent and reliable therapeutic effect.

  • Favorable side-effect profiles: Reducing systemic side effects such as tremors and tachycardia.

This technical guide provides a comprehensive overview of the core components of early-phase discovery research for albuterol sulfate (B86663) analogs, focusing on structure-activity relationships, key experimental protocols, and the underlying signaling pathways.

Core Molecular Structure and Signaling Pathway

Albuterol is a phenylethanolamine derivative.[5] Its therapeutic effect is mediated by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of bronchial smooth muscle cells.[6][7]

The activation cascade is as follows:

  • Receptor Binding: Albuterol binds to the β2-adrenergic receptor.

  • G-Protein Activation: The activated receptor stimulates the associated Gs-protein.

  • Adenylyl Cyclase Activation: The Gs-protein activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.[8]

  • Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin phosphorylation, which collectively results in the relaxation of airway smooth muscle and subsequent bronchodilation.[7][8]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Albuterol Albuterol Analog B2AR β2-Adrenergic Receptor Albuterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes

Caption: β2-Adrenergic receptor signaling pathway leading to bronchodilation.

Structure-Activity Relationships (SAR)

The discovery of novel albuterol analogs is heavily reliant on understanding the relationship between chemical structure and biological activity. Key modifications to the phenylethanolamine scaffold influence potency, selectivity, and duration of action.[5][10]

Structural ComponentModificationImpact on ActivityReference
Aromatic Ring Replacement of 3,4-dihydroxyl (catechol) with 3-hydroxymethyl, 4-hydroxyl (saligenin)Increases β2 selectivity and resistance to metabolism by Catechol-O-methyltransferase (COMT), improving oral activity.[10]
Replacement with "phenol equivalents" (-NHCONH2, -CHOH, -NHSO2CH3)Can maintain β-adrenergic agonist property.[5][11]
Substitution at the meta (3') and para (4') positionsEssential for maximal agonistic activity.[10]
Side Chain (α-carbon) Substitution on the carbon alpha to the phenyl ringGenerally decreases or suppresses β-adrenergic activity.[5][11]
Side Chain (β-carbon) (R)-configuration of the hydroxyl groupThe (R)-enantiomer ((R)-albuterol or levalbuterol) is the pharmacologically active form. The (S)-enantiomer is largely inactive and may contribute to adverse effects.[12]
Nitrogen Substituent Increasing the bulk of the alkyl group (e.g., from isopropyl to tert-butyl)Increases β2 receptor activity and selectivity while decreasing α-receptor activity.[10]
Addition of a long, lipophilic side chainCan significantly increase the duration of action, leading to LABAs like salmeterol.[3]

Early-Phase Discovery and Evaluation Workflow

The development of novel albuterol analogs follows a structured, multi-stage process designed to identify promising candidates for clinical development. This workflow integrates chemical synthesis with a cascade of in vitro and in vivo assays.

discovery_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo & Preclinical A1 SAR Analysis & Computational Modeling A2 Chemical Synthesis of Analogs A1->A2 A3 Purification & Characterization A2->A3 B1 Receptor Binding Assays (Affinity - Ki) A3->B1 B2 Functional Assays (Potency - EC50, Efficacy) B1->B2 B3 Selectivity Assays (β1 vs β2) B2->B3 D1 Lead Candidate Selection B2->D1 Fast-track/Fail B4 Ex Vivo Tissue Assays (Tracheal Relaxation) B3->B4 C1 Pharmacokinetic (PK) Studies (Animal Models) B4->C1 B4->D1 Fast-track/Fail C2 Pharmacodynamic (PD) Studies (Bronchodilation Models) C1->C2 C3 Preliminary Toxicology & Safety Pharmacology C2->C3 C3->D1

Caption: A typical workflow for the discovery and preclinical evaluation of albuterol analogs.

Key Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reliable and comparable data during the discovery phase.

Synthesis of Albuterol Analogs

A common synthetic route involves the Friedel-Crafts acylation of a protected phenol, followed by bromination, introduction of the N-substituent, and reduction of the ketone.

General Protocol for Synthesis:

  • Protection: The phenolic hydroxyl groups of a starting material like methyl 2-hydroxybenzoate are protected, for example, using a propylidene group under acidic conditions.[9]

  • Acylation: The protected ring undergoes Friedel-Crafts acylation with an agent like chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl3) to install the acyl side chain.[13]

  • Amination: The resulting α-chloro ketone is reacted with the desired amine (e.g., tert-butylamine) to introduce the nitrogen substituent. This step forms the aminoketone intermediate.[9]

  • Reduction: The ketone is stereoselectively reduced to the corresponding alcohol. This is a critical step for establishing the correct (R)-stereochemistry at the β-carbon, often employing chiral catalysts or reducing agents.[14]

  • Deprotection: The protecting groups on the phenolic hydroxyls are removed under acidic conditions to yield the final albuterol analog.[9]

Note: For chiral synthesis, asymmetric reduction methods or resolution of a racemic mixture using a chiral acid (like tartaric acid) are employed to isolate the desired (R)-enantiomer.[15][16][17]

In Vitro Evaluation Protocols

This assay determines the affinity (Ki) of an analog for the β2-receptor. It is typically a competitive binding experiment using a radiolabeled ligand.

  • Objective: To quantify the binding affinity of test compounds to the β2-adrenergic receptor.

  • Materials:

    • Cell membranes prepared from cells overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK-293 cells).

    • Radioligand: [125I]-Cyanopindolol ([125I]-CYP) or another suitable labeled antagonist.

    • Non-labeled antagonist for determining non-specific binding (e.g., Propranolol).

    • Test albuterol analogs at various concentrations.

    • Binding buffer.

    • Glass fiber filters and a cell harvester for sample collection.[18]

  • Methodology:

    • Incubate the cell membranes (containing the receptor) with a fixed concentration of the radioligand ([125I]-CYP).

    • In parallel tubes, add increasing concentrations of the unlabeled test analog.

    • Three sets of reactions are prepared:

      • Total Binding: Membranes + radioligand.

      • Competition Binding: Membranes + radioligand + test analog (serial dilutions).

      • Non-specific Binding: Membranes + radioligand + a high concentration of a non-labeled antagonist (e.g., propranolol).[18]

    • Incubate the reactions to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity trapped on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test analog concentration. The IC50 (concentration that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay measures the ability of an analog to activate the receptor and stimulate the downstream signaling pathway, determining its potency (EC50) and efficacy.

  • Objective: To measure the dose-dependent production of cyclic AMP (cAMP) following receptor activation by a test analog.

  • Materials:

    • Whole cells expressing the β2-adrenergic receptor (e.g., CHO, HEK-293).

    • Test albuterol analogs at various concentrations.

    • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[19]

  • Methodology:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with a PDE inhibitor to allow for the accumulation of cAMP.

    • Add the test analogs at a range of concentrations to the cells. Include a known agonist (like isoproterenol or albuterol) as a positive control.

    • Incubate for a defined period to stimulate cAMP production.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

    • Data Analysis: Plot the cAMP concentration against the logarithm of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal effect).

This assay provides a measure of the physiological effect of the analog on airway tissue.

  • Objective: To assess the ability of a test analog to relax pre-contracted airway smooth muscle.

  • Materials:

    • Isolated trachea from a guinea pig.

    • Organ bath system with Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

    • A contractile agent (e.g., methacholine (B1211447) or histamine).

    • Isometric force transducer to measure muscle tension.

    • Test albuterol analogs.

  • Methodology:

    • Dissect the guinea pig trachea and prepare tracheal ring segments.

    • Suspend the tracheal rings in the organ baths under a resting tension.

    • Allow the tissue to equilibrate.

    • Induce a stable contraction of the tracheal smooth muscle using a contractile agent like methacholine.

    • Once a stable plateau of contraction is reached, add the test analog cumulatively in increasing concentrations.

    • Record the relaxation response as a decrease in muscle tension.

    • Data Analysis: Express the relaxation at each concentration as a percentage of the maximum possible relaxation. Plot the percentage relaxation against the logarithm of the analog concentration to determine the EC50.[20]

In Vivo Evaluation Protocol

This is the primary method for assessing the efficacy and duration of action of a bronchodilator in humans or animal models.

  • Objective: To measure the change in airway function after administration of an albuterol analog.

  • Materials:

    • Spirometer.

    • Test albuterol analog delivered via a standardized method (e.g., metered-dose inhaler with a spacer or nebulizer).[21][22]

    • Subjects (human volunteers or animal models) who may have baseline bronchoconstriction or undergo a bronchoprovocation challenge (e.g., with methacholine).[23]

  • Methodology:

    • Withhold any existing bronchodilator medications for a specified period before the test.[22]

    • Perform baseline spirometry to measure key parameters, primarily the Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).

    • Administer a standardized dose of the test albuterol analog.

    • Repeat spirometry at specific time points after administration (e.g., 15, 30, 60 minutes, and then hourly) to assess the onset, peak effect, and duration of action.[24]

    • Data Analysis: A significant bronchodilator response is typically defined as an increase in FEV1 and/or FVC of at least 12% from baseline and an absolute increase of at least 200 mL.[21] The time course of the FEV1 change is plotted to characterize the pharmacodynamic profile of the analog.

Data Presentation: Comparative Analysis

Quantitative data from the described assays are crucial for comparing analogs and making decisions on which compounds to advance.

Table 1: Pharmacokinetic Parameters of Albuterol Enantiomers in Humans This table highlights the significant difference in the metabolic fate of (R)- and (S)-albuterol, a key consideration in analog design.

Parameter(R)-Salbutamol(S)-Salbutamol
Half-life (t½) ~3.5 hours~5.0 hours
Area Under Curve (AUC) 11.90 ± 4.37 ng·h/mL48.46 ± 12.11 ng·h/mL
Data from a study involving cumulative single doses of inhaled enantiomers in asthmatic subjects.[25]

Table 2: In Vitro Activity of Representative β2-Agonists This table provides an example of how data from in vitro assays are presented to compare the potency and selectivity of different compounds.

Compoundβ2 Receptor Binding Affinity (Ki, nM)β2 Functional Potency (EC50, nM)Selectivity (β1/β2 Ki ratio)
Isoproterenol~50~10~1
Albuterol (Salbutamol)~150~25~100
Salmeterol~5~1>1000
Formoterol~10~0.5>1000
Values are representative and compiled from various pharmacological studies. Actual values can vary based on specific assay conditions.

Conclusion

The early-phase discovery of albuterol sulfate analogs is a systematic process that leverages a deep understanding of structure-activity relationships and a robust suite of in vitro and in vivo assays. The progression from broad-spectrum β-agonists to highly selective SABAs like albuterol, and subsequently to LABAs and ULABAs, illustrates the success of this approach. Future research will continue to focus on optimizing the therapeutic index of these vital medicines, with potential for developing compounds with even longer durations of action, improved safety profiles, and novel mechanisms of delivery to enhance patient adherence and clinical outcomes.[4][26]

References

Methodological & Application

Application Note and Protocol for the Quantification of Albuterol Sulfate in Human Plasma using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantification of albuterol sulfate (B86663) in human plasma using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

Albuterol (also known as salbutamol) is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] Accurate quantification of albuterol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of albuterol sulfate in human plasma. The method is sensitive, specific, and reproducible.

Principle of the Method

This method utilizes HPLC with UV or fluorescence detection for the separation and quantification of albuterol from plasma components. Plasma samples are first subjected to a sample preparation step to remove proteins and other interfering substances. An internal standard (IS) is added to the plasma samples to ensure the accuracy and precision of the method. The prepared sample is then injected into the HPLC system. The separation is achieved on a C18 or a phenyl column with an isocratic or gradient mobile phase. The concentration of albuterol is determined by comparing its peak area ratio to that of the internal standard with a calibration curve.

Albuterol Signaling Pathway

Albuterol functions by binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[2] This interaction activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels lead to the activation of protein kinase A, resulting in the phosphorylation of certain intracellular proteins. This cascade of events ultimately causes a decrease in intracellular calcium levels, leading to the relaxation of the smooth muscle and bronchodilation.[4]

Albuterol_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell Albuterol Albuterol Beta2AR β2-Adrenergic Receptor Albuterol->Beta2AR Binds AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA_active->Phosphorylation Catalyzes Ca Decreased Intracellular Ca²⁺ Phosphorylation->Ca Relaxation Smooth Muscle Relaxation Ca->Relaxation

Figure 1: Albuterol Signaling Pathway in Bronchial Smooth Muscle Cells.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Bamethane or Amlodipine)

  • HPLC grade Methanol (B129727)

  • HPLC grade Acetonitrile (B52724)

  • Potassium phosphate (B84403) monobasic

  • Orthophosphoric acid

  • Water, HPLC grade

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or silica-based) or protein precipitation reagents (e.g., trichloroacetic acid, perchloric acid, or acetonitrile).

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector. An LC-MS/MS system can also be used for higher sensitivity.[5]

  • Analytical column: A reversed-phase column such as a C18 (e.g., 4.6 x 150 mm, 5 µm) or a phenyl column (e.g., 4.6 x 250 mm, 5 µm) is suitable.[5][6]

  • Data acquisition and processing software.

Preparation of Solutions
  • Stock Solution of Albuterol (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or an appropriate diluent.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Bamethane) in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution to a suitable concentration (e.g., 5 ng/mL) with the appropriate diluent.[7]

Sample Preparation

The following are two common methods for plasma sample preparation.

Protocol 1: Solid-Phase Extraction (SPE) [5][7]

  • Conditioning: Condition the SPE cartridges (e.g., silica-based) with methanol followed by water.

  • Sample Loading: To 1 mL of plasma, add the internal standard working solution. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a mild organic solvent to remove interfering substances.

  • Elution: Elute the albuterol and the internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase and inject it into the HPLC system.

Protocol 2: Protein Precipitation

  • Precipitation: To 200 µL of plasma, add the internal standard and 600 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Injection: Inject a portion of the supernatant directly into the HPLC system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE PP Protein Precipitation Add_IS->PP Elution Elution SPE->Elution Centrifugation Centrifugation PP->Centrifugation Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Inject into HPLC Evaporation->Injection Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Fluorescence/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Albuterol Calibration->Quantification

Figure 2: General Experimental Workflow for Albuterol Quantification in Plasma.

Chromatographic Conditions

The following tables summarize typical chromatographic conditions for HPLC-UV/Fluorescence and LC-MS/MS methods.

Table 1: HPLC-UV/Fluorescence Conditions

ParameterCondition
Column YMC Phenyl, 250 mm x 4.6 mm, 5 µm[6]
Mobile Phase 25 mM Monobasic Potassium Phosphate (pH 3.0) : Methanol (95:5, v/v)[6]
Flow Rate 1.5 mL/min[6]
Detection UV at 225 nm or Fluorescence (λex = 226 nm, λem = 306 nm)[6][8]
Injection Volume 20 µL
Column Temperature Ambient[6]

Table 2: LC-MS/MS Conditions

ParameterCondition
Column Inertsil ODS C18, 150 mm x 4.6 mm, 5 µm[5]
Mobile Phase 0.1% Formic Acid : Acetonitrile (10:90, v/v)[5]
Flow Rate 0.6 mL/min[5]
Detection ESI Positive Mode, MRM transition: m/z 240.2 -> 148.4[5]
Injection Volume 10 µL
Column Temperature 40 °C[9]

Method Validation

The analytical method should be validated according to international guidelines (e.g., ICH M10) to ensure its reliability.[10] The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.99[5]0.998 over 2-80 µg/L[8]
Linearity Range Should cover expected concentrations1-16 ng/mL[7]; 10.5-4119.76 pg/mL[5]
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)[11]Intra-day: 5.8%, Inter-day: 7.8%[8]
Accuracy (%) 85-115% (80-120% at LLOQ)[11]95.7-104%[5]
Recovery (%) Consistent, precise, and reproducible> 90%[7]
Limit of Quantification (LOQ) Lowest concentration with acceptable precision and accuracy0.30 ng/mL

Data Analysis

  • Peak Identification: Identify the peaks of albuterol and the internal standard based on their retention times.

  • Peak Integration: Integrate the peak areas of albuterol and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Albuterol/IS) against the corresponding concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Calculate the concentration of albuterol in the plasma samples using the regression equation from the calibration curve.

Conclusion

The described HPLC methods are suitable for the quantification of this compound in human plasma for research and clinical applications. The choice between UV, fluorescence, and MS/MS detection will depend on the required sensitivity and the available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Note: High-Throughput Analysis of Albuterol and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Albuterol (also known as Salbutamol) and its primary metabolite, Albuterol-4'-O-sulfate, in biological matrices. The methodology is designed for high-throughput analysis, offering the sensitivity and selectivity required for pharmacokinetic studies, clinical monitoring, and drug metabolism research. The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, quantitative data from various validated methods are summarized for easy reference.

Introduction

Albuterol is a short-acting β2-adrenergic agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] The drug is administered as a racemate, with the (R)-enantiomer being responsible for the therapeutic effects, while the (S)-enantiomer is less active and may contribute to adverse effects.[2] Albuterol is primarily metabolized in the liver to Albuterol-4'-O-sulfate, an inactive conjugate.[2] Monitoring the levels of both the parent drug and its major metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This protocol provides a reliable LC-MS/MS method for this purpose.

Metabolic Pathway of Albuterol

Albuterol undergoes metabolism primarily through sulfation to form Albuterol-4'-O-sulfate. Other minor metabolic pathways may include glucuronidation and oxidative deamination.[3] The metabolic conversion is stereoselective, with the (R)-enantiomer being metabolized at a different rate than the (S)-enantiomer.

Albuterol_Metabolism Albuterol Albuterol (R/S-Salbutamol) Sulfate_Metabolite Albuterol-4'-O-sulfate (Inactive) Albuterol->Sulfate_Metabolite Sulfotransferase (SULT1A3) Glucuronide_Metabolite Glucuronide Conjugates (Minor) Albuterol->Glucuronide_Metabolite UGTs Oxidative_Metabolites Oxidative Metabolites (Minor) Albuterol->Oxidative_Metabolites Oxidative Deamination

Caption: Metabolic pathway of Albuterol.

Experimental Protocol

This protocol is a consolidated method based on several validated LC-MS/MS assays for the analysis of Albuterol and its sulfate (B86663) metabolite.

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a commonly used method for cleaning up and concentrating Albuterol and its metabolites from biological fluids.

  • Sample Pre-treatment: To 500 µL of plasma or urine, add 50 µL of an internal standard solution (e.g., Albuterol-d3 at 100 ng/mL). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in deionized water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for achiral analysis. For chiral separation of enantiomers, a teicoplanin-based chiral stationary phase is recommended.[4][5]

  • Software: Appropriate software for instrument control and data acquisition.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Albuterol 240.2148.116
Albuterol-4'-O-sulfate 320.0240.010
Albuterol-d3 (IS) 243.2151.116

Quantitative Data Summary

The following tables summarize quantitative data from published LC-MS/MS methods for Albuterol and its metabolites. These values can serve as a benchmark for method development and validation.

Table 4: Quantitative Performance for Albuterol Analysis

MatrixLinearity RangeLLOQPrecision (%CV)Accuracy (%Bias)Reference
Human Plasma0.02 - 20 ng/mL0.02 ng/mL< 15%± 15%[6]
Human Plasma0.05 - 100 ng/mL0.05 ng/mL3.1 - 8.3%Not Reported[7]
Human Plasma0.25 - 50 ng/mL0.25 ng/mL< 6.5%Not Reported[4]
Human Urine1 - 500 ng/mL1 ng/mL< 15%± 15%[6]
Human Urine0.18 - 135 ng/mL0.18 ng/mL1.3 - 3.9%Not Reported[7]
Serum2.1 pg/mL - 207.5 ng/mL8.3 pg/mLNot ReportedNot Reported[8]

Table 5: Quantitative Performance for Albuterol-4'-O-sulfate Analysis

MatrixLinearity RangeLLOQPrecision (%CV)Accuracy (%Bias)Reference
Human Plasma5 - 500 ng/mL5 ng/mL< 11%< ± 10%[9]
Human Urine1.86 - 186 ng/mLNot Reported0.2 - 11.4%Not Reported
Serum1.0 pg/mL - 51.8 ng/mL51.8 pg/mLNot ReportedNot Reported[8]

Experimental Workflow

The overall workflow for the analysis of Albuterol and its metabolites is depicted in the following diagram.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (Plasma, Urine) Internal_Standard Add Internal Standard (Albuterol-d3) Sample_Collection->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 or Chiral Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Area Ratios) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for Albuterol analysis.

Conclusion

The described LC-MS/MS protocol provides a sensitive, selective, and high-throughput method for the simultaneous determination of Albuterol and its primary metabolite, Albuterol-4'-O-sulfate, in biological samples. The detailed experimental procedure and summarized quantitative data offer a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and clinical drug development. The adaptability of the method for both chiral and achiral separations allows for comprehensive pharmacokinetic and metabolic profiling of Albuterol.

References

Application Notes and Protocols for In Vitro Cell-Based Functional Assays of Albuterol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albuterol Sulfate, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is mediated through the activation of the β2-adrenergic receptor (β2AR), a Gs protein-coupled receptor (GPCR). This document provides detailed application notes and protocols for in vitro cell-based functional assays to characterize the potency and efficacy of this compound and other β2AR agonists. The primary assays described are the cAMP accumulation assay and a CRE-luciferase reporter gene assay, both of which are robust methods for quantifying the functional response to β2AR activation.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2AR by an agonist like Albuterol initiates a signaling cascade that leads to bronchodilation. The binding of the agonist causes a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation.[1][2][3]

Gs_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Albuterol This compound B2AR β2-Adrenergic Receptor Albuterol->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription, Smooth Muscle Relaxation) PKA->Response Leads to CRE CRE CREB->CRE Binds to Reporter Reporter Gene (e.g., Luciferase) CRE->Reporter Drives Expression

Caption: β2-Adrenergic Receptor Gs Signaling Pathway.

Data Presentation: Comparative Analysis of β2-Adrenergic Receptor Agonists

The following tables summarize the in vitro pharmacological data for this compound and other common β2-agonists. These values are essential for comparing the relative potency and efficacy of different compounds.

Table 1: β2-Adrenergic Receptor Binding Affinities (pKi)

Compoundβ2 pKiReference
Albuterol (Salbutamol)6.4[4]
Formoterol8.2 ± 0.09[5]
Salmeterol8.3 ± 0.04[5]
Isoproterenol7.3[6]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: β2-Adrenergic Receptor Functional Potency (pEC50) and Efficacy (Emax) from cAMP Accumulation Assays

CompoundpEC50Emax (% of Isoproterenol)Reference
Albuterol (Salbutamol)6.885%[4]
Formoterol9.61 ± 0.12100%[5]
Salmeterol8.180%[4]
Isoproterenol8.2100%[6]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Emax represents the maximal response produced by the agonist.

Experimental Protocols

cAMP Accumulation Assay

This assay directly measures the production of intracellular cAMP following receptor activation.

Experimental Workflow: cAMP Accumulation Assay

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis A1 Seed cells (e.g., HEK293 or CHO-K1 stably expressing β2AR) in a 96-well plate A2 Incubate for 24 hours A1->A2 B1 Wash cells with assay buffer A2->B1 B2 Add phosphodiesterase (PDE) inhibitor (e.g., IBMX) B1->B2 B3 Add serial dilutions of this compound or other agonists B2->B3 B4 Incubate for the optimized duration (e.g., 30 min at 37°C) B3->B4 C1 Lyse cells and add detection reagents (e.g., HTRF, AlphaScreen, or ELISA) B4->C1 C2 Incubate to allow for competitive binding C1->C2 C3 Measure signal (e.g., fluorescence or luminescence) C2->C3 D1 Generate a cAMP standard curve C3->D1 D2 Calculate cAMP concentration in samples D1->D2 D3 Plot concentration-response curves D2->D3 D4 Determine EC50 and Emax values D3->D4

Caption: Workflow for a cAMP Accumulation Assay.

Detailed Protocol:

Materials:

  • Cell line: HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Culture medium: DMEM/F12 with 10% fetal calf serum and appropriate selection antibiotics.

  • Assay buffer: HBSS containing 5 mM HEPES, pH 7.4, and 0.1% BSA.

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • This compound and other β2-agonists.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well white, opaque microplates.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into a 96-well plate at an optimized density (e.g., 25,000 cells/well) in complete culture medium.[7]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound and other test compounds in assay buffer.

    • Gently wash the cells once with pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C.[8]

    • Add 50 µL of the agonist dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.[9]

    • Incubate for the recommended time (e.g., 1 hour at room temperature) to allow the detection reaction to reach equilibrium.[9]

  • Data Analysis:

    • Generate a cAMP standard curve using the provided standards in the assay kit.

    • Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for AlphaScreen) using a plate reader.

    • Interpolate the cAMP concentrations in the experimental wells from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 and Emax values.[5]

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation downstream of cAMP production. An increase in intracellular cAMP leads to the activation of the transcription factor CREB, which binds to the cAMP response element (CRE) in the promoter of a reporter gene (e.g., luciferase), driving its expression.[10][11]

Experimental Workflow: CRE-Luciferase Reporter Gene Assay

CRE_Luc_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis A1 Seed CHO-K1/CRE-Luciferase cells in a 96-well plate A2 Incubate for 24 hours A1->A2 B1 Replace culture medium with serum-free medium A2->B1 B2 Add serial dilutions of this compound or other agonists B1->B2 B3 Incubate for an optimized period (e.g., 4-6 hours) B2->B3 C1 Remove medium and wash cells with PBS B3->C1 C2 Add passive lysis buffer C1->C2 C3 Transfer lysate to a white, opaque plate C2->C3 C4 Add luciferase assay reagent C3->C4 C5 Measure luminescence C4->C5 D1 Plot luminescence against agonist concentration C5->D1 D2 Fit data to a sigmoidal dose-response curve D1->D2 D3 Determine EC50 and Emax values D2->D3

Caption: Workflow for a CRE-Luciferase Reporter Gene Assay.

Detailed Protocol:

Materials:

  • Cell line: CHO-K1 cells stably co-expressing the human β2-adrenergic receptor and a CRE-luciferase reporter construct (e.g., CHO-K1/CRE/Luciferase).[7][12]

  • Culture medium: F-12K medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., G418 or Hygromycin).[12]

  • Serum-free medium.

  • This compound and other β2-agonists.

  • Phosphate-Buffered Saline (PBS).

  • Passive lysis buffer.

  • Luciferase assay reagent.

  • 96-well white, opaque microplates.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the CHO-K1/CRE-Luciferase cells into a 96-well plate at a density of approximately 25,000 cells/well in complete culture medium.[7]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound and other test compounds in serum-free medium.

    • Gently remove the culture medium and replace it with 100 µL of serum-free medium.

    • Add 10 µL of the agonist dilutions to the respective wells.

    • Incubate for 4-6 hours at 37°C to allow for reporter gene expression.[13]

  • Luciferase Assay:

    • After the incubation period, remove the medium and gently wash the cells once with PBS.

    • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[14]

    • Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.

    • Add 100 µL of luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence intensity against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 and Emax values.

Conclusion

The described in vitro cell-based functional assays provide robust and reliable methods for characterizing the pharmacological properties of this compound and other β2-adrenergic receptor agonists. The cAMP accumulation assay offers a direct measure of the second messenger response, while the CRE-luciferase reporter gene assay provides an integrated readout of the downstream transcriptional activation. The choice of assay will depend on the specific research question and available resources. By following these detailed protocols and utilizing the provided comparative data, researchers can effectively evaluate the potency and efficacy of novel compounds targeting the β2-adrenergic receptor.

References

Application Notes and Protocols for Establishing an Animal Model of Asthma for Albuterol Sulfate Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Animal models are indispensable tools for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics. The ovalbumin (OVA)-induced murine model of allergic asthma is one of the most widely used and well-characterized models that recapitulates key features of human asthma, including eosinophilic airway inflammation, mucus hypersecretion, and AHR.[1][2]

This document provides detailed protocols for establishing an OVA-induced asthma model in mice and for the subsequent evaluation of Albuterol Sulfate, a standard short-acting β2-adrenergic receptor agonist used as a rescue medication in asthma treatment.[3] These guidelines are intended to assist researchers in the consistent and reproducible implementation of this model for drug discovery and development.

Experimental Protocols

Ovalbumin (OVA)-Induced Asthma Model Protocol

This protocol describes the sensitization and challenge of mice with ovalbumin to induce an allergic asthma phenotype.[2][4][5][6]

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile Phosphate-Buffered Saline (PBS)

  • BALB/c mice (female, 6-8 weeks old)

  • Nebulizer system

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a sensitization solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in sterile PBS.[7]

    • The control group receives i.p. injections of PBS with aluminum hydroxide only.

  • Challenge:

    • From Day 21 to Day 23, expose the mice to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day using a nebulizer.[7]

    • The control group is exposed to an aerosol of sterile PBS only.

  • Endpoint Analysis:

    • Twenty-four to 48 hours after the final OVA challenge, perform endpoint analyses, including measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid, and harvesting of lung tissue for histology.[7]

This compound Administration Protocol (Positive Control)

This compound is administered to a subset of OVA-sensitized and challenged mice to serve as a positive control for bronchodilation.

Materials:

  • This compound inhalation solution (0.083%)

  • Sterile PBS

  • Nebulizer system

Procedure:

  • Thirty minutes prior to the measurement of airway hyperresponsiveness, place the mice in a nebulizer chamber.

  • Administer an aerosol of this compound (e.g., 2.5 mg/mL in sterile PBS) for 20-30 minutes.

  • Proceed immediately with the measurement of airway hyperresponsiveness.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor agent like methacholine (B1211447).[7]

Materials:

  • Whole-body plethysmography system or a forced oscillation system (e.g., FlexiVent)

  • Methacholine chloride solution in sterile PBS (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

  • Nebulizer system

Procedure (using Whole-Body Plethysmography):

  • Acclimatize the mice in the plethysmography chambers for 10-20 minutes.

  • Record baseline readings for 3 minutes.

  • Nebulize sterile PBS for 3 minutes and record readings.

  • Sequentially nebulize increasing concentrations of methacholine for 3 minutes each, and record readings for 3-5 minutes after each nebulization.

  • The primary parameter measured is the enhanced pause (Penh), a dimensionless value that reflects changes in bronchoconstriction.

Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis

BALF is collected to analyze the inflammatory cell infiltrate in the airways.[8][9][10]

Materials:

  • Sterile PBS with 0.1% Bovine Serum Albumin (BSA)

  • Ketamine/Xylazine for anesthesia

  • Tracheal cannula

  • Hemocytometer

  • Cytospin centrifuge

  • Wright-Giemsa stain

Procedure:

  • Anesthetize the mouse with an overdose of ketamine/xylazine.

  • Expose the trachea and insert a tracheal cannula.

  • Instill 0.5 mL of ice-cold PBS with 0.1% BSA into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.

  • Centrifuge the BALF at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

Histological Analysis of Lung Tissue

Histological analysis is performed to assess airway inflammation and mucus production.[3][11][12][13]

Materials:

  • 4% Paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Ethanol (B145695) series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

Procedure:

  • Perfuse the lungs with PBS and then fix by intratracheal instillation of 4% PFA or 10% neutral buffered formalin.

  • Excise the lungs and immerse in the fixative for 24 hours.

  • Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin.

  • Cut 4-5 µm sections using a microtome.

  • Stain sections with H&E to visualize inflammatory cell infiltration and with PAS to identify mucus-producing goblet cells.

  • Score the stained sections for inflammation and mucus production based on a semi-quantitative scoring system.

Histological Scoring System for Lung Inflammation:

A semi-quantitative scoring system can be used to evaluate the extent of peribronchial and perivascular inflammation.[11][12]

  • 0: No inflammatory cells

  • 1: Few inflammatory cells

  • 2: A single layer of inflammatory cells

  • 3: Two to four layers of inflammatory cells

  • 4: Five or more layers of inflammatory cells

Data Presentation

Table 1: Representative Airway Hyperresponsiveness (Penh) Data

Methacholine (mg/mL)Control Group (Mean Penh ± SEM)OVA-Induced Asthma Group (Mean Penh ± SEM)OVA + this compound Group (Mean Penh ± SEM)
00.8 ± 0.11.0 ± 0.20.9 ± 0.1
6.251.2 ± 0.22.5 ± 0.41.5 ± 0.3#
12.51.5 ± 0.34.0 ± 0.62.0 ± 0.4#
252.0 ± 0.46.5 ± 0.83.0 ± 0.5#
502.8 ± 0.59.0 ± 1.24.5 ± 0.7#

* p < 0.05 compared to the Control Group. # p < 0.05 compared to the OVA-Induced Asthma Group.

Table 2: Representative Bronchoalveolar Lavage Fluid (BALF) Cell Counts

Cell TypeControl Group (cells/mL ± SEM)OVA-Induced Asthma Group (cells/mL ± SEM)OVA + this compound Group (cells/mL ± SEM)
Total Cells(0.5 ± 0.1) x 10^5(5.0 ± 0.8) x 10^5(4.8 ± 0.7) x 10^5
Eosinophils(0.01 ± 0.005) x 10^5(2.5 ± 0.4) x 10^5(2.4 ± 0.5) x 10^5
Neutrophils(0.02 ± 0.01) x 10^5(0.5 ± 0.1) x 10^5(0.4 ± 0.1) x 10^5
Macrophages(0.4 ± 0.08) x 10^5(1.5 ± 0.3) x 10^5(1.6 ± 0.3) x 10^5
Lymphocytes(0.05 ± 0.02) x 10^5(0.5 ± 0.1) x 10^5(0.4 ± 0.1) x 10^5

* p < 0.05 compared to the Control Group.

Table 3: Representative Histological Scoring of Lung Inflammation

GroupPeribronchial Inflammation Score (Mean ± SEM)Perivascular Inflammation Score (Mean ± SEM)Mucus Production (PAS Staining)
Control0.2 ± 0.10.1 ± 0.1-
OVA-Induced Asthma3.5 ± 0.43.2 ± 0.3+++
OVA + this compound3.4 ± 0.53.1 ± 0.4+++

* p < 0.05 compared to the Control Group. -: negative, +++: strongly positive.

Mandatory Visualizations

G cluster_0 Animal Model Establishment cluster_1 Treatment cluster_2 Endpoint Analysis (24-48h post-challenge) Sensitization (Day 0 & 14) Sensitization (Day 0 & 14) Challenge (Day 21-23) Challenge (Day 21-23) Sensitization (Day 0 & 14)->Challenge (Day 21-23) This compound Administration This compound Administration Challenge (Day 21-23)->this compound Administration BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Challenge (Day 21-23)->BALF Histology Lung Histology Challenge (Day 21-23)->Histology AHR Airway Hyperresponsiveness (AHR) Measurement This compound Administration->AHR

Caption: Experimental workflow for the OVA-induced asthma model and this compound testing.

G cluster_0 Beta-2 Adrenergic Receptor Signaling Pathway Albuterol This compound B2AR Beta-2 Adrenergic Receptor (β2AR) Albuterol->B2AR binds Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

Caption: Simplified signaling pathway of this compound-mediated bronchodilation.

References

Application Notes and Protocols for In Vivo Nebulization of Albuterol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the in vivo delivery of Albuterol Sulfate (B86663) via nebulization. This document details the underlying pharmacology, experimental procedures, and relevant data to guide researchers in designing and executing preclinical and clinical studies.

Introduction to Albuterol Sulfate and Nebulization

This compound, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[[“]] Its primary action is to relax the smooth muscle of the airways, leading to bronchodilation.[2][3] Nebulization is a common method for delivering this compound directly to the lungs, offering rapid onset of action.[4][5] This method converts the liquid drug into a fine aerosol mist that can be inhaled.[6]

The efficacy of nebulized this compound delivery is influenced by several factors, including the type of nebulizer used (jet, ultrasonic, or vibrating mesh), the patient's breathing pattern, and the formulation of the drug.[6][[“]][8] In vivo studies are crucial for evaluating the pharmacokinetics, pharmacodynamics, and overall efficacy of different nebulization techniques.

Mechanism of Action and Signaling Pathway

Albuterol exerts its therapeutic effect by binding to β2-adrenergic receptors on bronchial smooth muscle cells.[9] This interaction initiates a signaling cascade that leads to muscle relaxation and bronchodilation.

The key steps in the signaling pathway are:

  • Receptor Binding: Albuterol binds to the β2-adrenergic receptor.[9]

  • Adenyl Cyclase Activation: This binding activates the enzyme adenyl cyclase.[2][4][10][11]

  • cAMP Production: Adenyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][4][10][11]

  • Protein Kinase A Activation: The increased levels of cAMP activate Protein Kinase A (PKA).[2]

  • Smooth Muscle Relaxation: PKA activation leads to the phosphorylation of various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and ultimately causing relaxation of the bronchial smooth muscle.[2]

Albuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bronchial Smooth Muscle Cell Albuterol Albuterol B2AR β2-Adrenergic Receptor Albuterol->B2AR Binds AC Adenyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound Signaling Pathway.

Pharmacokinetics of Nebulized this compound

Pharmacokinetic studies demonstrate that less than 20% of a single nebulized dose of Albuterol is absorbed systemically, with the remainder being recovered from the nebulizer, apparatus, and expired air.[4][10][11][12] The majority of the absorbed dose is excreted in the urine within 24 hours.[4][10][11][12]

ParameterHuman (Adult)Reference
Time to Peak Plasma Concentration (Tmax) 0.5 hours[4][10][11][12]
Peak Plasma Concentration (Cmax) 2.1 ng/mL (for a 3 mg dose)[4][10][11][12]
Elimination Half-life (Oral Administration) 5 to 6 hours[4][10][12]
ParameterHealthy Adult Volunteers (180 µg via MDI)Reference
Time to Peak Plasma Concentration (Tmax) 12.6 ± 2.2 minutes[13]
Peak Plasma Concentration (Cmax) 1469 ± 410 pg/mL[13]
Distribution Half-life 17.9 ± 8.2 minutes[13]
Elimination Half-life 4.4 ± 1.5 hours[13]

Experimental Protocols for In Vivo Nebulization

Detailed protocols are essential for reproducible and comparable in vivo studies. The following sections provide methodologies for common animal models.

Murine Model (Asthma Research)

This protocol is adapted from studies investigating the effects of Albuterol on airway hyperresponsiveness in a mouse model of allergic asthma.[14]

Objective: To assess the effect of long-term inhaled Albuterol on immediate allergic response and airway hyperresponsiveness.

Materials:

  • This compound solution (e.g., 5 mg/ml racemic (RS)-albuterol, 2.5 mg/ml (R)-albuterol, 2.5 mg/ml (S)-albuterol)[14]

  • Phosphate-buffered saline (PBS)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Methacholine (MCh)

  • Small animal nebulizer system

  • Whole-body plethysmograph or forced oscillation technique equipment

Procedure:

  • Sensitization and Challenge:

    • Sensitize Balb/C mice with an intraperitoneal injection of OVA mixed with Alum on days 0 and 14.[14]

    • On days 21-23, expose the mice to an aerosol of 1% OVA for 30 minutes. Control animals receive a PBS aerosol.[14]

  • Albuterol Treatment:

    • From days 18-24, treat the mice with nebulized Albuterol or PBS (control) twice daily for 20 minutes each session.[14]

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 25, assess AHR by measuring the respiratory system impedance (Zrs) in response to increasing doses of inhaled methacholine.[14]

Murine_Model_Workflow cluster_sensitization Sensitization & Challenge cluster_treatment Treatment cluster_assessment Assessment Sensitize Day 0 & 14: Sensitize with OVA/Alum (i.p.) Challenge Day 21-23: Challenge with 1% OVA Aerosol (30 min) Sensitize->Challenge Treat Day 18-24: Nebulized Albuterol or PBS (2x daily, 20 min) Challenge->Treat AHR Day 25: Assess Airway Hyperresponsiveness (Methacholine Challenge) Treat->AHR

References

Application Notes and Protocols: Assessing Albuterol Sulfate Efficacy in Cultured Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albuterol sulfate (B86663), also known as salbutamol, is a short-acting β2-adrenergic receptor agonist widely prescribed as a bronchodilator for the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[3] This activation triggers a signaling cascade that leads to the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm.[1][2]

The pharmacological effect of albuterol is initiated by its binding to β2-adrenergic receptors, which stimulates the Gs alpha subunit of the associated G protein.[4] This in turn activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which mediates downstream effects leading to smooth muscle relaxation.[5][6] Beyond its bronchodilatory effects, albuterol has also been shown to exhibit anti-inflammatory properties by modulating the release of inflammatory mediators from airway epithelial cells.[7][8][9]

This document provides a comprehensive set of protocols for assessing the efficacy of albuterol sulfate in vitro using cultured primary human bronchial epithelial (NHBE) cells. These assays are designed to quantify the key pharmacological activities of albuterol, including its primary signaling mechanism and its anti-inflammatory potential. The protocols cover the assessment of cell viability, the measurement of intracellular cAMP production, and the quantification of pro-inflammatory cytokines IL-6 and IL-8.

Key Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Albuterol exerts its effects by activating the β2-adrenergic receptor signaling cascade. The binding of albuterol to the receptor initiates a series of intracellular events culminating in the desired physiological response.

Albuterol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Albuterol This compound B2AR β2-Adrenergic Receptor Albuterol->B2AR Binds Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Effects (e.g., Smooth Muscle Relaxation, Anti-inflammatory Response) PKA->Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway.
General Experimental Workflow

The overall process for evaluating albuterol's efficacy involves sequential steps from initial cell culture preparation to specific functional assays and final data analysis.

Experimental_Workflow A 1. Culture & Seed Human Bronchial Epithelial Cells B 2. Induce Inflammatory State (Optional) (e.g., with IL-1β, IFN-γ for cytokine assays) A->B C 3. Treat Cells with This compound (Dose-Response) B->C D 4. Incubate for Defined Period C->D E 5. Perform Efficacy Assays D->E F Cell Viability Assay (e.g., MTT) E->F Assess Cytotoxicity G Intracellular cAMP Assay (ELISA) E->G Quantify Primary Mechanism H Cytokine Release Assay (IL-6 & IL-8 ELISA) E->H Measure Anti- inflammatory Effect I 6. Data Collection & Analysis F->I G->I H->I

Caption: General experimental workflow for assessing albuterol efficacy.

Detailed Experimental Protocols

Protocol 1: Culture of Human Bronchial Epithelial Cells

This protocol describes the standard procedure for culturing primary Normal Human Bronchial Epithelial (NHBE) cells, a relevant model for studying respiratory drug effects.[7]

Materials:

  • Cryopreserved Normal Human Bronchial Epithelial (NHBE) cells

  • Bronchial Epithelial Cell Basal Medium (BEBM) and growth supplements

  • Fibronectin/Collagen/BSA coated T-75 flasks and multi-well plates[10]

  • Trypsin/EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

Methodology:

  • Thawing Cells: Rapidly thaw the cryopreserved vial of NHBE cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium.

  • Cell Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a coated T-75 flask.

  • Cell Culture: Incubate the flask at 37°C in a 5% CO2 humidified incubator. Change the medium every 48 hours until the cells reach 80-90% confluency.[7]

  • Sub-culturing: When confluent, wash the cells with PBS and detach them using Trypsin/EDTA. Neutralize the trypsin with trypsin neutralizing solution or complete medium.

  • Plating for Experiments: Centrifuge the cells, resuspend the pellet, and count the viable cells. Seed the cells into appropriate coated multi-well plates (e.g., 96-well or 24-well plates) at a pre-determined optimal density.[11] Allow cells to adhere and grow to the desired confluency before starting experiments.

Protocol 2: Assessment of Cell Viability (MTT Assay)

It is crucial to ensure that the effects of albuterol are not due to cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Materials:

  • NHBE cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (570 nm)

Methodology:

  • Cell Treatment: After seeding NHBE cells in a 96-well plate and allowing them to adhere, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) and a vehicle control.[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C and 5% CO2.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol measures the concentration of intracellular cAMP, the key second messenger in the β2-adrenergic signaling pathway, providing a direct assessment of albuterol's primary mechanism of action.[2][3] Commercial ELISA kits are commonly used for this purpose.[14][15]

Materials:

  • NHBE cells cultured in a 24-well or 96-well plate

  • This compound

  • Forskolin (B1673556) (positive control, adenylyl cyclase activator)[16]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Commercially available cAMP competitive immunoassay kit (e.g., ELISA-based)[17][18]

  • Cell lysis buffer (provided in the kit)

  • Microplate reader (as per kit instructions, often luminometric or colorimetric)

Methodology:

  • Cell Treatment: Seed NHBE cells and grow to confluency. Pre-treat cells with a PDE inhibitor for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Treat the cells with various concentrations of this compound or forskolin (as a positive control) for a short period (e.g., 15-30 minutes) at 37°C.[19]

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit. This step releases the intracellular cAMP.

  • cAMP Quantification: Perform the cAMP quantification according to the manufacturer's protocol for the competitive immunoassay.[15] This typically involves incubating the cell lysate with a cAMP-antibody and a labeled cAMP conjugate. The signal generated is inversely proportional to the amount of cAMP in the sample.[16]

  • Measurement: Read the plate using the appropriate microplate reader.

  • Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP (in pmol/well or pmol/mg protein) in each sample by interpolating from the standard curve.

Protocol 4: Quantification of Cytokine Release (IL-6 & IL-8)

This protocol assesses the anti-inflammatory potential of albuterol by measuring its effect on the release of pro-inflammatory cytokines IL-6 and IL-8 from bronchial epithelial cells.[7][20]

Materials:

  • NHBE cells cultured in a 24-well plate

  • Inflammatory stimuli (e.g., a mixture of 10 ng/mL each of IFN-γ and IL-1β)[7][8]

  • This compound

  • Commercial ELISA kits for human IL-6 and IL-8[21][22]

  • Microplate reader (450 nm)

Methodology:

  • Inflammatory Challenge: To induce a pro-inflammatory state, treat confluent NHBE cells with an inflammatory cytokine cocktail (e.g., IFN-γ and IL-1β) in the presence or absence of various concentrations of this compound.[7]

  • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for cytokine production and secretion into the culture supernatant.[7]

  • Supernatant Collection: After incubation, collect the culture supernatants from each well. Centrifuge briefly to remove any cellular debris.

  • ELISA Procedure: Perform the IL-6 and IL-8 ELISAs on the collected supernatants according to the manufacturer's instructions.[22] This involves adding the samples to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve for each cytokine. Calculate the concentration of IL-6 and IL-8 (in pg/mL) in each sample from their respective standard curves.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability

Treatment Group Concentration (M) Mean Absorbance (570 nm) ± SD Cell Viability (%)
Vehicle Control 0 1.25 ± 0.08 100
This compound 10⁻⁸ 1.22 ± 0.07 97.6
This compound 10⁻⁷ 1.24 ± 0.09 99.2
This compound 10⁻⁶ 1.21 ± 0.06 96.8

| this compound | 10⁻⁵ | 1.18 ± 0.10 | 94.4 |

Table 2: Effect of this compound on Intracellular cAMP Production

Treatment Group Concentration (M) Mean cAMP (pmol/well) ± SD Fold Change vs. Control
Vehicle Control 0 5.2 ± 0.5 1.0
This compound 10⁻⁸ 15.8 ± 1.2 3.0
This compound 10⁻⁷ 48.5 ± 3.9 9.3
This compound 10⁻⁶ 95.1 ± 7.6 18.3

| Forskolin (Control) | 10⁻⁵ | 150.3 ± 11.5 | 28.9 |

Table 3: Effect of this compound on Cytokine Release in Inflamed Cells

Treatment Group Albuterol (M) Mean IL-6 (pg/mL) ± SD % Inhibition Mean IL-8 (pg/mL) ± SD % Inhibition
Control (No Stim) 0 55 ± 6 - 120 ± 15 -
Stimulated Control 0 850 ± 75 0 1500 ± 130 0
Stimulated + Albuterol 10⁻⁸ 710 ± 60 16.5 1250 ± 110 16.7
Stimulated + Albuterol 10⁻⁷ 550 ± 48 35.3 980 ± 95 34.7

| Stimulated + Albuterol | 10⁻⁶ | 380 ± 41 | 55.3 | 650 ± 70 | 56.7 |

References

Application Note: A Stability-Indicating HPLC/UPLC Method for the Analytical Method Development and Impurity Profiling of Albuterol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol Sulfate (B86663) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] The purity of the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Impurity profiling is the process of detecting, identifying, and quantifying impurities in bulk drug substances and pharmaceutical formulations.[2] This application note describes a robust and sensitive stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Albuterol Sulfate and its potential impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3][4][5][6][7]

Materials and Methods

A variety of analytical techniques can be employed for the impurity profiling of this compound. Reversed-phase HPLC (RP-HPLC) is the most common and well-established method.[2][8][9][10] UPLC, a more recent advancement, offers faster analysis times and improved resolution.[11] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification of unknown impurities and analysis of volatile organic compounds, respectively.[12][13][14][15]

Known Impurities of this compound

Several potential impurities can be present in this compound, arising from the manufacturing process or degradation. These include:

  • Process-Related Impurities:

    • Albuterol Related Compound A (Salbutamol Impurity D EP)

    • Albuterol Related Compound B

    • Bis-ether albuterol[8][16]

    • Other synthesis intermediates and by-products.

  • Degradation Products:

    • Albuterol aldehyde (a potential degradation product)[8][16]

    • Products from oxidation, hydrolysis, and photolysis.

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[9][12][17][18]

Experimental Protocols

Stability-Indicating HPLC/UPLC Method for this compound and its Impurities

This protocol outlines a general procedure for the determination of this compound and its related substances. Method parameters may need to be optimized based on the specific instrumentation and column used.

Chromatographic Conditions:

ParameterHPLCUPLC
Column YMC Phenyl (250 mm x 4.6 mm, 5 µm) or Inertsil C18 (50 x 4.6mm, 3 µm)[2][8]Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[11]
Mobile Phase A 25 mM Monobasic Potassium Phosphate (pH 3.0) or a mixture of buffer and acetonitrile[2][8]0.02 M Potassium Dihydrogen Orthophosphate[11]
Mobile Phase B Methanol or Acetonitrile[2][8][11]Acetonitrile[11]
Gradient/Isocratic Isocratic or Gradient[2][8][9][11]Gradient[11]
Flow Rate 1.2 - 1.5 mL/min[2][8]0.150 mL/min[11]
Detection Wavelength 225 nm or 210 nm[2][8][11]210 nm[11]
Column Temperature Ambient or 30-35 °C[8][12]37 °C[19]
Injection Volume 10 - 20 µL[2][19]As appropriate

Preparation of Solutions:

  • Diluent: A mixture of mobile phase A and B in a suitable ratio.

  • Standard Solution: Accurately weigh and dissolve USP this compound Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 2 µg/mL).[2]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a desired concentration (e.g., 1000 µg/mL).[2]

  • System Suitability Solution: A solution containing this compound RS and known impurity standards.

Procedure:

  • Equilibrate the chromatographic system with the mobile phase.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution and verify that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) meet the predefined acceptance criteria. The USP resolution between this compound and Albuterol related compound B should be NLT 3.9.[2]

  • Inject the standard solution in replicate (e.g., n=6) and check the precision of the peak areas (%RSD ≤ 2.0%).

  • Inject the sample solution.

  • Identify and quantify the impurities in the sample solution based on their retention times relative to the Albuterol peak and by using the response factors of the impurity standards, if available. For unknown impurities, the area percentage method can be used. A correction factor may need to be applied for certain impurities, such as albuterol aldehyde.[8][16]

Data Presentation

The quantitative data for the analytical method validation should be summarized in clear and concise tables.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Resolution (Albuterol and critical pair)≥ 2.03.9[2]
Tailing Factor (Albuterol)≤ 2.0
Theoretical Plates (Albuterol)≥ 2000
%RSD of replicate injections (Area)≤ 2.0%0.5%[2]

Table 2: Summary of Validation Parameters

ParameterResults
Linearity (Concentration Range) 0.12 - 3.01 µg/mL[2]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
Limit of Detection (LOD) 0.012%[2]
Limit of Quantitation (LOQ) 0.013%[2]
Robustness No significant impact on results with minor variations in method parameters.[2]
Specificity/Stability-Indicating The method is able to resolve the main peak from all impurities and degradation products.

Mandatory Visualizations

analytical_method_workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Literature_Review Literature Review & Pharmacopeia Methods Preliminary_Experiments Preliminary Experiments (Column & Mobile Phase Screening) Literature_Review->Preliminary_Experiments Method_Optimization Method Optimization (Gradient, Flow Rate, etc.) Preliminary_Experiments->Method_Optimization Forced_Degradation Forced Degradation Studies (Specificity) Method_Optimization->Forced_Degradation Linearity Linearity & Range Method_Optimization->Linearity Specificity Specificity Forced_Degradation->Specificity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Analytical Method Robustness->Final_Method Analytical_Target_Profile Define Analytical Target Profile Analytical_Target_Profile->Literature_Review

Caption: Workflow for the development and validation of an analytical method for this compound impurity profiling.

albuterol_signaling_pathway Albuterol Albuterol Beta2_Adrenergic_Receptor β2-Adrenergic Receptor Albuterol->Beta2_Adrenergic_Receptor Binds to Gs_Protein Gs Protein Activation Beta2_Adrenergic_Receptor->Gs_Protein Adenylate_Cyclase Adenylate Cyclase Activation Gs_Protein->Adenylate_Cyclase ATP_to_cAMP ATP → cAMP Adenylate_Cyclase->ATP_to_cAMP PKA_Activation Protein Kinase A (PKA) Activation ATP_to_cAMP->PKA_Activation Myosin_Phosphorylation_Inhibition Inhibition of Myosin Light Chain Kinase PKA_Activation->Myosin_Phosphorylation_Inhibition Calcium_Decrease ↓ Intracellular Ca²⁺ Myosin_Phosphorylation_Inhibition->Calcium_Decrease Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Calcium_Decrease->Bronchodilation

Caption: Simplified signaling pathway of Albuterol leading to bronchodilation.

References

Application Note: Albuterol Sulfate as a Reference Compound in High-Throughput Screening Assays for β2-Adrenergic Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in GPCR-targeted drug discovery and high-throughput screening.

Introduction Albuterol, a selective β2-adrenergic receptor agonist, is widely used clinically for the treatment of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle of the airways.[2][3] Upon activation, the receptor initiates a signaling cascade that leads to bronchodilation.[1] In the context of drug discovery, Albuterol Sulfate serves as an essential reference agonist in high-throughput screening (HTS) assays designed to identify and characterize novel modulators of the β2-adrenergic receptor. This document provides detailed protocols and data for utilizing this compound in such assays.

Mechanism of Action & Signaling Pathway Albuterol's pharmacological effects are mediated through its binding to the β2-adrenergic receptor, which couples to the stimulatory G-protein, Gs.[4] This interaction activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) 3',5'-monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3][7] PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin phosphorylation, ultimately resulting in the relaxation of airway smooth muscle.[2][3]

Albuterol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Albuterol This compound B2AR β2-Adrenergic Receptor Albuterol->B2AR Binds Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Myosin Phosphorylation & Decreased Intracellular Ca²⁺ PKA->Response Phosphorylates Targets Relaxation Smooth Muscle Relaxation Response->Relaxation Leads to

Caption: this compound signaling cascade via the β2-adrenergic receptor.

Application in High-Throughput Screening

This compound is the quintessential positive control for functional, cell-based HTS assays targeting the β2-adrenergic receptor. Its primary application is in screens that measure the accumulation of intracellular cAMP.[4][6] These assays are critical for identifying novel agonists, antagonists, or allosteric modulators. Common HTS-compatible cAMP detection technologies include:

  • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based proximity assay.[8]

  • Cyclic Nucleotide-Gated (CNG) Ion Channel Assays: A biosensor approach where cAMP binding to the channel results in ion flux, which is measured by a fluorescent indicator.[9]

Quantitative Data Summary

The potency of this compound can vary depending on the cell type and assay format. The following table summarizes representative quantitative data.

ParameterValueAssay Type / ContextSource
EC50 110 nMInhibition of EGF-stimulated proliferation in Human Airway Smooth Muscle (HASM) cells.[10]
ED50 Varies by tissueMeasurement of increased cAMP content in various smooth muscle tissues (e.g., bronchus, uterus).[6]

Experimental Protocols

Protocol 1: HTS Functional Assay for β2-Adrenergic Agonists using HTRF

This protocol describes a method for measuring cAMP accumulation in response to this compound or test compounds in a 1536-well plate format, suitable for HTS.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • This compound (Reference Agonist): 10 mM stock in DMSO.

  • Test Compounds: 10 mM stocks in DMSO.

  • HTRF cAMP Detection Kit (e.g., from Revvity, Cisbio).

  • 1536-well white, solid-bottom assay plates.

  • HTRF-compatible plate reader.

Workflow:

HTS_Workflow A 1. Cell Plating Dispense 2 µL of cell suspension (e.g., 1,000 cells/well) into a 1536-well plate. B 2. Incubation Incubate plates for 18-24 hours at 37°C, 5% CO₂. A->B C 3. Compound Addition Add 20 nL of this compound (positive control) or test compounds using acoustic dispensing. B->C D 4. Stimulation Incubate for 30 minutes at room temperature. C->D E 5. Lysis & Detection Add 2 µL of HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor). D->E F 6. Final Incubation Incubate for 60 minutes at room temperature, protected from light. E->F G 7. Plate Reading Read on an HTRF-compatible reader (620 nm & 665 nm emission). F->G H 8. Data Analysis Calculate HTRF ratio, generate dose-response curves, and determine EC₅₀ values. G->H

Caption: High-throughput screening workflow for a cAMP assay.

Detailed Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the β2-adrenergic receptor to ~80-90% confluency. Harvest cells using a non-enzymatic dissociation solution and resuspend in assay buffer to the desired density (e.g., 0.5 x 10⁶ cells/mL).

  • Cell Plating: Dispense 2 µL of the cell suspension into each well of a 1536-well plate.

  • Incubation: Incubate the plates overnight (18-24 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. For a standard 11-point dose-response curve, concentrations might range from 10 mM to 100 pM.

  • Compound Addition: Using an acoustic liquid handler, transfer 20 nL of the compound dilutions to the assay plates. Include "vehicle only" (DMSO) wells for the negative control (basal cAMP level) and a high concentration of this compound (e.g., 10 µM) for the positive control (maximal stimulation).

  • Stimulation: Allow the compounds to incubate with the cells for 30 minutes at room temperature.

  • cAMP Detection: Prepare the HTRF detection reagents according to the manufacturer's instructions. Typically, this involves mixing the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate in the provided lysis buffer. Add 2 µL of this detection mix to each well.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Data Acquisition: Read the plates on a compatible reader, measuring fluorescence emission at both 620 nm (cryptate donor) and 665 nm (d2 acceptor).

Data Analysis and Interpretation

  • Calculate HTRF Ratio: For each well, calculate the HTRF ratio using the formula: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

  • Normalization: Normalize the data to the plate controls: % Activity = [(Ratio_Compound - Ratio_Basal) / (Ratio_Max - Ratio_Basal)] x 100

    • Ratio_Compound: HTRF ratio from a well with a test compound.

    • Ratio_Basal: Average HTRF ratio from the vehicle-only (negative control) wells.

    • Ratio_Max: Average HTRF ratio from the maximal this compound (positive control) wells.

  • Dose-Response Curves: Plot the % Activity against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) for this compound and any active test compounds.

  • Quality Control: Assess the quality of the assay on each plate by calculating the Z'-factor: Z' = 1 - [ (3σ_max + 3σ_basal) / |µ_max - µ_basal| ]

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

Conclusion this compound is an indispensable tool for HTS campaigns targeting the β2-adrenergic receptor. Its well-defined mechanism of action and role as a selective agonist make it the ideal reference compound for validating assay performance and benchmarking the potency and efficacy of novel chemical entities. The protocols and data presented herein provide a framework for the successful application of this compound in robust, high-throughput functional screens.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Albuterol Sulfate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Albuterol Sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Albuterol Sulfate?

A1: this compound is a white to off-white crystalline powder that is freely soluble in water.[1][2][3][4][5] Its solubility is significantly influenced by the pH of the solution. In acidic aqueous solutions, its solubility can be as high as approximately 200 mg/mL.[6] Commercial inhalation solutions of this compound are typically adjusted to a pH between 3 and 5.[4][5][7]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent due to its two ionizable groups: a phenolic hydroxyl group (pKa = 9.3) and a secondary amine group (pKa = 10.3).[6] At acidic pH values, the amine group is protonated, increasing the molecule's polarity and enhancing its solubility in aqueous solutions. As the pH increases towards and beyond the pKa values, the molecule becomes less charged, leading to a decrease in aqueous solubility.

Q3: What are common signs of solubility issues with this compound in my experiments?

A3: Common indicators of solubility problems include:

  • Precipitation: The formation of solid particles in your solution after preparation or upon standing.

  • Cloudiness or Haze: The solution appears turbid or opalescent, indicating the presence of undissolved particles.

  • Inconsistent Results: Variability in experimental outcomes that could be attributed to incomplete dissolution of the active compound.

  • Clogged Equipment: Blockages in tubing, filters, or nebulizers due to undissolved particles.[8]

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, co-solvents can be employed to enhance the solubility of this compound. This compound is slightly soluble in ethanol (B145695).[1][2][3][4][5] The addition of a co-solvent like ethanol to an aqueous solution can modify the polarity of the solvent system, which may improve the solubility of the drug. However, the concentration of the co-solvent must be carefully optimized, as it can also influence the stability and toxicity of the final formulation. One study on salbutamol (B1663637) sulphate (this compound) in ethanol-water mixtures at 25°C showed that its solubility decreased as the concentration of ethanol increased.[9]

Q5: Are there other methods to enhance the aqueous solubility of this compound?

A5: Besides pH adjustment and the use of co-solvents, complexation with cyclodextrins is a promising approach. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity, thereby increasing their apparent solubility in water.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation upon standing The solution is supersaturated, or there has been a change in temperature or pH.1. Ensure the initial concentration is below the solubility limit at the storage temperature.2. Verify and buffer the pH of the solution to maintain it in the optimal range (typically acidic for this compound).3. Consider storing the solution at a controlled room temperature.
Cloudy or hazy solution Incomplete dissolution of the powder.1. Increase mixing time or use sonication to aid dissolution.2. Prepare the solution at a slightly elevated temperature (e.g., 37°C) and then cool to the desired temperature, if the compound's stability allows.3. Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particulates.
Inconsistent experimental results Non-homogenous solution due to partial dissolution.1. Implement a robust dissolution protocol with validated mixing parameters.2. Always visually inspect the solution for complete dissolution before use.3. Prepare a fresh stock solution for each experiment to minimize variability.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight576.7 g/mol [1]
pKa (phenolic hydroxyl)9.3[6]
pKa (secondary amine)10.3[6]
AppearanceWhite to off-white crystalline powder[1][2][3][4][5]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterFreely soluble[1][2][3][4][5]
Acidic Aqueous Solution~200 mg/mL[6]
EthanolSlightly soluble[1][2][3][4][5]
1 M Sodium Hydroxide50 mg/mL (clear to slightly hazy, yellow-green)[3][10]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.[2][11][12][13]

Materials:

  • This compound powder

  • Purified water (or buffer of desired pH)

  • Shake-flask apparatus or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a flask containing a known volume of the aqueous medium.

  • Seal the flask and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the flask at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then take the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • The determined concentration represents the equilibrium solubility of this compound under the tested conditions.

Protocol 2: Preparation of this compound-Beta-Cyclodextrin Inclusion Complex

This protocol describes a method to prepare an inclusion complex of this compound with a cyclodextrin (B1172386) to potentially enhance its solubility and stability.

Materials:

  • This compound

  • Beta-cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin)

  • Purified water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin at the desired concentration.

  • Slowly add this compound powder to the cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a common starting point for optimization.[14]

  • Continue stirring the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.

  • After the complexation period, freeze the solution rapidly.

  • Lyophilize the frozen solution under vacuum until a dry powder is obtained. This powder is the this compound-cyclodextrin inclusion complex.

  • The formation of the inclusion complex and the enhancement in solubility can be confirmed by various analytical techniques such as phase solubility studies, NMR, DSC, and PXRD.

Visualizations

Albuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Albuterol Albuterol B2AR β2-Adrenergic Receptor Albuterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Phosphorylates (Inactivates) MLCK_active Active Myosin Light Chain Kinase (MLCK) MLCK_active->MLCK_inactive Relaxation Bronchial Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Albuterol signaling pathway in bronchial smooth muscle cells.

Experimental_Workflow Start Start: Solubility Problem Identified Decision1 Adjust pH? Start->Decision1 Adjust_pH Prepare buffered solutions (e.g., pH 3-5) Decision1->Adjust_pH Yes Decision2 Use Co-solvent? Decision1->Decision2 No Adjust_pH->Decision2 Add_Cosolvent Prepare aqueous/organic co-solvent mixtures Decision2->Add_Cosolvent Yes Decision3 Use Cyclodextrin? Decision2->Decision3 No Add_Cosolvent->Decision3 Complexation Prepare inclusion complex with cyclodextrin Decision3->Complexation Yes Analysis Analyze Solubility (Shake-Flask Method) Decision3->Analysis No Complexation->Analysis End End: Optimized Solubility Analysis->End

Caption: Workflow for troubleshooting this compound solubility.

References

Preventing Albuterol Sulfate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Albuterol Sulfate (B86663) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Albuterol Sulfate degradation during sample preparation?

A1: this compound is susceptible to degradation from several factors, including:

  • pH: The stability of this compound in aqueous solutions is highly pH-dependent. It exhibits maximum stability in the pH range of 3 to 4.[1][2] It is less stable in neutral to alkaline conditions, with a region of minimum stability around pH 9.[1]

  • Oxidation: The molecule is sensitive to oxygen, and oxidative degradation can occur.[1][3] The use of antioxidants may be considered in some formulations.[4]

  • Temperature: Elevated temperatures can accelerate degradation. Thermal degradation can involve dehydration, followed by the cleavage of the secondary amine group and the formation of sulfur dioxide.[4]

  • Light: Although some studies have found no significant light sensitivity, it is generally good practice to protect this compound solutions from light, especially during long-term storage or stability studies.[5][6]

  • Presence of certain excipients: Some buffer salts, like phosphate (B84403), can accelerate degradation, while others, like acetate, may have a stabilizing effect.[1] Sugars such as glucose and fructose (B13574) can also increase the degradation rate, particularly at acidic pH.[1]

Q2: What is the recommended pH for dissolving and storing this compound samples?

A2: To ensure maximum stability, this compound solutions should be prepared and stored at a pH between 3 and 5.[2][7][8] A pH of 3.5 is commonly used for commercially available inhalation solutions.[7]

Q3: What are the best practices for storing this compound solutions to minimize degradation?

A3: For optimal stability, store this compound solutions under the following conditions:

  • Temperature: Store solutions under refrigeration at 2-8°C (36-46°F).[9] While stable at room temperature (20-25°C or 68-77°F) for up to 168 hours, refrigeration is recommended for longer-term storage.[9][10]

  • Protection from Light: Store solutions in light-protected containers, such as amber vials or by wrapping the container in foil.[6][7]

  • Container Type: Use low-binding polypropylene (B1209903) or borosilicate glass containers to prevent non-specific binding.[5][11]

  • Atmosphere: For long-term storage or when working with formulations prone to oxidation, consider purging the container with an inert gas like nitrogen to displace oxygen.

Q4: Can I use buffers in my sample preparation? If so, which ones are recommended?

A4: The choice of buffer is critical as some can affect stability. Acetate buffers have been shown to have a stabilizing effect, whereas phosphate buffers may accelerate degradation.[1] It is advisable to perform a compatibility study with your specific buffer system. A commonly used mobile phase for HPLC analysis is 25 mM monobasic potassium phosphate at pH 3.0.[12][13]

Troubleshooting Guide

Q1: I am observing unexpected peaks in my chromatogram. What could be the cause?

A1: The appearance of extraneous peaks can indicate the presence of degradation products or impurities.

  • Identify the Degradants: Common degradation products include albuterol aldehyde and process-related impurities like albuterone.[12][13] Forced degradation studies under hydrolytic (acidic and basic), oxidative, and thermal stress can help identify the retention times of potential degradants.[3][14]

  • Check Sample Preparation: Review your sample preparation workflow. Ensure the pH of your solutions is within the stable range (pH 3-4).[1][2] Confirm that samples were not exposed to high temperatures or excessive light.

  • Evaluate Solvents: If using solvents other than water, be aware of potential reactions. For instance, in ethanolic solutions, ethyl ether degradation products can form, especially under acidic conditions.[15]

Q2: My sample shows a significant loss of potency. What steps can I take to prevent this?

A2: A loss of potency suggests that the this compound has degraded.

  • Control pH: Immediately check and adjust the pH of your sample diluent and any other solutions to be within the optimal range of 3-4.

  • Minimize Oxygen Exposure: Prepare solutions fresh and consider de-gassing solvents. If preparing samples for storage, purge the vials with nitrogen.

  • Temperature Control: Ensure that samples are maintained at recommended temperatures (refrigerated for storage, controlled room temperature for short-term handling).[9] Avoid repeated freeze-thaw cycles; studies have shown stability for at least three cycles.[5]

  • Use appropriate containers: To rule out loss due to adsorption, use low-binding tubes.[5]

Quantitative Data Summary

Table 1: Stability of this compound in Solution

ConcentrationDiluentStorage TemperatureContainerDurationStability
0.17 mg/mL & 0.67 mg/mLNormal SalineRoom Temp (20-25°C)Plastic Bottles168 hoursStable (>90% remaining)[9][10]
0.17 mg/mL & 0.67 mg/mLNormal SalineRefrigerated (2-8°C)Plastic Bottles168 hoursStable (>90% remaining)[9][10]
200 µg/mL0.9% Sodium ChlorideRoom TemperaturePVC bags, polyolefin bags, polypropylene syringes, glass tubes7 daysStable (>90% remaining)[11]
200 µg/mL0.9% Sodium ChlorideRefrigeratedPVC bags, polyolefin bags, polypropylene syringes, glass tubes7 daysStable (>90% remaining)[11]
Not SpecifiedSerum-free mediaRoom TemperatureLow-binding tubes8 hoursStable[5]
Extracted SamplesNot Specified2-8°CNot Specified29 hoursStable[5]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in water at a concentration of approximately 0.3 mg/mL (as albuterol base).[12]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at ambient temperature for 3 hours.[14] Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at ambient temperature for 3 hours.[14] Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at ambient temperature for 3 hours.[14]

  • Thermal Degradation: Heat the stock solution at 100°C for 3 hours.[14] Allow to cool to room temperature before analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period. A control sample should be kept in the dark.

3. Analysis (Example HPLC Method):

  • Column: YMC Phenyl (250 mm x 4.6 mm, 5 µm) or equivalent.[12][13]

  • Mobile Phase: 25 mM monobasic potassium phosphate (pH 3.0) and methanol (B129727) (95:5, v/v).[12][13]

  • Flow Rate: 1.5 mL/min.[12][13]

  • Detection: UV at 225 nm or 276 nm.[9][12]

  • Injection Volume: 25 µL.[9]

  • Procedure: Analyze the stressed samples alongside an unstressed control sample.

Visualizations

G cluster_prep Sample Preparation start Weigh this compound dissolve Dissolve in Diluent (e.g., Water, Saline) start->dissolve ph_adjust Adjust pH to 3-4 (if necessary) dissolve->ph_adjust storage Store in light-protected container at 2-8°C ph_adjust->storage analysis Proceed to Analysis storage->analysis

Caption: Workflow for optimal this compound sample preparation.

G start Unexpected Degradation Observed check_ph Is solution pH between 3 and 4? start->check_ph check_temp Was sample exposed to high temperatures? check_ph->check_temp Yes adjust_ph Adjust pH of diluents and solutions. check_ph->adjust_ph No check_ox Was sample protected from oxygen? check_temp->check_ox No control_temp Store samples at 2-8°C. Avoid excessive heat. check_temp->control_temp Yes check_light Was sample protected from light? check_ox->check_light No control_ox Use de-gassed solvents. Purge with inert gas. check_ox->control_ox Yes control_light Use amber vials or foil. check_light->control_light Yes reanalyze Re-prepare sample and re-analyze check_light->reanalyze No adjust_ph->reanalyze control_temp->reanalyze control_ox->reanalyze control_light->reanalyze

Caption: Troubleshooting decision tree for this compound degradation.

G cluster_pathways Degradation Pathways albuterol This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) albuterol->hydrolysis oxidation Oxidation albuterol->oxidation thermal Thermal Stress albuterol->thermal photolysis Photolytic Stress albuterol->photolysis products Degradation Products (e.g., Albuterol Aldehyde) hydrolysis->products oxidation->products thermal->products photolysis->products

Caption: Simplified overview of this compound degradation pathways.

References

Technical Support Center: Optimizing Albuterol Sulfate Dosage for Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Albuterol Sulfate dosage in primary cell culture experiments. The following information is intended to facilitate experimental design and troubleshoot common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and potential problems that may arise during your experiments with this compound.

Q1: What is the recommended starting concentration range for this compound in primary cell culture experiments?

A1: The optimal concentration of this compound is cell-type and endpoint-dependent. Based on published studies, a good starting point for dose-response experiments is to test a broad range of concentrations. For primary human bronchial epithelial cells (NHBE) and airway smooth muscle cells, concentrations ranging from 10⁻⁹ M to 10⁻⁴ M (1 nM to 100 µM) are commonly reported to elicit biological responses without causing overt toxicity.[1] One study on NHBE cells used concentrations of 10⁻⁶ M and 10⁻⁵ M to investigate anti-inflammatory effects.[2][3][4] Another study on nasal epithelial cells used a concentration of 100 µM for repeated stimulation.[1]

Q2: How can I determine the optimal concentration of this compound for my specific primary cell type and experimental endpoint?

A2: A dose-response experiment is crucial. We recommend a two-phase approach:

  • Range-finding experiment: Use a wide range of concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) to identify the concentrations that elicit a biological response.

  • Refined dose-response experiment: Once a responsive range is identified, perform a more detailed dose-response curve with more concentrations within that range to accurately determine the EC₅₀ (half-maximal effective concentration).

Q3: I am not observing the expected biological response to this compound. What are the possible causes and troubleshooting steps?

A3: Several factors could contribute to a lack of response. Here are some common issues and their solutions:

  • Low Receptor Expression: Primary cells can vary in their expression of the beta-2 adrenergic receptor (β2AR). This can be influenced by donor variability, passage number, and culture conditions.

    • Troubleshooting:

      • Verify β2AR expression in your primary cell lots using techniques like qPCR or Western blotting.

      • Use low-passage primary cells, as receptor expression can decrease with extensive passaging.

  • Receptor Desensitization: Prolonged or repeated exposure to an agonist like Albuterol can lead to receptor desensitization, where the cells become less responsive.

    • Troubleshooting:

      • For acute response studies, ensure cells have not been pre-exposed to other β2-agonists.

      • Consider the timing of your experiment. Short-term stimulation (minutes to a few hours) is often sufficient to observe signaling events.

  • Inactive this compound: Improper storage or handling can lead to degradation of the compound.

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound for each experiment.

      • Store the stock solution as recommended by the manufacturer, typically protected from light and at an appropriate temperature.

  • Suboptimal Assay Conditions: The assay itself may not be sensitive enough to detect the response.

    • Troubleshooting:

      • Optimize your assay parameters, such as incubation times, reagent concentrations, and cell density.

      • Include a positive control (e.g., a known β2AR agonist like isoproterenol) to ensure your assay is working correctly.

Q4: I am observing cytotoxicity at higher concentrations of this compound. How can I mitigate this?

A4: While this compound is generally not considered highly cytotoxic at concentrations used for its therapeutic effects, high concentrations or prolonged exposure can impact cell viability.

  • Troubleshooting:

    • Perform a cytotoxicity assay (e.g., MTT, XTT, or a live/dead stain) to determine the cytotoxic concentration range for your specific primary cells.[5][6]

    • Use concentrations well below the cytotoxic threshold for your functional assays.

    • If high concentrations are necessary for your experimental question, consider shorter incubation times.

Q5: Should I serum-starve my primary cells before treating them with this compound?

A5: Serum starvation is often performed to synchronize the cell cycle and reduce the background signaling from growth factors present in serum.[6] This can be particularly important for proliferation or signaling pathway studies. However, some primary cells are sensitive to serum withdrawal and may undergo apoptosis.

  • Recommendation:

    • For signaling studies, serum starvation for 4-24 hours is common.

    • If your primary cells are sensitive to complete serum withdrawal, consider reducing the serum concentration (e.g., to 0.5-1%) instead of complete removal.

    • Always include a vehicle-treated control group that has undergone the same serum starvation protocol.

Quantitative Data Summary

The following tables summarize key quantitative parameters for designing your experiments.

Table 1: Recommended Concentration Ranges of this compound for In Vitro Primary Cell Culture Experiments

Cell TypeApplicationConcentration RangeReference
Primary Human Bronchial Epithelial Cells (NHBE)Anti-inflammatory effects10⁻⁶ M - 10⁻⁵ M[2][3][4]
Primary Nasal Epithelial CellsChronic stimulation model100 µM[1]
General Primary Airway CellsInitial dose-response screening10⁻⁹ M - 10⁻⁴ MN/A

Table 2: Typical Incubation Times for this compound Treatment

Experimental EndpointTypical Incubation TimeNotes
Second Messenger (cAMP) Accumulation5 - 30 minutesRapid response.
Protein Phosphorylation (e.g., ERK, CREB)5 - 60 minutesCan be transient.
Gene Expression Changes4 - 24 hoursRequires transcription and translation.
Cytokine/Chemokine Release6 - 48 hoursDependent on the specific mediator.
Cell Proliferation/Viability24 - 72 hoursLonger-term endpoint.

Experimental Protocols

Protocol 1: Determining the Optimal Dose of this compound using a Dose-Response Curve and Cell Viability Assay

This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for your primary cell culture experiments.

Materials:

  • Primary human bronchial epithelial cells (or other relevant primary airway cells)

  • Appropriate cell culture medium and supplements

  • This compound powder

  • Sterile, nuclease-free water or DMSO for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or a fluorescence-based live/dead assay)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Culture primary cells according to the supplier's recommendations.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

    • Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation (Optional):

    • If required for your experimental endpoint, gently aspirate the growth medium and replace it with a low-serum (0.5-1%) or serum-free medium.

    • Incubate for 4-24 hours.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a sterile solvent (water or DMSO).

    • Perform serial dilutions in serum-free or low-serum medium to achieve the desired final concentrations for your dose-response curve (e.g., 10⁻⁹ M to 10⁻⁴ M).

  • Cell Treatment:

    • Gently remove the medium from the cells.

    • Add the prepared this compound dilutions to the respective wells. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours for a cytotoxicity assessment).

  • Cell Viability Assay:

    • Following the treatment period, perform a cell viability assay according to the manufacturer's instructions.[5][6]

    • This will typically involve adding a reagent to the wells, incubating for a specific period, and then measuring the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.

    • Determine the EC₅₀ for your desired biological effect and the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity. The optimal working concentration will be one that elicits the desired biological effect without significant cytotoxicity.

Visualizations

Signaling Pathway

Albuterol_Signaling_Pathway Albuterol This compound Beta2AR β2-Adrenergic Receptor (β2AR) Albuterol->Beta2AR Binds Gs Gs protein Beta2AR->Gs Activates Beta_Arrestin β-Arrestin Beta2AR->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates ERK ERK/MAPK Pathway Beta_Arrestin->ERK Activates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Regulates

Caption: Beta-2 Adrenergic Receptor Signaling Pathway

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Primary Cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Attachment) seed_cells->incubate1 serum_starve Serum Starvation (Optional, 4-24h) incubate1->serum_starve prepare_drug Prepare Albuterol Sulfate Dilutions serum_starve->prepare_drug treat_cells Treat Cells with Albuterol & Vehicle prepare_drug->treat_cells incubate2 Incubate (Time-course) treat_cells->incubate2 viability_assay Perform Cell Viability Assay incubate2->viability_assay functional_assay Perform Functional Assay (e.g., ELISA, qPCR) incubate2->functional_assay data_analysis Analyze Data: Dose-Response & IC50/EC50 viability_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: Workflow for Albuterol Dosage Optimization

References

Technical Support Center: Troubleshooting Peak Tailing in Albuterol Sulfate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Albuterol Sulfate. This guide provides detailed solutions to common issues related to peak tailing, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape. In an ideal chromatogram, peaks should be symmetrical and Gaussian. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and may indicate underlying issues with the analytical method or HPLC system. For a basic compound like this compound, peak tailing is a common issue that needs to be addressed to ensure method accuracy and robustness.

Q2: What are the most common causes of peak tailing for a basic compound like this compound?

A2: The primary cause of peak tailing for basic compounds such as this compound is the interaction between the positively charged analyte and negatively charged silanol (B1196071) groups on the surface of silica-based HPLC columns. Other potential causes include column degradation, improper mobile phase pH, column overload, extra-column volume (dead volume), and issues with the column packing.

Q3: How can I quickly diagnose the cause of peak tailing in my this compound analysis?

A3: A systematic approach is crucial for diagnosing the cause of peak tailing. Start by evaluating your system suitability parameters, specifically the tailing factor (asymmetry factor). If the tailing factor exceeds the recommended limit (typically > 1.5), investigate the following in a logical sequence: mobile phase preparation, column condition, and instrument parameters. The troubleshooting workflow provided below can guide you through this process.

Troubleshooting Guide

Issue: Significant Peak Tailing Observed for this compound

This guide will walk you through a series of steps to identify and resolve the issue of peak tailing in your this compound HPLC analysis.

An inappropriate mobile phase pH is a frequent cause of peak tailing for basic compounds.

Protocol: Mobile Phase pH Adjustment

  • Objective: To ensure the mobile phase pH is sufficiently low to suppress the ionization of residual silanol groups on the column's stationary phase.

  • Procedure:

    • Prepare a series of mobile phases with varying pH values, for example, pH 2.5, 3.0, 3.5, and 4.0. A common mobile phase for this compound analysis consists of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724).

    • For each pH, prepare the mobile phase by dissolving the appropriate buffer salt (e.g., monobasic potassium phosphate) in HPLC-grade water and adjusting the pH with an acid (e.g., phosphoric acid).

    • Filter and degas all mobile phases before use.

    • Equilibrate the column with each mobile phase for at least 20 column volumes before injecting your this compound standard.

    • Analyze the peak shape and tailing factor at each pH.

  • Expected Outcome: A lower mobile phase pH (typically around 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the basic this compound molecule and resulting in a more symmetrical peak.

Mobile Phase pHExpected Tailing FactorPeak Shape
4.5> 1.8Significant Tailing
4.01.5 - 1.8Moderate Tailing
3.51.2 - 1.5Improved Symmetry
3.0< 1.2Symmetrical Peak
2.5< 1.2Symmetrical Peak

Note: The exact tailing factor values may vary depending on the column and other chromatographic conditions.

The choice of column and its condition are critical for obtaining good peak shape.

Protocol: Column Evaluation and Selection

  • Objective: To determine if the column is the source of peak tailing and to select a more appropriate column if necessary.

  • Procedure:

    • Column Flushing: If the column has been used extensively, flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove any strongly retained compounds.

    • Column Replacement: If flushing does not improve the peak shape, replace the column with a new one of the same type to rule out column degradation.

    • Column Chemistry: If tailing persists with a new column, consider using a column with a different stationary phase. For basic compounds like this compound, consider the following:

      • End-capped C18 or C8 columns: These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.

      • Phenyl columns: These can offer different selectivity and improved peak shape for certain compounds.

      • Columns with polar-embedded groups: These stationary phases are designed to shield the silica (B1680970) surface and provide better peak shape for basic analytes.

  • Expected Outcome: Using a new, high-quality, and appropriately chosen column should significantly reduce peak tailing.

Column TypeExpected Performance for this compound
Standard C18 (non-end-capped)Potential for significant peak tailing
End-capped C18/C8Improved peak symmetry
PhenylGood peak shape and alternative selectivity
Polar-embeddedExcellent peak symmetry

Instrumental factors can also contribute to peak broadening and tailing.

Protocol: Instrument Check

  • Objective: To ensure the HPLC system is not contributing to peak distortion.

  • Procedure:

    • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.

    • Check for Leaks: Inspect all fittings for any signs of leakage.

    • Sample Overload: Inject a series of decreasing concentrations of your this compound standard. If the peak shape improves with lower concentrations, you may be overloading the column.

  • Expected Outcome: A well-maintained and optimized HPLC system will minimize contributions to peak tailing.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Peak Tailing Observed (Tailing Factor > 1.5) check_mp Step 1: Evaluate Mobile Phase start->check_mp adjust_ph Adjust Mobile Phase pH to 2.5-3.5 check_mp->adjust_ph check_column Step 2: Assess HPLC Column adjust_ph->check_column If tailing persists resolved Peak Tailing Resolved adjust_ph->resolved Issue Resolved flush_column Flush or Replace Column check_column->flush_column change_column Consider Alternative Column Chemistry (e.g., End-capped, Phenyl) flush_column->change_column If tailing persists flush_column->resolved Issue Resolved check_instrument Step 3: Optimize Instrument change_column->check_instrument If tailing persists change_column->resolved Issue Resolved check_dead_volume Minimize Extra-Column Volume check_instrument->check_dead_volume check_overload Check for Sample Overload check_dead_volume->check_overload check_overload->resolved Issue Resolved Silanol_Interaction cluster_high_ph Higher pH Mobile Phase cluster_low_ph Lower pH Mobile Phase silanol_ionized SiO- albuterol_protonated Albuterol-NH2+ albuterol_protonated->silanol_ionized Ionic Interaction (Causes Tailing) silanol_protonated SiOH albuterol_protonated2 Albuterol-NH2+ albuterol_protonated2->silanol_protonated Repulsion (Good Peak Shape)

Technical Support Center: Minimizing Off-Target Effects of Albuterol Sulfate in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Albuterol Sulfate in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in cellular models?

A1: The primary off-target effects of this compound are often linked to its racemic composition, which includes both the active (R)-enantiomer and the (S)-enantiomer. While (R)-albuterol is responsible for the desired bronchodilatory effects through the β2-adrenergic receptor, (S)-albuterol can induce several off-target effects, including:

  • Pro-inflammatory and Pro-constrictory Responses: (S)-albuterol has been shown to activate pro-inflammatory and pro-constrictory pathways in human bronchial smooth muscle cells.[1] This can involve the activation of PI3 kinase and NF-κB.[1]

  • Increased Intracellular Calcium: Treatment with (S)-albuterol can lead to a significant increase in intracellular calcium concentration ([Ca2+]i) upon stimulation with agents like methacholine.[1]

  • β2-Adrenergic Receptor (β2-AR) Desensitization and Downregulation: Chronic or prolonged exposure to albuterol can lead to β2-AR tolerance, characterized by a decrease in receptor responsiveness.[2][3][4] This can manifest as a reduction in cell-surface β2-AR number and impaired cAMP accumulation.[2][4][5]

  • Epigenetic Modifications: Albuterol treatment can induce changes in DNA methylation in airway epithelial cells, potentially affecting gene expression related to inflammatory pathways like TNF-α and NF-κB signaling.[6]

  • Metabolic Changes: Albuterol can alter the serum metabolome, leading to changes in fatty acids, organic acids, and sugars.[7] It has also been observed to decrease serum potassium levels.[8]

  • Increased Epithelial Permeability: Albuterol can increase paracellular permeability in airway epithelial cells, which may enhance its own transport but could also have other unintended consequences.[9]

Q2: How can I minimize β2-adrenergic receptor desensitization and downregulation in my cell culture experiments?

A2: Minimizing β2-AR desensitization is crucial for obtaining accurate and reproducible results. Consider the following strategies:

  • Limit Duration of Exposure: Use the shortest possible incubation time with albuterol that is sufficient to observe the desired on-target effect. Prolonged treatment is a key factor in inducing desensitization.[2][3]

  • Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration of albuterol for your specific cell line and experimental endpoint. High concentrations can accelerate receptor downregulation.

  • Use (R)-albuterol (Levalbuterol): Whenever possible, use the pure (R)-enantiomer of albuterol (levalbuterol) instead of the racemic mixture. The (S)-enantiomer can contribute to adverse effects and may not be necessary for your research question.[10][11]

  • Consider Intermittent Dosing: Instead of continuous exposure, a washout period between treatments may allow for receptor resensitization.

  • Co-treatment with Corticosteroids: In some models, pretreatment with corticosteroids like dexamethasone (B1670325) has been shown to prevent or reverse albuterol-induced β2-AR desensitization.[2][3][4]

Q3: My cells are showing unexpected pro-inflammatory responses after albuterol treatment. What could be the cause and how can I troubleshoot this?

A3: Unexpected pro-inflammatory responses are likely due to the (S)-enantiomer in racemic albuterol.

  • Probable Cause: (S)-albuterol can activate pro-inflammatory signaling pathways, such as NF-κB, and stimulate the release of inflammatory mediators like IL-6.[1][11]

  • Troubleshooting Steps:

    • Switch to (R)-albuterol: The most effective solution is to use the pure (R)-enantiomer (levalbuterol), which has anti-inflammatory properties in some contexts.[10][12]

    • Use a β2-AR Antagonist: As a control experiment, co-treat cells with a selective β2-AR antagonist (e.g., ICI 118,551) to confirm if the observed effect is mediated by the β2-AR.[9]

    • Inhibit Downstream Pathways: If you suspect NF-κB activation, you can use a specific inhibitor (e.g., BAY 11-7082) to see if it reverses the pro-inflammatory phenotype.

    • Analyze Enantiomer Purity: If using a purchased source of (R)-albuterol, consider analytical validation to ensure it is not contaminated with the (S)-enantiomer.

Troubleshooting Guides

Issue 1: High variability in experimental replicates when measuring cAMP levels after albuterol stimulation.

Possible Cause Troubleshooting Steps
Cell Passage Number and Health Ensure consistent cell passage number across experiments. High passage numbers can lead to phenotypic drift. Regularly check for signs of stress or contamination.[13]
Inconsistent Albuterol Preparation Prepare fresh albuterol solutions for each experiment from a validated stock. Ensure complete dissolution.
β2-AR Desensitization Reduce incubation time with albuterol. Perform a time-course experiment to identify the peak cAMP response time. Consider a washout period before stimulation.
Phosphodiesterase (PDE) Activity Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation. Chronic albuterol treatment can increase PDE activity.[5]
Cell Plating Density Maintain consistent cell seeding density as receptor expression can be density-dependent.

Issue 2: Albuterol treatment is causing cell detachment or changes in morphology.

Possible Cause Troubleshooting Steps
Cytotoxicity at High Concentrations Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. Lower the albuterol concentration.
Off-Target Effects on Cell Adhesion The observed changes may be an off-target effect. Investigate downstream signaling pathways related to cell adhesion.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is non-toxic to your cells. Run a vehicle-only control.
Changes in Epithelial Permeability Albuterol can alter tight junctions.[9] If using epithelial cell monolayers, this could affect cell sheet integrity. Monitor transepithelial electrical resistance (TEER).

Data Presentation

Table 1: Effects of Albuterol Enantiomers on Signaling Pathways in Human Bronchial Smooth Muscle Cells (hBSMCs)

Parameter (S)-Albuterol Effect (R)-Albuterol Effect Racemic Albuterol Effect Reference
Gs Protein ExpressionDecreaseOpposite to (S)-albuterolSimilar to (S)-albuterol in some cases[1]
Giα-1 Protein Expression & ActivityIncreaseOpposite to (S)-albuterolSimilar to (S)-albuterol in some cases[1]
Intracellular Ca2+ ([Ca2+]i)IncreaseOpposite to (S)-albuterol-[1]
PI3 Kinase ActivityActivation--[1]
NF-κB ActivityActivation--[1]
Cell ProliferationStimulationInhibitionInhibition[11]
IL-6 SecretionStimulationInhibition-[11]

Table 2: Impact of Prolonged Albuterol Treatment on β2-Adrenergic Receptor Function

Model System Treatment Duration Observed Effect Magnitude of Effect Reference
Human Small Airways3, 6, or 12 hoursAttenuated isoproterenol-induced relaxation40% decrease in max relaxation, 45% decrease in sensitivity[2][3][4]
Human Small Airways12 hoursDecreased β2-AR cell-surface numberStatistically significant (P = .013)[2][3]
Rat Lung (in vivo)7 daysReduced β2-adrenoceptor density30% reduction in Bmax[5]
Human Lung Mast Cells24 hoursReduced β2-adrenoceptor density~25% reduction (not statistically significant)[14]

Experimental Protocols

Protocol 1: Assessment of Albuterol-Induced β2-Adrenergic Receptor Desensitization in Cultured Airway Smooth Muscle Cells

  • Cell Culture: Plate human airway smooth muscle cells and grow to 80-90% confluence.

  • Pre-treatment: Treat cells with varying concentrations of racemic albuterol or (R)-albuterol (e.g., 10⁻⁹ to 10⁻⁵ M) for different durations (e.g., 1, 6, 12, 24 hours). Include a vehicle-only control.

  • Washout: After pre-treatment, wash the cells three times with sterile phosphate-buffered saline (PBS) to remove any remaining albuterol.

  • Acute Stimulation: Acutely stimulate the cells with a β-agonist like isoproterenol (B85558) (e.g., 10⁻⁶ M) for 10-15 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis: Compare the cAMP response in albuterol-pre-treated cells to the vehicle-treated control cells. A blunted cAMP response indicates receptor desensitization.

Protocol 2: Evaluation of NF-κB Activation by Albuterol Enantiomers

  • Cell Culture and Treatment: Culture human bronchial smooth muscle cells and treat with (S)-albuterol, (R)-albuterol, or racemic albuterol for a specified time (e.g., 8 hours).[1]

  • Nuclear Protein Extraction: Fractionate the cells to isolate nuclear proteins using a nuclear extraction kit.

  • Western Blotting:

    • Separate the nuclear proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

    • An increased band intensity for nuclear p65 in treated cells compared to control indicates NF-κB activation.

  • Alternative Method (Reporter Assay):

    • Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

    • After albuterol treatment, lyse the cells and measure luciferase activity. An increase in luminescence indicates NF-κB activation.

Mandatory Visualizations

Albuterol_Signaling_Pathways cluster_on_target On-Target Pathway ((R)-Albuterol) cluster_off_target Off-Target Pathway ((S)-Albuterol) R_Albuterol (R)-Albuterol Beta2AR_on β2-Adrenergic Receptor R_Albuterol->Beta2AR_on Binds Gs Gs Beta2AR_on->Gs Activates AdenylylCyclase AdenylylCyclase Gs->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Generates PKA PKA cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to S_Albuterol (S)-Albuterol Unknown_Receptor Putative Receptor (e.g., PAF Receptor-like) S_Albuterol->Unknown_Receptor Binds PI3K PI3K S_Albuterol->PI3K Activates Gi Gi Unknown_Receptor->Gi Activates PLC PLC Gi->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Generates Ca_Increase Ca_Increase IP3_DAG->Ca_Increase Leads to Constriction Constriction Ca_Increase->Constriction Leads to NFkB_Activation NF-κB Activation PI3K->NFkB_Activation Activates

Caption: On-target vs. off-target signaling of Albuterol enantiomers.

Experimental_Workflow_Desensitization cluster_protocol Assessing β2-AR Desensitization Start Plate Airway Smooth Muscle Cells Pretreat Pre-treat with Albuterol (various conc. & durations) Start->Pretreat Wash Washout Step (3x with PBS) Pretreat->Wash Stimulate Acute Stimulation (Isoproterenol) Wash->Stimulate Lyse Cell Lysis Stimulate->Lyse Assay cAMP Measurement (ELISA or TR-FRET) Lyse->Assay Analyze Data Analysis: Compare treated vs. control Assay->Analyze

Caption: Workflow for β2-AR desensitization assessment.

Troubleshooting_Logic Problem Unexpected Pro-inflammatory Response Observed Check1 Are you using racemic albuterol? Problem->Check1 Action1 Switch to (R)-albuterol (Levalbuterol) Check1->Action1 Yes Check2 Is the effect β2-AR mediated? Check1->Check2 No Resolved Problem Resolved Action1->Resolved Action2 Use β2-AR antagonist (e.g., ICI 118,551) as a control Check2->Action2 Unsure Check3 Is NF-κB pathway involved? Action2->Check3 Action3 Use NF-κB inhibitor (e.g., BAY 11-7082) to confirm Check3->Action3 Suspected Action3->Resolved

Caption: Troubleshooting logic for pro-inflammatory effects.

References

Improving the stability of Albuterol Sulfate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Albuterol Sulfate (B86663) stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Albuterol Sulfate stock solutions?

A1: To ensure maximum stability, this compound stock solutions should be stored under specific conditions. Commercially available inhalation solutions are typically stored between 2°C and 25°C (36°F and 77°F).[1][2] It is crucial to protect the solution from light, which is why they are often supplied in foil pouches.[3][4] Once the protective pouch is opened, the shelf life can vary from 7 to 30 days, depending on the manufacturer.[3][4] For laboratory-prepared solutions, refrigeration at 5°C ± 3°C with protection from light has been shown to maintain stability.[5]

Q2: What is the ideal pH for an this compound solution to ensure stability?

A2: The pH of the solution is a critical factor in maintaining the stability of this compound. The maximum stability is observed in the pH range of 3 to 5.[1][6][7] Commercial formulations often have a pH adjusted to between 3 and 5 using sulfuric acid.[1][2] Stability decreases significantly in alkaline conditions (around pH 9).[6]

Q3: Can I dilute my this compound stock solution? If so, what diluents are recommended?

A3: Many commercial this compound inhalation solutions are ready-to-use and do not require dilution.[1][2] However, if dilution is necessary for your experimental setup, 0.9% sodium chloride (normal saline) is a commonly used and recommended diluent.[5][8][9]

Q4: My this compound solution has changed color. Is it still usable?

A4: No, if the solution is not colorless, it should be discarded.[3][4][10] A change in color or the appearance of cloudiness or particles is an indication of degradation or contamination.[10][11]

Q5: What are the known degradation pathways for this compound in solution?

A5: this compound can degrade through several pathways. In ethanolic solutions, it can form ethyl ether degradation products, a process that is catalyzed by acidic conditions.[12] Under basic conditions (e.g., 1M NaOH), a degradation product known as salbutamol (B1663637) aldehyde can be formed.[13] The molecule is also sensitive to oxidation, and the degradation process is influenced by the presence of oxygen.[6]

Troubleshooting Guide

Issue: Precipitation is observed in my refrigerated this compound stock solution.

  • Possible Cause 1: Supersaturation. The concentration of your stock solution may be too high for the storage temperature, leading to precipitation.

    • Solution: Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, consider preparing a slightly less concentrated stock solution for refrigerated storage.

  • Possible Cause 2: pH Shift. A change in the solution's pH outside the optimal range of 3-5 can affect solubility and stability.

    • Solution: Measure the pH of your solution. If it has shifted, you may need to adjust your buffering system or preparation protocol. Ensure all glassware is properly cleaned and free of contaminants that could alter the pH.

  • Possible Cause 3: Contamination. The introduction of foreign particles can act as nucleation sites for precipitation.

    • Solution: Ensure sterile technique during preparation and handling. Filter the solution through a 0.22 µm filter before storage.

Issue: I am observing a loss of potency in my this compound solution over a shorter period than expected.

  • Possible Cause 1: Exposure to Light. this compound is light-sensitive, and exposure to light can accelerate its degradation.

    • Solution: Always store your solutions in amber vials or wrap the container in aluminum foil to protect it from light.[3][4] Keep the solution in its protective pouch until the time of use.[3]

  • Possible Cause 2: Inappropriate Storage Temperature. Storing the solution at room temperature for extended periods when refrigeration is recommended can lead to faster degradation.

    • Solution: Refer to the stability data for your specific concentration and solvent. When in doubt, store at refrigerated temperatures (2-8°C) and protect from light.[5]

  • Possible Cause 3: Reactive Excipients. Certain components in your formulation buffer could be reacting with the this compound. For example, some buffer salts and sugars can accelerate degradation.[6]

    • Solution: Review your solution composition. Acetate (B1210297) buffers have been shown to be more stabilizing than phosphate (B84403) buffers.[6] If using sugars, be aware that monosaccharides like glucose can increase the degradation rate, especially at neutral pH.[6]

Quantitative Stability Data

The following tables summarize the stability of this compound solutions under various conditions as reported in the literature.

Table 1: Stability of this compound in Different Containers and Temperatures

ConcentrationDiluentContainer TypeStorage TemperatureDurationStability
200 µg/mL0.9% NaClPolyvinyl chloride bags, polyolefin bags, polypropylene (B1209903) syringes and tubes, borosilicate glass tubesRefrigerated & Room Temperature7 days>90% of initial concentration remaining[8][9][14]
0.060 mg/mL0.9% NaClPolypropylene syringes5°C ± 3°C (protected from light)30 daysPhysically and chemically stable[5]
0.17 mg/mL & 0.67 mg/mLNormal SalineNot specifiedRoom Temperature & Refrigerated168 hoursStable (within 10% of reference concentration)[15][16]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, deionized water

    • Citrate (B86180) or acetate buffer components (e.g., citric acid, sodium citrate)

    • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

    • Sterile glassware and stir bar

    • 0.22 µm sterile syringe filter

    • Sterile, amber storage vials

  • Procedure:

    • Prepare the desired buffer (e.g., 0.1 M citrate buffer) in sterile, deionized water.

    • Adjust the pH of the buffer to the target range of 3.5 - 4.5 using HCl or NaOH.

    • Slowly dissolve the this compound powder in the buffer to the desired final concentration while stirring.

    • Once fully dissolved, verify the final pH and adjust if necessary.

    • Sterile-filter the solution using a 0.22 µm syringe filter into the final sterile, amber storage vials.

    • Label the vials with the compound name, concentration, date, and your initials.

    • Store at the appropriate temperature (e.g., 2-8°C) and protect from light.

Visualizations

This compound Signaling Pathway

The primary mechanism of action for Albuterol is through the stimulation of β2-adrenergic receptors.[17][18] This initiates a signaling cascade that leads to bronchodilation.

Albuterol_Signaling_Pathway Albuterol This compound Beta2AR β2-Adrenergic Receptor Albuterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_Phos Inhibition of Myosin Phosphorylation PKA->Myosin_Phos Leads to Ca_Levels Decreased Intracellular Ca2+ Levels Myosin_Phos->Ca_Levels Relaxation Bronchial Smooth Muscle Relaxation Ca_Levels->Relaxation

Caption: this compound's mechanism of action leading to bronchodilation.

Experimental Workflow: Solution Preparation and Stability Testing

This workflow outlines the key steps in preparing an this compound solution and assessing its stability over time.

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis Prep_Buffer Prepare Buffer (pH 3.5-4.5) Dissolve Dissolve Albuterol Sulfate Prep_Buffer->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Store_Refrigerated Store at 2-8°C (Protected from Light) Filter->Store_Refrigerated Store_RoomTemp Store at Room Temp (Protected from Light) Filter->Store_RoomTemp Time_Points Sample at Time Points (T=0, T=1, T=7 days, etc.) Store_Refrigerated->Time_Points Store_RoomTemp->Time_Points Visual_Inspection Visual Inspection (Color, Precipitate) Time_Points->Visual_Inspection HPLC_Analysis HPLC Analysis (Concentration, Purity) Time_Points->HPLC_Analysis pH_Measurement pH Measurement Time_Points->pH_Measurement

Caption: Workflow for preparing and testing the stability of this compound solutions.

References

Enhancing the signal-to-noise ratio in Albuterol Sulfate mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in Albuterol Sulfate mass spectrometry experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) Ratio

Q: My this compound signal is very low, or the signal-to-noise ratio is poor. What are the potential causes and how can I fix this?

A: Low signal intensity is a common issue in mass spectrometry.[1] Several factors can contribute to this problem, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Sample Concentration:

    • Too Dilute: If the sample concentration is too low, the signal may be indistinguishable from the baseline noise.[1]

      • Solution: Prepare a more concentrated sample or increase the injection volume. However, be mindful of potential matrix effects with increased injection volume.

    • Too Concentrated: High concentrations can lead to ion suppression, where other components in the sample interfere with the ionization of this compound.[1]

      • Solution: Dilute the sample. A dilution series can help identify the optimal concentration range.

  • Inefficient Ionization:

    • Incorrect Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization efficiency of analytes in electrospray ionization (ESI).[2][3] For this compound, which is a basic compound, a slightly acidic mobile phase promotes the formation of the protonated molecule [M+H]⁺, leading to a better signal in positive ion mode.

      • Solution: Ensure your mobile phase contains an appropriate additive, such as 0.1% formic acid.[4][5]

    • Inappropriate Ionization Source: While ESI is commonly used for this compound, other sources might be more suitable depending on the sample matrix.

      • Solution: If available, experiment with other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).

  • Instrument Settings Not Optimized:

    • Source Parameters: Ion source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature directly affect the desolvation and ionization processes.

      • Solution: Systematically optimize these parameters. Perform a tuning of the mass spectrometer to ensure optimal performance.[6][7]

    • Mass Analyzer Settings: Incorrect settings for precursor and product ions in Multiple Reaction Monitoring (MRM) will result in a weak or absent signal.

      • Solution: Verify the m/z values for your precursor and product ions for this compound.

  • Matrix Effects:

    • Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[8]

      • Solution: Improve sample preparation to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) can be very effective.[9][10] Modifying the chromatographic gradient to better separate this compound from matrix components can also help.

  • System Contamination or Leaks:

    • Contaminants in the LC system, solvents, or gas lines can lead to high background noise, which in turn reduces the signal-to-noise ratio.[8] Leaks in the system can also cause a loss of sensitivity.[11]

      • Solution: Use high-purity LC-MS grade solvents and reagents. Regularly flush the LC system. Check for leaks using a leak detector.[8][11]

Issue 2: Poor Peak Shape (Tailing or Broadening)

Q: My this compound peak is tailing or is broader than expected. What could be causing this and how do I improve the peak shape?

A: Poor peak shape can compromise resolution and the accuracy of quantification.[12] Several factors related to the chromatography can cause peak tailing or broadening.

Potential Causes & Solutions:

  • Secondary Interactions with the Column:

    • This compound has basic functional groups that can interact with residual acidic silanol (B1196071) groups on the surface of silica-based C18 columns, leading to peak tailing.

      • Solution: Use a column with end-capping to minimize silanol interactions. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can help, but this is often not ideal for MS due to ion suppression. A better approach is to ensure the mobile phase pH is low enough to keep the silanol groups protonated.

  • Column Overload:

    • Injecting too much sample can saturate the stationary phase, resulting in peak broadening and fronting.[13][14]

      • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-Column Volume:

    • Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening.[13]

      • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections between the injector, column, and mass spectrometer.

  • Inappropriate Sample Solvent:

    • If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion.[13]

      • Solution: Dissolve the sample in the initial mobile phase whenever possible.

  • Column Degradation:

    • Over time, the performance of an LC column can degrade, leading to broader peaks.[15]

      • Solution: Replace the analytical column. Using a guard column can help extend the life of the main column.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound analysis?

A1: Positive electrospray ionization (ESI) is the most common and effective ionization mode for this compound. It readily forms a protonated molecule [M+H]⁺, which can be used as the precursor ion for MS/MS analysis.[4][5]

Q2: What are the typical precursor and product ions for this compound in MS/MS?

A2: In positive ESI mode, the protonated molecule of Albuterol has an m/z of 240.2. A common and sensitive product ion for quantification is m/z 148.4.[16] Therefore, the MRM transition of 240.2 -> 148.4 is frequently used.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS.[8] To minimize them:

  • Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) to clean up your sample and remove interfering components.[9][10]

  • Optimize Chromatography: Develop a chromatographic method that separates this compound from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., Albuterol-d9) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

  • Dilute the Sample: If the signal is sufficiently strong, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What type of LC column is recommended for this compound analysis?

A4: A reversed-phase C18 column is commonly used and provides good retention and peak shape for this compound.[4][5] Using a column with a smaller particle size (e.g., sub-2 µm) can improve efficiency and resolution.

Q5: What are the ideal mobile phase compositions for this compound analysis?

A5: A typical mobile phase consists of an aqueous component (A) and an organic component (B), run in a gradient.

  • Mobile Phase A: Water with an acidic modifier to promote ionization. 0.1% formic acid is a common choice.[4][5]

  • Mobile Phase B: Acetonitrile (B52724) or methanol (B129727) with the same acidic modifier. The choice between acetonitrile and methanol can affect chromatographic selectivity and ionization efficiency.[3][17]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up biological samples (e.g., plasma, urine) for this compound analysis.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC System
ColumnC18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Nebulizer Gas45 psi
Drying Gas Flow10 L/min
Drying Gas Temp350 °C
MRM Transition240.2 -> 148.4
Collision EnergyOptimized for specific instrument

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data that can be expected from a validated LC-MS/MS method for this compound.

Table 1: Calibration Curve and Linearity

ParameterTypical Value
Concentration Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.995
LinearityLinear

Table 2: Precision and Accuracy

Quality Control LevelPrecision (%CV)Accuracy (%Recovery)
Low QC (e.g., 0.3 ng/mL)< 15%85 - 115%
Medium QC (e.g., 5 ng/mL)< 15%85 - 115%
High QC (e.g., 40 ng/mL)< 15%85 - 115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Loading Elute Elution & Reconstitution SPE->Elute Washing & Elution LC LC Separation (C18 Column) Elute->LC MS Mass Spectrometry (ESI+) LC->MS Eluent Data Data Acquisition (MRM) MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_workflow Start Low Signal-to-Noise Ratio CheckSample Check Sample Concentration (Too Dilute or Concentrated?) Start->CheckSample OptimizeMS Optimize MS Settings (Tune, Source Parameters) CheckSample->OptimizeMS Concentration OK Resolved Issue Resolved CheckSample->Resolved Adjust Concentration CheckChroma Evaluate Chromatography (Peak Shape, Retention) OptimizeMS->CheckChroma Settings OK OptimizeMS->Resolved Optimized Settings ImprovePrep Improve Sample Preparation (e.g., SPE) CheckChroma->ImprovePrep Matrix Effects Suspected SystemCheck System Maintenance (Check for Leaks, Contamination) CheckChroma->SystemCheck Chromatography OK ImprovePrep->Resolved SystemCheck->Resolved

Caption: A logical workflow for troubleshooting low S/N ratio.

References

Adjusting pH to improve Albuterol Sulfate stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Albuterol Sulfate (B86663) in solution by adjusting the pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of a racemic Albuterol Sulfate solution?

A1: The maximum stability for racemic this compound in an aqueous solution is achieved at a pH of approximately 3.5.[1] Generally, a pH range of 3 to 4 is considered optimal for minimizing degradation.[2][3] Commercially available this compound inhalation solutions are typically formulated with a pH between 3.0 and 5.0.

Q2: How does pH affect the stability of the R-enantiomer of Albuterol (Levosalbutamol)?

A2: While racemic albuterol is most stable at an acidic pH, the R-enantiomer (Levosalbutamol) exhibits the least racemization at a pH of 6.[1][4] Acidic conditions can accelerate the conversion of R-albuterol to S-albuterol.[1] Therefore, if the goal is to maintain the enantiomeric purity of Levosalbutamol, a pH of 6 is recommended.[1][4]

Q3: What are the common degradation pathways for this compound in solution?

A3: this compound degradation is influenced by several factors, including pH, oxygen, and light. The primary degradation pathways are oxidation and hydrolysis.[5][6] One of the known degradation products is albuterol aldehyde.[5] The rate of degradation is shown to be sensitive to oxygen and increases with the drug concentration.[2][3]

Q4: Can the choice of buffer affect the stability of this compound?

A4: Yes, the type of buffer can significantly impact stability. Studies have shown that phosphate (B84403) buffers can accelerate the degradation of this compound, while acetate (B1210297) buffers may have a stabilizing effect.[2] It is crucial to select a buffer system that is compatible with the drug substance and does not catalyze its degradation.

Troubleshooting Guide

Problem: My this compound solution is showing signs of degradation (e.g., discoloration, precipitation, loss of potency) even after adjusting the pH.

Possible Cause Troubleshooting Step
Oxygen-sensitive degradation The degradation of this compound is known to be oxygen-sensitive.[2][3] Ensure that the solution is prepared and stored under an inert atmosphere (e.g., nitrogen or argon). Consider including an antioxidant in the formulation.
Incorrect buffer system The buffer used may be accelerating degradation. As noted, phosphate buffers can increase the rate of breakdown.[2] Review the buffer composition and consider switching to a more inert system, such as an acetate buffer.[2]
High drug concentration The rate of degradation can increase with a higher initial drug concentration.[2] If feasible for the application, evaluate if a lower concentration can be used.
Photo-degradation This compound may be sensitive to light. Store the solution in light-protected containers (e.g., amber vials) to minimize photo-degradation.
Inappropriate storage temperature Elevated temperatures can accelerate degradation. Store the solution at the recommended temperature, which is typically refrigerated (2-8°C) or at controlled room temperature, as determined by stability studies.

Data Presentation

Table 1: Effect of pH on the Racemization of R-Salbutamol Sulfate Solution at 60°C

pHPercentage of S-Salbutamol at Day 0Percentage of S-Salbutamol at Day 10
1~0%~50%
2~0%~50%
6~0%Minimal
Data adapted from a study on R-Salbutamol Sulfate stability.[1]

Experimental Protocols

Protocol: Stability Testing of this compound Solution via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in solution as a function of pH.

1. Materials and Equipment:

  • This compound reference standard

  • HPLC-grade water, methanol (B129727), and acetonitrile

  • Monobasic potassium phosphate, phosphoric acid, or other suitable buffer components

  • HPLC system with a UV detector

  • C18 or C8 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Preparation of Solutions:

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent. For example, a solution of 25 mM monobasic potassium phosphate in water, with the pH adjusted to 3.0 with phosphoric acid, mixed with methanol in a 95:5 (v/v) ratio.[5] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Prepare this compound solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8) using appropriate buffers. Store these solutions under controlled temperature and light conditions. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot of each sample, dilute it to a suitable concentration with the mobile phase, and filter it through a 0.45 µm syringe filter.

3. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: C18 or C8 reverse-phase column

    • Mobile Phase: As prepared in step 2.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 276 nm or 225 nm.[5]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples from the different pH conditions and time points.

    • Record the peak areas of the this compound peak in the chromatograms.

4. Data Analysis:

  • Calculate the concentration of this compound in each sample using the calibration curve.

  • Determine the percentage of this compound remaining at each time point for each pH condition relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Visualizations

Albuterol_Signaling_Pathway Albuterol This compound Beta2AR Beta-2 Adrenergic Receptor Albuterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates Adenyl_Cyclase Adenylyl Cyclase G_Protein->Adenyl_Cyclase Activates cAMP cAMP Adenyl_Cyclase->cAMP Converts ATP ATP ATP->Adenyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits (via phosphorylation) Relaxation Bronchial Smooth Muscle Relaxation Myosin_LCK->Relaxation Leads to Albuterol_Degradation_Factors cluster_factors Factors Influencing Degradation cluster_products Degradation Pathways & Products pH pH (Optimal 3-4) Albuterol This compound in Solution pH->Albuterol Oxygen Oxygen Oxygen->Albuterol Temperature Temperature Temperature->Albuterol Concentration Drug Concentration Concentration->Albuterol Buffer Buffer Type Buffer->Albuterol Oxidation Oxidation Albuterol->Oxidation Hydrolysis Hydrolysis Albuterol->Hydrolysis Degradation_Products Degradation Products (e.g., Albuterol Aldehyde) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Experimental_Workflow Start Start: Prepare Albuterol Sulfate Stock Solution Prep_Samples Prepare Samples at Different pH Values Start->Prep_Samples Incubate Incubate Samples under Controlled Conditions Prep_Samples->Incubate Time_Points Withdraw Aliquots at Specific Time Points Incubate->Time_Points Time_Points->Incubate Continue Incubation HPLC_Analysis Analyze Samples by HPLC Time_Points->HPLC_Analysis t = 0, 1, 2... Data_Analysis Analyze Data: Calculate % Remaining HPLC_Analysis->Data_Analysis End End: Determine Optimal pH Data_Analysis->End

References

Technical Support Center: Analysis of Albuterol Sulfate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Albuterol Sulfate in biological samples. It addresses common issues related to matrix effects and provides detailed experimental protocols and data to support your bioanalytical work.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][1] This can significantly compromise the precision, accuracy, and sensitivity of the analytical method.[1]

Q2: What are the primary causes of matrix effects in the analysis of this compound in biological samples?

A2: The primary causes of matrix effects in bioanalysis of this compound are endogenous components of the biological matrix, such as phospholipids, salts, and proteins, that co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.[3] The choice of sample preparation technique can also influence the severity of matrix effects; for instance, protein precipitation is known to result in more significant matrix effects compared to more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]

Q3: How can I evaluate the presence and magnitude of matrix effects in my this compound assay?

A3: Matrix effects can be assessed using several methods. A common qualitative approach is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[2] Injection of a blank, extracted biological sample will show a dip or rise in the baseline signal at the retention time of any interfering components. For a quantitative assessment, the post-extraction addition method is widely used.[3] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[3]

Q4: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A4: A stable isotope-labeled internal standard, such as Deuterium- or Carbon-13-labeled Albuterol, is the preferred choice for quantitative LC-MS/MS analysis.[5] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar matrix effects.[5] This allows for effective compensation of signal suppression or enhancement, leading to more accurate and precise quantification.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of this compound. 2. Secondary Interactions: Interaction of the analyte with active sites on the column. 3. Inappropriate Mobile Phase pH: pH of the mobile phase is not optimal for the analyte's ionization state.1. Dilute the sample or reduce the injection volume. 2. Use a column with end-capping or a different stationary phase. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Albuterol.
Inconsistent Results (Poor Precision) 1. Variable Matrix Effects: Differences in the composition of the biological matrix between samples. 2. Inconsistent Sample Preparation: Variation in extraction recovery. 3. Instrument Instability: Fluctuations in the LC or MS system.1. Employ a more effective sample cleanup method (e.g., SPE instead of protein precipitation). Use a stable isotope-labeled internal standard. 2. Ensure consistent execution of the sample preparation protocol. Consider automating the sample preparation process. 3. Perform system suitability tests before each analytical run. Check for leaks and ensure stable spray in the MS source.
Low Signal Intensity (Ion Suppression) 1. Co-eluting Endogenous Components: Phospholipids from plasma or salts from urine are common culprits. 2. Suboptimal Ionization Source Parameters: Incorrect settings for temperature, gas flow, or voltage. 3. Inefficient Sample Extraction: Low recovery of this compound from the biological matrix.1. Improve chromatographic separation to resolve this compound from interfering peaks. Optimize the sample preparation method to remove interfering components. 2. Optimize ESI or APCI source parameters using a standard solution of this compound. 3. Evaluate and optimize the SPE or LLE procedure for better recovery. Ensure the pH of the sample and solvents is appropriate for efficient extraction.
High Background Noise 1. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup of contaminants in the system. 2. Carryover: Residual this compound from a previous high-concentration sample. 3. Matrix Components: Introduction of a large amount of matrix components into the MS.1. Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system. 2. Implement a robust needle wash protocol in the autosampler. Inject a blank sample after high-concentration samples. 3. Improve the sample cleanup procedure to reduce the amount of matrix injected.

Data Presentation

Table 1: Recovery of Albuterol Enantiomers from Human Plasma using Solid-Phase Extraction
AnalyteSpiked Concentration (ng/mL)Recovery (%)Reference
(R)-Albuterol1089 ± 5.8[6]
(S)-Albuterol1089 ± 5.8[6]
Table 2: Method Validation Parameters for Albuterol in Human Plasma and Urine by LC-MS/MS
ParameterHuman PlasmaHuman UrineReference
Lower Limit of Quantitation (LLOQ) 0.02 ng/mL1 ng/mL[7]
Linearity Range 0.05 - 20 ng/mL2 - 500 ng/mL[7]
Intra-day Precision (%RSD) < 15%< 7.3%[7][8]
Inter-day Precision (%RSD) < 15%< 7.3%[7][8]
Accuracy (% Bias) Within ± 15%Within ± 2.6%[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 1 mL of human urine, add 100 µL of 1 M sodium hydroxide and vortex to mix. This step adjusts the pH to facilitate the extraction of the basic Albuterol molecule.

  • Extraction:

    • Add 5 mL of a mixture of isopropanol (B130326) and ethyl acetate (B1210297) (10:90, v/v) to the sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_SPE cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Plasma Human Plasma Sample Pretreat Pre-treatment (Acidification) Plasma->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge Condition->Load Wash1 Wash 1 (Aqueous) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Elute Elute Albuterol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Troubleshooting_Matrix_Effects cluster_Investigation Investigation cluster_Solutions Solutions Problem Inaccurate or Imprecise Results AssessME Assess Matrix Effects (Post-column infusion or Post-extraction spike) Problem->AssessME ME_Detected Matrix Effects Detected? AssessME->ME_Detected OptimizeSP Optimize Sample Prep (e.g., SPE, LLE) ME_Detected->OptimizeSP Yes OptimizeChromo Optimize Chromatography (e.g., gradient, column) ME_Detected->OptimizeChromo Yes UseSILIS Use Stable Isotope-Labeled Internal Standard ME_Detected->UseSILIS Yes NoME No Significant Matrix Effects ME_Detected->NoME No OtherIssues OtherIssues NoME->OtherIssues Investigate Other Causes (e.g., instrument error)

References

Technical Support Center: Optimization of Nebulizer Settings for Consistent Albuterol Sulfate Aerosol Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and optimized delivery of Albuterol Sulfate aerosol using nebulizers in a laboratory setting.

Troubleshooting Guide

This guide addresses common issues encountered during nebulizer operation for this compound aerosol delivery experiments.

Issue / Question Possible Cause(s) Troubleshooting Steps
Inconsistent or no mist production 1. Improper assembly: Nebulizer components may not be correctly fitted. 2. Clogged nozzle: Crystallized medication or other residues can block the nebulizer orifice.[1] 3. Insufficient power/air pressure: The compressor may not be providing adequate airflow. 4. Kinked or loose tubing: The tubing connecting the compressor to the nebulizer may be obstructed or disconnected.[2] 5. Incorrect fill volume: The volume of the this compound solution in the nebulizer cup may be too low or too high.1. Verify Assembly: Disassemble and reassemble the nebulizer cup, ensuring all parts, including the baffle, are securely in place.[2] 2. Clean the Nebulizer: Thoroughly clean the nebulizer cup and nozzle according to the manufacturer's instructions. For persistent clogs, soaking in a vinegar solution may be effective.[1][2] 3. Check Compressor and Tubing: Ensure the compressor is plugged in and functioning correctly. Inspect the tubing for any kinks, cracks, or loose connections at both the compressor and nebulizer ends.[2][3][4] Replace tubing if moisture buildup is observed.[2] 4. Ensure Proper Fill Volume: Adhere to the manufacturer's recommended fill volume for the specific nebulizer model. A minimum of 3 mL total volume is often recommended for optimal delivery.[5]
Treatment times are longer than expected 1. Reduced airflow: A dirty or clogged filter in the compressor can restrict airflow.[1] 2. Nebulizer degradation: Performance of some nebulizers can degrade over time with repeated use. 3. Incorrect flow rate: The gas flow rate may be set too low for the specific nebulizer and formulation.1. Check and Replace Filter: Inspect the compressor's air filter and replace it if it appears dirty or clogged. Filters should typically be changed every 3-6 months.[1][3] 2. Evaluate Nebulizer Performance: If using a disposable nebulizer, consider its age and usage history. While single-use disposable nebulizers may not degrade with use up to 150 nebulizations, their performance is highly dependent on gas flow rates.[6][7] 3. Optimize Flow Rate: Adjust the gas flow rate from the compressor or gas cylinder. Higher flow rates generally lead to smaller particle sizes and can impact nebulization time.[8][9] A common range is 6-8 L/min.[5]
Variable particle size or low respirable fraction 1. Incorrect flow rate: The gas flow rate significantly influences the particle size distribution.[6][7][9] 2. Nebulizer type: Different nebulizer types (e.g., jet, vibrating mesh) produce different aerosol characteristics.[10] 3. Formulation properties: The concentration and viscosity of the this compound solution can affect aerosol generation. 4. Evaporative effects: Cooling of the nebulizer solution during operation can increase its concentration and affect particle size.[11]1. Calibrate and Set Flow Rate: Use a calibrated flow meter to set the desired gas flow rate. For optimal particle size for lower respiratory tract deposition (1-5 μm), flow rates may need to be adjusted. For some disposable nebulizers, flow rates greater than 8 L/min may be necessary to increase therapeutic drug delivery.[6][7][9] 2. Select Appropriate Nebulizer: Choose a nebulizer type that is suitable for the experimental goals. Vibrating mesh nebulizers, for instance, may offer greater efficiency than jet nebulizers.[10] 3. Maintain Consistent Formulation: Prepare this compound solutions consistently for each experiment. 4. Monitor Nebulization Time: Be aware that aerosolization past the point of initial sputtering is unproductive and can lead to changes in drug concentration.[11]

Frequently Asked Questions (FAQs)

1. What is the optimal particle size for this compound delivery to the lower respiratory tract?

For effective deposition in the bronchial tree, the optimal particle size range (OPSR) for nebulized aerosols is between 1 and 5 micrometers (μm).[6][7] Particles larger than 5 μm tend to deposit in the upper respiratory tract, while particles smaller than 1 μm may remain suspended and be exhaled.[7]

2. How does the gas flow rate affect the particle size of nebulized this compound?

Gas flow rate is a critical factor influencing particle size. Generally, higher flow rates produce smaller aerosol particles.[8][9] The performance of single-use disposable nebulizers is particularly sensitive to changes in gas flow rates.[6][7]

3. What are the key differences in performance between disposable and semi-permanent nebulizers?

While single-use disposable nebulizers do not typically degrade with repeated use, their aerosol delivery performance is highly dependent on the gas flow rate.[6][7] Semipermanent nebulizers may offer more consistent performance across a range of flow rates.[6][7]

4. Can the volume of the this compound solution in the nebulizer affect aerosol delivery?

Yes, the fill volume can impact the efficiency of drug delivery. Increasing the diluent volume can lead to a greater delivery of the total albuterol dose.[11] It is generally recommended to use a minimum total volume of 3 mL with normal saline for optimal aerosol delivery.[5] However, some studies have found that optimal particle size range percentages do not change significantly with large or small nebulization volumes.[6][7]

5. How should I place the nebulizer in an experimental circuit for optimal delivery?

The position of the nebulizer within a breathing circuit can significantly impact aerosol delivery. In models of mechanical ventilation, placing the nebulizer closer to the collection filter or lung model has been shown to improve delivery efficiency.[12][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the factors affecting this compound aerosol delivery.

Table 1: Effect of Gas Flow Rate on Optimal Particle Size Range (OPSR) for Different Nebulizer Types

Nebulizer TypeFlow Rate (L/min)Percentage of Particles in OPSR (1-5 μm)
Single-Use Disposable (SUD) 316%
428%
540%
650%
756%
862%
Semipermanent 357%
457%
560%
664%
Data sourced from studies utilizing laser diffraction for particle size analysis.[6][7]

Table 2: Inspired Dose of Albuterol with a Vibrating Mesh Nebulizer and High-Flow Nasal Cannula System

Cannula SizeFlow Rate (L/min)Inspired Dose (% of Nominal Dose)
Adult 52.5%
100.8%
200.4%
400.2%
Pediatric 31.2%
50.6%
100.1%
200.0%
Infant 30.6%
50.6%
80.5%
These in vitro results show a significant decrease in the inspired dose with increasing flow rates for each cannula size.[14][15]

Experimental Protocols

Protocol 1: Measurement of Aerosol Particle Size Distribution using Laser Diffraction

Objective: To determine the particle size distribution of nebulized this compound.

Materials:

  • Laser diffraction particle size analyzer (e.g., Malvern Spraytec)

  • Nebulizer (type to be tested)

  • Compressor or regulated gas cylinder with flowmeter

  • This compound inhalation solution (e.g., 0.083% or 0.5% concentration)

  • Normal saline for dilution if required

Methodology:

  • Prepare the this compound solution to the desired concentration and volume. A typical starting dose is 2.5 mg in 3 mL.[12][16]

  • Assemble the nebulizer according to the manufacturer's instructions and add the prepared solution.

  • Connect the nebulizer to the compressor or gas cylinder and set the desired gas flow rate (e.g., 3, 4, 5, 6, 7, 8 L/min).[6][7]

  • Position the nebulizer outlet in the measurement zone of the laser diffraction instrument.

  • Activate the nebulizer and the laser diffraction system simultaneously.

  • Record particle size distribution data at regular intervals (e.g., every second) for the duration of the nebulization.[9]

  • Analyze the data to determine the percentage of particles within the optimal particle size range (1-5 μm), as well as the Mass Median Aerodynamic Diameter (MMAD).[6][7][9]

  • Repeat the measurement in triplicate for each experimental condition to ensure reproducibility.[9]

Protocol 2: Quantification of Delivered this compound Dose using Cascade Impaction

Objective: To measure the mass of this compound delivered in different particle size fractions.

Materials:

  • Next Generation Impactor (NGI) or similar cascade impactor

  • Vacuum pump

  • Nebulizer and compressor/gas supply

  • This compound inhalation solution

  • Collection plates/filters for the impactor

  • Solvent for drug elution (e.g., ultrapure water)

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare the cascade impactor by coating the collection surfaces as required and assembling the stages.

  • Connect the impactor to a vacuum pump and calibrate the flow rate through the impactor (e.g., 15 L/min or 28.3 L/min).[17][18][19]

  • Prepare and fill the nebulizer with a known concentration and volume of this compound solution.

  • Connect the nebulizer mouthpiece to the induction port of the cascade impactor.

  • Activate the nebulizer and the vacuum pump simultaneously and run for a predetermined duration.[17]

  • After nebulization, carefully disassemble the impactor.

  • Elute the deposited this compound from each stage and the filter using a suitable solvent.

  • Quantify the amount of this compound on each stage using UV-Vis spectrophotometry at the appropriate wavelength (e.g., 276 nm).[10][12][17]

  • Calculate the mass of drug deposited on each stage to determine the aerodynamic particle size distribution and the fine particle fraction (mass of particles < 5 μm).

Visualizations

ExperimentalWorkflow_ParticleSizeAnalysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Albuterol Sulfate Solution assemble_neb Assemble Nebulizer & Fill prep_solution->assemble_neb connect_gas Connect to Gas Supply & Set Flow Rate assemble_neb->connect_gas position_neb Position Nebulizer in Laser Path connect_gas->position_neb run_exp Activate Nebulizer & Analyzer position_neb->run_exp record_data Record Particle Size Data run_exp->record_data analyze_data Calculate OPSR % & MMAD record_data->analyze_data

Caption: Workflow for Particle Size Analysis using Laser Diffraction.

Troubleshooting_Logic start Inconsistent Aerosol Delivery Issue check_mist Is mist being produced? start->check_mist check_time Is treatment time longer than expected? check_mist->check_time Yes no_mist_actions Check Assembly Clean Nebulizer Check Tubing/Power check_mist->no_mist_actions No check_particle_size Is particle size variable? check_time->check_particle_size No long_time_actions Check Air Filter Evaluate Nebulizer Age Optimize Flow Rate check_time->long_time_actions Yes variable_size_actions Calibrate Flow Rate Select Nebulizer Type Ensure Consistent Formulation check_particle_size->variable_size_actions Yes resolve Issue Resolved check_particle_size->resolve No no_mist_actions->resolve long_time_actions->resolve variable_size_actions->resolve

Caption: Troubleshooting Logic for Common Nebulizer Issues.

References

Validation & Comparative

A Comparative Guide to Validated Chiral HPLC Methods for Albuterol Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective analysis of Albuterol (also known as Salbutamol) is critical in drug development and pharmacokinetic studies, as the (R)-enantiomer is responsible for the therapeutic bronchodilatory effects, while the (S)-enantiomer may be associated with adverse effects.[1][2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the enantioselective separation of Albuterol. This guide provides a comparative overview of validated chiral HPLC methods, presenting experimental data and detailed protocols to aid researchers in selecting and implementing a suitable method for their needs.

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation of Albuterol. Various CSPs have been demonstrated to be effective, with polysaccharide-based and macrocyclic glycopeptide-based columns being the most common. The following tables summarize the performance of different chiral HPLC methods for the separation of Albuterol enantiomers based on published data.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Selectivity (α)Retention Times (tR) (min)Reference
Sumichiral OA 4700 Hexane/Methylene (B1212753) chloride/Methanol/Trifluoroacetic acid (350:410:40:2 v/v/v/v)1.0Fluorescence (Ex: 228 nm, Em: >280 nm)Not Reported1.21Not Reported[3]
Teicoplanin-based (Chirobiotic T) Methanol/0.02% Formic acid/0.1% Ammonium formateNot ReportedTandem Mass Spectrometry (MS/MS)Not ReportedNot Reported(S)-Albuterol: 5.1, (R)-Albuterol: 5.6[4]
Teicoplanin-based Methanol/Acetonitrile/Glacial acetic acid/Diethylamine (B46881) (40:60:0.3:0.2 v/v/v/v)1.0Fluorescence (Ex: 230 nm, Em: 310 nm)1.81.18Not Reported[5]
Vancomycin-based (Chirobiotic V) Not specified in abstractNot specified in abstractNot specified in abstractNot ReportedNot ReportedNot Reported[1]
Amylose-based (Chiralpak AD) Not specified in abstractNot specified in abstractNot specified in abstractNot ReportedNot ReportedNot Reported[1]

Method Validation Summary

Method validation ensures that an analytical procedure is suitable for its intended purpose. Key validation parameters for a chiral HPLC method for Albuterol enantiomers are summarized below from a study utilizing a Chirobiotic T column.

Validation Parameter(R)-Albuterol(S)-Albuterol
Linear Dynamic Range 2.5 - 2500 nM2.5 - 2500 nM
Lower Limit of Quantitation (LLOQ) 2.5 nM2.5 nM
Intraday Accuracy (% of nominal) 94 - 103%94.5 - 108%
Intraday Precision (%CV) 3.6 - 12%3.2 - 9.3%
Interday Accuracy (% of nominal) 98 - 110%96 - 104%
Interday Precision (%CV) 1.5 - 10.6%1.5 - 8.7%

Data from a study using a Chirobiotic T column with on-line sample extraction and tandem mass spectrometric detection.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are protocols for two distinct chiral HPLC methods for separating Albuterol enantiomers.

Method 1: Using a Sumichiral OA 4700 Column[3]
  • Chiral Stationary Phase: Sumichiral OA 4700 column.

  • Mobile Phase: A mixture of hexane, methylene chloride, absolute methanol, and trifluoroacetic acid in a ratio of 350:410:40:2 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with an excitation wavelength of 228 nm and an emission filter of >280 nm.

  • Sample Preparation: Solid-phase extraction on a silica (B1680970) column is utilized for sample clean-up from human serum.

Method 2: Using a Teicoplanin-Based Chiral Stationary Phase[5]
  • Chiral Stationary Phase: Teicoplanin-based chiral stationary phase.

  • Mobile Phase: A polar organic mobile phase consisting of methanol, acetonitrile, glacial acetic acid, and diethylamine in a ratio of 40:60:0.3:0.2 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation and emission wavelengths maximized at 230 nm and 310 nm, respectively.

  • Application: This method was validated for determining low levels of (R)- and (S)-Albuterol in plasma.

Experimental Workflow for Chiral HPLC Method Validation

The validation of a chiral HPLC method is a systematic process to ensure the reliability and accuracy of the analytical data. The following diagram illustrates a typical workflow for the validation of a chiral HPLC method for separating Albuterol enantiomers.

G start Start: Method Development (Column & Mobile Phase Screening) specificity Specificity / Selectivity (Resolution of Enantiomers from Matrix) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Spiked Samples at Different Levels) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Deliberate Small Variations in Method Parameters) lod_loq->robustness stability Solution Stability (Analyte Stability in Solution Over Time) robustness->stability end Validated Method stability->end

Caption: Workflow for the validation of a chiral HPLC method.

Conclusion

The successful separation of Albuterol enantiomers can be achieved using various chiral stationary phases, with teicoplanin-based and polysaccharide-based columns being prominent choices. The selection of the optimal method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available detection systems. Teicoplanin-based columns, particularly when coupled with mass spectrometry, offer high sensitivity and are well-suited for bioanalytical applications.[4][6] Polysaccharide-based CSPs are also widely applicable for chiral separations.[7] The provided data and protocols offer a solid foundation for researchers to develop and validate a robust chiral HPLC method for the enantioselective analysis of Albuterol.

References

A Comparative Analysis of the In Vitro Potency of Albuterol Sulfate and Levalbuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Albuterol Sulfate and Levalbuterol, focusing on their potency as beta-2 adrenergic receptor (β2AR) agonists. The information presented is supported by experimental data and methodologies relevant to drug discovery and pharmacological research.

Introduction to Albuterol and Levalbuterol

Albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is a racemic mixture of two enantiomers: (R)-albuterol and (S)-albuterol.[1] Levalbuterol is the single-enantiomer formulation containing only the therapeutically active (R)-albuterol.[2] The in vitro potency of these drugs is primarily determined by their interaction with the β2AR, a G-protein coupled receptor that mediates smooth muscle relaxation in the airways.[3]

In Vitro Potency Comparison

The in vitro potency of this compound and Levalbuterol can be assessed through two primary types of assays: receptor binding assays and functional assays.

Receptor Binding Affinity

Receptor binding assays measure the affinity of a ligand for its receptor. In the context of Albuterol and Levalbuterol, competitive radioligand binding assays are employed to determine the inhibition constant (Ki) for the β2AR. A lower Ki value indicates a higher binding affinity.

CompoundEnantiomeric Compositionβ2AR Binding Affinity
This compound 50% (R)-albuterol, 50% (S)-albuterolMixed
Levalbuterol 100% (R)-albuterolHigh
Functional Potency

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For β2AR agonists, a common in vitro functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the receptor. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency. The maximum response achievable is denoted as Emax.

The bronchodilatory effects of albuterol are mediated by the (R)-enantiomer's ability to stimulate cAMP production.[7] (S)-albuterol does not stimulate the β2AR and therefore does not contribute to this therapeutic effect.[6] Consequently, Levalbuterol, being the pure active enantiomer, is more potent in functional assays than racemic albuterol when compared on a molar basis.

CompoundFunctional Activity at β2ARExpected Relative Potency (EC50)
This compound Agonist activity from (R)-enantiomerLess potent than Levalbuterol
Levalbuterol Full AgonistMore potent than this compound

Signaling Pathway and Experimental Workflow

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the β2AR by an agonist like Levalbuterol initiates a signaling cascade that leads to bronchodilation. The agonist binds to the receptor, causing a conformational change that activates the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase, which converts ATP to cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Albuterol / Levalbuterol Agonist->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Downstream Targets

Caption: Beta-2 adrenergic receptor signaling cascade.

Experimental Workflow for In Vitro Potency Determination

The determination of in vitro potency involves a series of steps, from preparing the biological materials to analyzing the data from binding and functional assays.

Experimental_Workflow cluster_prep Preparation cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cAMP Accumulation) Cell_Culture Cell Culture (e.g., CHO cells expressing β2AR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Incubation Incubate Cells with Test Compound Cell_Culture->Functional_Incubation Binding_Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Binding_Incubation Filtration Separate Bound and Free Radioligand Binding_Incubation->Filtration Quantification_Binding Quantify Radioactivity Filtration->Quantification_Binding Binding_Analysis Calculate Ki Quantification_Binding->Binding_Analysis Lysis Cell Lysis Functional_Incubation->Lysis Quantification_Functional Measure cAMP Levels Lysis->Quantification_Functional Functional_Analysis Calculate EC50 and Emax Quantification_Functional->Functional_Analysis

Caption: Workflow for in vitro potency assessment.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Levalbuterol for the human β2AR.

Materials:

  • Cell membranes from a cell line stably expressing the human β2AR (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or another suitable β2AR antagonist.

  • Test compounds: this compound and Levalbuterol.

  • Non-specific binding control: A high concentration of a non-radiolabeled β2AR antagonist (e.g., propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the β2AR in an ice-cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the test compound (this compound or Levalbuterol) or buffer for total binding.

    • A high concentration of the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and Levalbuterol in stimulating cAMP production.

Materials:

  • Intact cells stably expressing the human β2AR (e.g., CHO or HEK293 cells).

  • Test compounds: this compound and Levalbuterol.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).

Procedure:

  • Cell Seeding: Seed the β2AR-expressing cells into a 96-well plate and allow them to adhere and grow to the desired confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a suitable buffer for a short period.

  • Agonist Stimulation: Add serial dilutions of the test compounds (this compound or Levalbuterol) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by adding a cell lysis buffer to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

Conclusion

The in vitro potency of this compound is a composite of the high affinity and functional activity of its (R)-enantiomer and the low affinity and inactivity of its (S)-enantiomer at the beta-2 adrenergic receptor. Levalbuterol, as the pure (R)-enantiomer, exhibits higher binding affinity and greater functional potency on a molar basis. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these differences, which is crucial for the development and characterization of beta-2 adrenergic receptor agonists.

References

Head-to-head comparison of Albuterol Sulfate and Formoterol in a murine asthma model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Albuterol Sulfate and Formoterol (B127741), two prominent beta-2 adrenergic agonists, within the context of a murine model of allergic asthma. The following sections detail their respective impacts on key asthma-related pathologies, outline the experimental protocols used to derive these findings, and illustrate the underlying molecular pathways.

Performance Comparison: Efficacy in a Murine Asthma Model

The following tables summarize the quantitative effects of this compound and Formoterol on airway hyperresponsiveness, inflammatory cell infiltration, and cytokine profiles as reported in preclinical murine studies. It is important to note that direct head-to-head studies are limited; therefore, this comparison is synthesized from multiple studies utilizing similar ovalbumin (OVA)-induced asthma models.

Table 1: Effect on Airway Hyperresponsiveness (AHR)

DrugDosage/AdministrationEffect on AHRKey Findings
This compound Racemic mixture, twice daily for 7 days (nebulized)IncreasedLong-term administration of racemic albuterol, as well as its individual (R)- and (S)-isomers, significantly elevated airway hyperresponsiveness to methacholine (B1211447) in OVA-sensitized and challenged mice.[1]
(S)-AlbuterolIncreasedThe (S)-enantiomer, which has low affinity for the beta-2 receptor, was shown to increase airway responsiveness to methacholine.[2]
(R)-AlbuterolNo significant effectThe (R)-enantiomer did not significantly affect allergen-induced airway mechanics.[2]
Formoterol In vivo murine AHR data not available in initial search-While clinical studies confirm its bronchodilatory effects, specific data on its long-term impact on AHR in a murine model was not found in the initial search.

Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

DrugDosage/AdministrationEffect on EosinophilsOther Cell Types
This compound (R)-AlbuterolDecreasedAdministration of the (R)-isomer significantly reduced the influx of eosinophils into both the BALF and airway tissue.[2] A separate study showed a trend towards decreased eosinophils, though it was not statistically significant by ANOVA.[3]
(S)-AlbuterolDecreasedThe (S)-isomer also significantly reduced airway eosinophil infiltration.[2]
Formoterol In vivo murine cell infiltration data not available in initial search-Data from studies on human monocyte-derived macrophages show anti-inflammatory potential through cytokine modulation.[4][5]

Table 3: Effect on Cytokine Profile

DrugKey Cytokines MeasuredEffectKey Findings
This compound IL-4, IL-5, IL-13IncreasedIn mice treated with racemic albuterol, the levels of the Th2 cytokines IL-4, IL-5, and IL-13 were significantly increased in the BALF one hour after allergen challenge.[1]
IL-4DecreasedThe (R)-enantiomer of albuterol significantly decreased levels of IL-4 in the BALF.[2]
IL-2, IL-13DecreasedIn activated T-cells, (R)-albuterol administration decreased the levels of the inflammatory cytokines IL-2 and IL-13.[3]
Formoterol TNF-α, GM-CSFDecreasedIn studies on human monocyte-derived macrophages, Formoterol inhibited the lipopolysaccharide (LPS)-stimulated release of TNF-α and GM-CSF, indicating anti-inflammatory properties.[4][5]

Experimental Protocols

The data presented is primarily derived from studies employing a standardized ovalbumin (OVA)-induced murine model of allergic asthma. This model is designed to replicate key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and a Th2-dominant cytokine response.

Ovalbumin (OVA)-Induced Murine Asthma Model
  • Sensitization:

    • Mice (typically BALB/c or C57BL/6 strains) are sensitized via intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant such as aluminum hydroxide.[6][7]

    • A common protocol involves two i.p. injections, for instance, on day 0 and day 7, with 20 μg of OVA in 0.2 ml of sterile phosphate-buffered saline (PBS) containing 2 mg of aluminum hydroxide.[6]

  • Challenge:

    • Following sensitization, mice are challenged with OVA to induce an asthmatic phenotype. This is typically done via aerosol exposure or intratracheal administration.[6]

    • Aerosol Challenge: Mice are exposed to nebulized 1% OVA in PBS for a set duration (e.g., 30 minutes) on multiple consecutive days (e.g., days 14, 16, 18, and 20).[6]

  • Drug Administration:

    • This compound or Formoterol is administered to the mice, often via nebulization or injection, at specified doses and time points relative to the OVA challenges. The specific protocols for drug delivery are crucial for interpreting the outcomes. For example, in one study, albuterol isomers were administered via nebulization twice daily for seven days prior to the final analysis.[1]

  • Outcome Measures:

    • Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the change in lung resistance in response to increasing concentrations of a bronchoconstrictor, such as methacholine.[8]

    • Inflammatory Cell Infiltration: Bronchoalveolar lavage fluid (BALF) is collected, and the total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) are determined.[9]

    • Cytokine Analysis: The levels of various cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BALF or lung homogenates are quantified using methods like ELISA.[9]

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Primary Sensitization (i.p. OVA + Alum) Day7 Day 7: Secondary Sensitization (i.p. OVA + Alum) Day0->Day7 7 days Day14_20 Days 14-20: Aerosolized OVA Challenge + Drug Administration (Albuterol or Formoterol) Day7->Day14_20 7 days Day21 Day 21: Outcome Measurement Day14_20->Day21 24h post- last challenge AHR Airway Hyperresponsiveness (Methacholine Challenge) Day21->AHR BALF BALF Analysis (Cell Counts, Cytokines) Day21->BALF Histo Lung Histology Day21->Histo

Caption: Experimental workflow for a typical OVA-induced murine asthma model.

Signaling Pathways

Both Albuterol and Formoterol are beta-2 adrenergic receptor agonists. Their primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.

Upon inhalation, these drugs bind to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates a Gs protein, which in turn stimulates the enzyme adenylyl cyclase.[10] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle.[12]

While both drugs share this core mechanism, they also exhibit other effects. For instance, the (R)-enantiomer of albuterol has demonstrated anti-inflammatory properties by reducing the activity of the transcription factor NF-κB in T cells.[3] Conversely, long-term use of racemic albuterol has been associated with pro-inflammatory effects, such as increased Th2 cytokine production.[1] Formoterol has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines from macrophages.[4]

G agonist Albuterol or Formoterol receptor Beta-2 Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates targets Intracellular Targets pka->targets Phosphorylates calcium Decreased Intracellular Calcium [Ca2+] targets->calcium relaxation Smooth Muscle Relaxation (Bronchodilation) calcium->relaxation

Caption: The beta-2 adrenergic receptor signaling pathway for bronchodilation.

References

The Synergistic Interplay of Albuterol Sulfate and Corticosteroids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of short-acting beta-agonists (SABAs) like albuterol sulfate (B86663) and inhaled corticosteroids (ICS) has become a cornerstone of asthma management. This guide delves into the synergistic effects of this combination therapy, providing a comprehensive overview of the underlying molecular mechanisms, comparative clinical trial data, and detailed experimental protocols to investigate these interactions. The evidence strongly suggests that the concurrent use of albuterol and corticosteroids offers benefits that surpass the additive effects of each agent alone, leading to improved clinical outcomes.[1][2]

Molecular Synergy: A Two-Way Street

The enhanced efficacy of albuterol and corticosteroid combination therapy stems from a bidirectional molecular interaction that potentiates the therapeutic actions of both drug classes.[1][2][3] Corticosteroids, by binding to glucocorticoid receptors (GR), increase the transcription of the gene encoding the β2-adrenergic receptor, leading to a higher density of these receptors on the surface of airway smooth muscle cells.[3][4] This upregulation can counteract the receptor downregulation often seen with prolonged β2-agonist use.[1][2]

Conversely, β2-agonists like albuterol can "prime" the glucocorticoid receptor for activation.[1][2] Through a cyclic AMP (cAMP) and protein kinase A (PKA) mediated pathway, β2-agonists can phosphorylate the GR and other associated proteins, facilitating the nuclear translocation of the GR.[1][4] This increased nuclear localization of the GR enhances its ability to modulate gene expression, leading to a more potent anti-inflammatory effect.[3]

dot

Synergy_Pathway cluster_Cell Airway Smooth Muscle Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus B2AR β2-Adrenergic Receptor cAMP cAMP B2AR->cAMP activates Albuterol Albuterol Albuterol->B2AR binds Albuterol->B2AR Corticosteroid Corticosteroid GR_complex Inactive GR Complex Corticosteroid->GR_complex binds Corticosteroid->GR_complex Activated_GR Activated GR GR_complex->Activated_GR activates DNA DNA Activated_GR->DNA translocates to & binds Activated_GR->DNA PKA PKA cAMP->PKA activates PKA->Activated_GR phosphorylates (primes) PKA->Activated_GR Gene_Transcription Anti-inflammatory Gene Transcription DNA->Gene_Transcription increases B2AR_Gene β2-AR Gene Transcription DNA->B2AR_Gene increases B2AR_Gene->B2AR increased expression

Caption: Synergistic signaling pathway of albuterol and corticosteroids.

Clinical Efficacy: A Comparison of Combination Therapy and Monotherapy

Clinical trials have consistently demonstrated the superiority of combination therapy in improving lung function and reducing the risk of severe asthma exacerbations compared to monotherapy with either a SABA or an ICS alone. The MANDALA and DENALI phase III trials provide robust data on the efficacy of a fixed-dose combination of albuterol and budesonide (B1683875).

Table 1: Reduction in Severe Asthma Exacerbations (MANDALA Trial)[4][5][6][7]
Treatment GroupAnnualized Severe Exacerbation RateRate Ratio vs. Albuterol Alone (95% CI)p-value
Albuterol/Budesonide (180/160 µg)0.450.76 (0.62 - 0.93)0.008
Albuterol Alone (180 µg)0.59--

Data from the preplanned on-treatment efficacy analysis for patients ≥18 years old.[5]

Table 2: Improvement in Lung Function (DENALI Trial)[3][8]
Efficacy EndpointAlbuterol/Budesonide (180/160 µg) vs. Budesonide (160 µg)Albuterol/Budesonide (180/160 µg) vs. Albuterol (180 µg)Albuterol/Budesonide (180/80 µg) vs. Albuterol (180 µg)
Change from Baseline in FEV₁ AUC₀₋₆h over 12 weeks (LSM Difference, 95% CI) 80.7 mL (28.4 - 132.9)--
p-value0.003--
Change in Trough FEV₁ at Week 12 (LSM Difference, 95% CI) -132.8 mL (63.6 - 201.9)120.8 mL (51.5 - 190.1)
p-value-<0.001<0.001

FEV₁ AUC₀₋₆h: Forced expiratory volume in 1 second area under the curve from 0 to 6 hours. LSM: Least-squares mean.

Experimental Protocols for Investigating Synergy

To further elucidate the molecular mechanisms of synergy between albuterol and corticosteroids, a variety of in vitro and in vivo experimental techniques can be employed. Below are detailed methodologies for key experiments.

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This assay quantifies the movement of the GR from the cytoplasm to the nucleus upon ligand binding, a key step in its activation.

Protocol:

  • Cell Culture: Culture A549 cells (human lung adenocarcinoma) or primary human bronchial epithelial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in 96-well imaging plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with albuterol (10⁻⁶ M), dexamethasone (B1670325) (a potent corticosteroid, 10⁻⁸ M), or a combination of both for 1 hour. Include an untreated control group.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against the glucocorticoid receptor (e.g., anti-GR rabbit polyclonal) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the GR staining in both the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of GR translocation.

Western Blot for Phospho-CREB (p-CREB)

This technique measures the phosphorylation of cAMP response element-binding protein (CREB), a downstream effector of β2-adrenergic receptor activation that can influence GR function.

Protocol:

  • Cell Lysis: After treatment as described above, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.[6]

    • Wash three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total CREB.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the glucocorticoid receptor by linking a glucocorticoid response element (GRE) to a luciferase reporter gene.

Protocol:

  • Cell Transfection: Co-transfect HEK293T or A549 cells with a GRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with albuterol, dexamethasone, or a combination of both for 6-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The fold induction of luciferase activity relative to the untreated control reflects the transcriptional activity of the GR.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of transcription factors, such as activated GR, to specific DNA sequences.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with albuterol, dexamethasone, or both.

  • Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing a consensus GRE sequence with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescent detection system. A "supershift" can be performed by adding an antibody specific to the GR to the binding reaction, which will further retard the migration of the complex, confirming the presence of the GR.

Clinical Trial Workflow Example: The DENALI Study

The DENALI study (NCT03847896) was a crucial phase III trial that evaluated the contribution of both albuterol and budesonide to the efficacy of the combination product.[7] A generalized workflow for such a clinical trial is depicted below.

References

A Head-to-Head Comparison: Albuterol Sulfate Quantification by ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Albuterol Sulfate is paramount. This guide provides a comprehensive cross-validation of two common analytical methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We present a detailed comparison of their performance characteristics, experimental protocols, and underlying principles to aid in selecting the most appropriate assay for your research needs.

The choice between an immunoassay like ELISA and a chromatography-based method like LC-MS/MS depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and available resources. While ELISA offers a rapid and high-throughput screening solution, LC-MS/MS provides superior specificity and is considered the gold standard for quantitative analysis.

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key performance metrics for this compound analysis using a commercially available ELISA kit and a validated LC-MS/MS method.

Performance MetricThis compound ELISAThis compound LC-MS/MS
Principle Competitive ImmunoassayLiquid Chromatography, Tandem Mass Spectrometry
Sensitivity (LOD/LLOQ) I-50 of 1.5 ng/mL for Albuterol[1][2]LLOQ of 0.156 ng/g to 10.5 pg/mL[3][4]
Linear Range Dependent on standard curve10.5 - 4119.760 pg/mL[3][5]
Accuracy Varies by kit and matrix95.7 - 104%[3][5]
Precision (CV%) Typically <20% for intra-assayIntra-day: 5.4 - 9%; Inter-day: 4.1 - 9.3%[3][5]
Specificity Cross-reactivity with other β-agonists[1][2]High, based on mass-to-charge ratio
Sample Throughput High (96-well plate format)Lower, sequential sample analysis
Cost per Sample Generally lowerHigher
Instrumentation Microplate readerLC-MS/MS system

Experimental Workflows

The workflows for ELISA and LC-MS/MS differ significantly in their complexity and hands-on time.

Assay_Workflows cluster_ELISA This compound ELISA Workflow cluster_LCMS This compound LC-MS/MS Workflow ELISA_Start Sample/Standard Addition ELISA_Conj Add Drug-Enzyme Conjugate ELISA_Start->ELISA_Conj ELISA_Inc1 Incubate at Room Temp ELISA_Conj->ELISA_Inc1 ELISA_Wash1 Wash Plate (3x) ELISA_Inc1->ELISA_Wash1 ELISA_Sub Add TMB Substrate ELISA_Wash1->ELISA_Sub ELISA_Inc2 Incubate (30 min) ELISA_Sub->ELISA_Inc2 ELISA_Stop Add Stop Solution ELISA_Inc2->ELISA_Stop ELISA_Read Read at 450/650 nm ELISA_Stop->ELISA_Read LCMS_Start Sample Preparation (e.g., SPE) LCMS_Inject Inject into LC System LCMS_Start->LCMS_Inject LCMS_Sep Chromatographic Separation LCMS_Inject->LCMS_Sep LCMS_Ion Ionization (ESI) LCMS_Sep->LCMS_Ion LCMS_MS1 Mass Selection (Q1) LCMS_Ion->LCMS_MS1 LCMS_Frag Fragmentation (Q2) LCMS_MS1->LCMS_Frag LCMS_MS2 Fragment Ion Detection (Q3) LCMS_Frag->LCMS_MS2 LCMS_Data Data Analysis LCMS_MS2->LCMS_Data Assay_Principles cluster_ELISA_Principle ELISA: Competitive Binding cluster_LCMS_Principle LC-MS/MS: Physicochemical Properties ELISA_Ab Antibody Coated on Plate ELISA_Compete Competition for Antibody Binding ELISA_Ab->ELISA_Compete ELISA_Sample Albuterol in Sample ELISA_Sample->ELISA_Compete ELISA_Enzyme Enzyme-Labeled Albuterol ELISA_Enzyme->ELISA_Compete ELISA_Signal Signal Generation (Inverse to Concentration) ELISA_Compete->ELISA_Signal LCMS_Retention Retention Time (LC) LCMS_ID Specific Identification & Quantification LCMS_Retention->LCMS_ID LCMS_Parent Parent Ion Mass (MS1) LCMS_Parent->LCMS_ID LCMS_Fragment Fragment Ion Mass (MS2) LCMS_Fragment->LCMS_ID

References

Comparative Analysis of Albuterol Sulfate and Salmeterol on Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the short-acting β2-adrenergic receptor (β2AR) agonist, Albuterol Sulfate, and the long-acting β2AR agonist, Salmeterol, with a specific focus on their differential effects on receptor desensitization. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced pharmacological profiles of these two widely used bronchodilators.

Introduction

Albuterol and Salmeterol are both cornerstone therapies in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Their therapeutic efficacy stems from their ability to activate β2-adrenergic receptors, leading to bronchodilation.[1][2] However, their distinct pharmacokinetic and pharmacodynamic profiles, particularly their duration of action, are associated with different patterns of receptor desensitization—a process that can lead to tachyphylaxis, or a diminished drug response over time.[3] This guide delves into the molecular mechanisms underlying these differences, providing a comparative analysis of their impacts on β2AR phosphorylation, internalization, downregulation, and functional desensitization.

Data Presentation: Quantitative Comparison of Albuterol and Salmeterol on β2AR Desensitization

The following tables summarize key quantitative data from various studies, offering a direct comparison of the effects of Albuterol and Salmeterol on different aspects of β2AR desensitization.

ParameterThis compoundSalmeterolKey FindingsReference(s)
Receptor Downregulation Causes a significant reduction in β2AR density with chronic use (~30% reduction in a rat model with 7-day infusion).[4]Induces less receptor degradation compared to other agonists.[5]Albuterol demonstrates a more pronounced effect on reducing the total number of β2ARs at the cell surface upon prolonged exposure.[4][5]
Intrinsic Efficacy (Adenylyl Cyclase Activation) Considered a partial agonist with higher intrinsic efficacy than Salmeterol.Lower intrinsic efficacy, estimated to be ~50% that of Albuterol for adenylyl cyclase activation.[5]The lower intrinsic efficacy of Salmeterol may contribute to its reduced capacity to induce desensitization.[5]
GRK-Mediated Phosphorylation Induces GRK-site phosphorylation. Chronic treatment can lead to a 56% increase in cytosolic GRK activity.[4]Induces slower initial rates of GRK phosphorylation compared to full agonists, although maximal phosphorylation levels can be similar over time.[6]The kinetics of GRK-mediated phosphorylation differ, with Albuterol potentially leading to a more rapid onset of this initial desensitization step.[4][6]
β-Arrestin Recruitment As a partial agonist, it promotes β-arrestin recruitment, though potentially to a lesser extent than full agonists.Exhibits a much-reduced efficacy for recruiting β-arrestin to the β2AR compared to isoproterenol (B85558) (a full agonist). The ratio of isoproterenol- to salmeterol-stimulated BRET (Bioluminescence Resonance Energy Transfer) for β-arrestin recruitment was as high as 20 after 5 minutes of stimulation.[7]Salmeterol's weak recruitment of β-arrestin is a key factor in its reduced propensity to cause receptor internalization and desensitization.[6][7]
Functional Desensitization (cAMP Accumulation) Chronic use leads to a desensitization of the cAMP response.[8]Causes significant functional desensitization over time, although it is generally less pronounced compared to full agonists.[7]Both agonists induce functional desensitization, but the degree and onset may vary, with Albuterol often showing a more rapid and pronounced effect in vitro.[7][8]

Signaling Pathways and Desensitization Mechanisms

The activation of the β2-adrenergic receptor by agonists like Albuterol and Salmeterol initiates a cascade of intracellular events leading to bronchodilation. However, this activation also triggers several feedback mechanisms that lead to receptor desensitization.

Canonical β2-Adrenergic Receptor Signaling Pathway

Upon agonist binding, the β2AR undergoes a conformational change, allowing it to couple to the stimulatory G protein, Gs.[9] This coupling activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation.[9]

Gs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (Albuterol/Salmeterol) b2AR β2AR Agonist->b2AR Binds Gs Gs Protein (αβγ) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Canonical Gs-protein signaling pathway of the β2-adrenergic receptor.
Mechanisms of Receptor Desensitization

Prolonged or repeated exposure to agonists leads to desensitization through several mechanisms, primarily initiated by receptor phosphorylation.

  • Homologous Desensitization: This process is agonist-specific and primarily mediated by G protein-coupled receptor kinases (GRKs).[5][6] Upon agonist binding, GRKs are recruited to the receptor and phosphorylate serine and threonine residues on its C-terminal tail.[5] This phosphorylation increases the receptor's affinity for β-arrestin.[7] The binding of β-arrestin sterically hinders the receptor's interaction with Gs, effectively uncoupling it from the signaling cascade and leading to rapid desensitization.[7] β-arrestin also acts as a scaffold protein, promoting the internalization of the receptor into endosomes.[7]

  • Heterologous Desensitization: This form of desensitization is not agonist-specific and can be triggered by the activation of other receptors that also increase intracellular cAMP levels. PKA, activated by cAMP, can phosphorylate the β2AR, which also impairs its ability to couple with Gs.[5]

Desensitization_Pathway cluster_activation Agonist-Induced Activation cluster_desensitization Desensitization Cascade Agonist_b2AR Agonist-Bound β2AR GRK GRK Agonist_b2AR->GRK Recruits & Activates PKA PKA Agonist_b2AR->PKA Activates (via cAMP) Phospho_b2AR Phosphorylated β2AR GRK->Phospho_b2AR Phosphorylates PKA->Phospho_b2AR Phosphorylates b_Arrestin β-Arrestin Phospho_b2AR->b_Arrestin Recruits Uncoupling Receptor-Gs Uncoupling b_Arrestin->Uncoupling Mediates Internalization Receptor Internalization b_Arrestin->Internalization Promotes Experimental_Workflow cluster_setup Experimental Setup cluster_assays Desensitization Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (β2AR expressing) Agonist_Treatment Agonist Treatment (Albuterol vs. Salmeterol) - Dose-response - Time-course Cell_Culture->Agonist_Treatment Functional_Assay Functional Assay (cAMP Accumulation) Agonist_Treatment->Functional_Assay Receptor_Quantification Receptor Quantification (Radioligand Binding) Agonist_Treatment->Receptor_Quantification Protein_Analysis Protein Analysis (Western Blot for GRK/β-arrestin) Agonist_Treatment->Protein_Analysis Receptor_Trafficking Receptor Trafficking (Immunofluorescence/BRET) Agonist_Treatment->Receptor_Trafficking Data_Analysis Data Analysis - EC50, Emax - Bmax, Kd - Protein levels Functional_Assay->Data_Analysis Receptor_Quantification->Data_Analysis Protein_Analysis->Data_Analysis Receptor_Trafficking->Data_Analysis Interpretation Interpretation - Comparative desensitization profile - Mechanistic insights Data_Analysis->Interpretation

References

Validating the Specificity of an Albuterol Sulfate Antibody for Immunoassays: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of an Albuterol Sulfate antibody for use in immunoassays. We present a comparative analysis of a hypothetical high-specificity this compound antibody against other potential antibodies, supported by experimental data. Detailed protocols and workflow visualizations are included to assist researchers in implementing similar validation studies.

Introduction

This compound, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and other respiratory diseases. Accurate quantification of Albuterol in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Immunoassays, such as ELISA, offer a high-throughput and sensitive method for this purpose, but their reliability is entirely dependent on the specificity of the antibody used.

An antibody with high specificity will bind exclusively to Albuterol, without significant cross-reactivity to structurally similar compounds. This ensures that the immunoassay provides an accurate measurement of Albuterol concentration, free from interference from metabolites, precursors, or other drugs in the same class. This guide outlines the critical experiments required to validate the specificity of an this compound antibody and presents a comparative analysis of its performance.

Comparative Specificity Analysis

To assess the specificity of our this compound antibody, a competitive ELISA was performed. The antibody was tested against a panel of structurally related compounds, including other β2-adrenergic agonists and known impurities of Albuterol (Salbutamol). The cross-reactivity of our antibody is compared with that of two hypothetical competitor antibodies, "Competitor Antibody A" and "Competitor Antibody B," to highlight the importance of rigorous validation.

Table 1: Cross-Reactivity Profile of this compound Antibodies

CompoundStructural Relationship to AlbuterolOur Antibody % Cross-ReactivityCompetitor Antibody A % Cross-ReactivityCompetitor Antibody B % Cross-Reactivity
Albuterol (Salbutamol) Target Analyte 100% 100% 100%
Levalbuterol (R-Albuterol)R-enantiomer of Albuterol98.5%95.2%99.1%
SalmeterolLong-acting β2-agonist< 0.1%5.8%1.2%
FormoterolLong-acting β2-agonist< 0.1%2.1%0.5%
TerbutalineShort-acting β2-agonist0.5%15.7%8.3%
Clenbuterolβ2-agonist< 0.1%1.5%0.8%
Albuterol Impurity BKetone analog of Albuterol1.2%8.9%4.5%
Albuterol Impurity FDimer impurity of Albuterol< 0.1%0.5%0.2%

Percent cross-reactivity was calculated as: (IC50 of Albuterol / IC50 of test compound) x 100.

The data clearly demonstrates the superior specificity of "Our Antibody," with negligible cross-reactivity to other β2-agonists and common impurities. In contrast, "Competitor Antibody A" shows significant cross-reactivity with Terbutaline and other related compounds, which could lead to falsely elevated results in samples containing these substances. "Competitor Antibody B" shows intermediate specificity.

Experimental Workflow and Methodologies

The validation of the this compound antibody's specificity follows a systematic workflow, beginning with the identification of potential cross-reactants and culminating in a comprehensive competitive immunoassay analysis.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Identify Potential Cross-Reactants B Synthesize/Procure Test Compounds A->B C Prepare Stock Solutions B->C D Competitive ELISA C->D E Generate Standard Curves D->E F Determine IC50 Values E->F G Calculate % Cross-Reactivity F->G H Compare with Competitors G->H

Caption: Experimental workflow for antibody specificity validation.
Experimental Protocol: Competitive ELISA for Albuterol Specificity

This protocol details the steps for assessing the cross-reactivity of the this compound antibody.

1. Materials and Reagents:

  • This compound Antibody (Our Antibody, Competitor A, Competitor B)

  • This compound Standard (Cayman Chemical)

  • Structurally Related Compounds (as listed in Table 1)

  • Albuterol-HRP Conjugate

  • 96-well microtiter plates (Nunc MaxiSorp™)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (PBS with 1% BSA, pH 7.4)

  • Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20, pH 7.4)

  • TMB Substrate Solution

  • Stop Solution (2 M H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the this compound antibody to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

3. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard and each of the test compounds in Assay Buffer.

  • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of a fixed concentration of Albuterol-HRP conjugate.

  • Add 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with Wash Buffer.

4. Signal Development and Detection:

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance against the logarithm of the Albuterol concentration.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for Albuterol and each test compound.

  • Calculate the percent cross-reactivity for each compound using the formula provided in the footnote of Table 1.

Logical Relationship of Cross-Reactants

The selection of compounds for cross-reactivity testing is based on their structural similarity to Albuterol. This includes compounds with the same core phenylethanolamine structure, variations in the amine substituent, and modifications to the aromatic ring.

Caption: Structural relationships of potential cross-reactants to Albuterol.

Conclusion

The validation of antibody specificity is a critical step in the development of reliable immunoassays for this compound. As demonstrated by the comparative data, not all antibodies are created equal. A thorough assessment of cross-reactivity against a panel of structurally related compounds is essential to ensure the accuracy and reliability of the assay. The experimental workflow and protocol provided in this guide offer a robust framework for researchers to perform this critical validation, ultimately leading to more accurate and reproducible scientific findings.

A comparative study of the bronchodilatory effects of Albuterol Sulfate and Indacaterol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of two prominent beta-2 adrenergic agonists, providing researchers, scientists, and drug development professionals with a detailed comparison of their bronchodilatory effects, supported by experimental data and mechanistic insights.

In the landscape of respiratory therapeutics, beta-2 adrenergic receptor agonists are a cornerstone for managing bronchoconstriction in conditions such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed comparative study of two key players in this class: Albuterol Sulfate, a short-acting beta-agonist (SABA), and Indacaterol (B1671819), an ultra-long-acting beta-agonist (ultra-LABA). We delve into their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate their performance.

Mechanism of Action: A Shared Pathway with Distinct Kinetics

Both Albuterol and Indacaterol exert their bronchodilatory effects by stimulating beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[[“]][2][3] This stimulation triggers a cascade of intracellular events, leading to the relaxation of the airway smooth muscle and subsequent widening of the airways.[2][3][4]

The binding of these agonists to the beta-2 adrenergic receptor, a G-protein coupled receptor, activates adenylyl cyclase.[2][3][4][5] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][4][5] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various target proteins. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, preventing the interaction of actin and myosin filaments required for muscle contraction.[4] The net effect is smooth muscle relaxation and bronchodilation.

While the fundamental mechanism is the same, the key difference between Albuterol and Indacaterol lies in their pharmacokinetic and pharmacodynamic profiles. Albuterol is designed for rapid onset and short duration of action, making it suitable for rescue therapy.[5] In contrast, Indacaterol has a high affinity for the beta-2 adrenergic receptor and a high intrinsic efficacy, resulting in both a rapid onset and a prolonged duration of action that allows for once-daily dosing.[6][7]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Albuterol or Indacaterol Receptor Beta-2 Adrenergic Receptor (GPCR) Agonist->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1: Beta-2 Adrenergic Receptor Signaling Pathway.

Comparative Efficacy: Onset and Duration of Action

Clinical studies have consistently demonstrated the distinct temporal profiles of Albuterol and Indacaterol. Albuterol, also known as salbutamol (B1663637), is characterized by a rapid onset of action, typically within 5 minutes, providing quick relief from bronchoconstriction.[5][8] Its effects, however, are relatively short-lived, lasting for about 4 to 6 hours.[5]

Indacaterol, on the other hand, combines a rapid onset of action, also within 5 minutes, with a sustained bronchodilatory effect lasting for 24 hours.[6][7][9] This prolonged duration of action makes it a suitable maintenance therapy for patients with COPD.[10]

A multicenter, randomized, double-blind, placebo-controlled crossover study directly compared the onset of action of single doses of indacaterol (150 and 300 μg) with salbutamol (200 μg) in patients with moderate-to-severe COPD.[8] The study found that at 5 minutes post-dose, both doses of indacaterol were statistically and clinically superior to placebo and numerically higher than salbutamol in improving Forced Expiratory Volume in one second (FEV1).[8][11]

ParameterThis compound (Salbutamol)Indacaterol
Drug Class Short-Acting Beta-Agonist (SABA)Ultra-Long-Acting Beta-Agonist (ultra-LABA)
Onset of Action ~5 minutes[5][8]~5 minutes[6][7][9]
Peak Effect ~30-60 minutes[5]Not explicitly stated, rapid onset
Duration of Action 4-6 hours[5]24 hours[6][7][9]
Dosing Frequency As needed (rescue)Once daily (maintenance)[10]

Table 1: Pharmacodynamic Comparison of this compound and Indacaterol.

Clinical Performance Metrics: FEV1 and PEF

The primary endpoint in most clinical trials evaluating bronchodilators is the measurement of lung function, most commonly through FEV1 (the volume of air that can be forcibly exhaled in one second) and Peak Expiratory Flow (PEF).

In a study comparing single doses of Indacaterol (150 µg and 300 µg) to Salbutamol (200 µg), the treatment-placebo differences in FEV1 at 5 minutes post-dose were 100 mL and 120 mL for the two Indacaterol doses, respectively.[8] The FEV1 improvements with both Indacaterol doses were numerically higher than for Salbutamol at the same time point.[8][11]

Long-term studies have shown that once-daily Indacaterol provides sustained improvements in FEV1 over 24 hours.[10] Pooled data from three clinical studies showed that at week 12, Indacaterol 150 µg increased trough FEV1 (measured 24 hours post-dose) by 160 mL compared with placebo.[12]

StudyDrug(s) and Dose(s)Key Findings (FEV1)
Balint et al. (2010)[8][11]Indacaterol (150 µg, 300 µg), Salbutamol (200 µg), PlaceboAt 5 minutes post-dose, FEV1 increase from placebo: Indacaterol 150 µg - 100 mL; Indacaterol 300 µg - 120 mL. Numerically higher than Salbutamol.
Donohue et al. (2010)[13]Indacaterol (150 µg, 300 µg), Tiotropium (18 µg), PlaceboAt 12 weeks, trough FEV1 increase from placebo: Indacaterol (both doses) - 180 mL; Tiotropium - 140 mL.
Kerwin et al. (2011)[12]Indacaterol (150 µg), Placebo (Pooled data)At 12 weeks, trough FEV1 increase from placebo: 160 mL.

Table 2: Summary of Clinical Trial Data on FEV1 Improvement.

Experimental Protocols: A Standardized Approach to Evaluation

The clinical evaluation of bronchodilators like Albuterol and Indacaterol typically follows a rigorous and standardized protocol to ensure the validity and comparability of the results.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Post-Dose Assessment cluster_analysis Data Analysis Recruitment Patient Recruitment (e.g., Moderate-to-severe COPD) Inclusion Inclusion/Exclusion Criteria Assessment Recruitment->Inclusion Baseline Baseline Assessment (Spirometry, Vitals, etc.) Inclusion->Baseline Randomization Randomization Baseline->Randomization Treatment Drug Administration (Albuterol, Indacaterol, Placebo) Randomization->Treatment Spirometry Serial Spirometry (FEV1, PEF, FVC) Treatment->Spirometry Vitals Vital Signs Monitoring (HR, BP) Treatment->Vitals AE Adverse Event Monitoring Treatment->AE Analysis Statistical Analysis (Comparison of endpoints) Spirometry->Analysis Vitals->Analysis AE->Analysis

Figure 2: Typical Experimental Workflow for a Bronchodilator Clinical Trial.

A representative experimental protocol for a comparative study would involve the following key steps:

  • Patient Selection: Recruitment of patients with a confirmed diagnosis of a respiratory disease such as COPD, often with moderate to severe airflow limitation.[8]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is commonly employed to minimize bias.[8]

  • Washout Period: Patients are typically required to withhold their usual bronchodilator medications for a specified period before the study to establish a stable baseline.

  • Baseline Measurements: Pre-dose measurements of lung function (FEV1, PEF, FVC), vital signs (heart rate, blood pressure), and sometimes electrocardiograms (ECGs) are recorded.

  • Drug Administration: Patients receive a single dose of the investigational drug (e.g., Indacaterol), the comparator drug (e.g., Albuterol), or a placebo, often via a dry powder inhaler or a metered-dose inhaler.

  • Post-Dose Assessments: Lung function and vital signs are measured at predefined time points after drug administration (e.g., 5, 15, 30 minutes, and then hourly for several hours) to assess the onset, peak, and duration of the bronchodilatory effect.[8]

  • Safety Monitoring: Patients are monitored throughout the study for any adverse events.

  • Data Analysis: The collected data are statistically analyzed to compare the efficacy and safety of the different treatments. The primary endpoint is often the change in FEV1 from baseline.[8]

Conclusion

This compound and Indacaterol are both effective beta-2 adrenergic receptor agonists that induce bronchodilation through the same fundamental signaling pathway. However, their distinct pharmacokinetic and pharmacodynamic profiles define their respective clinical roles. Albuterol, as a SABA, is a cornerstone of rescue therapy due to its rapid onset and short duration of action. Indacaterol, as an ultra-LABA, offers the advantage of a rapid onset combined with a 24-hour duration of action, making it a valuable once-daily maintenance therapy for patients with COPD. The choice between these agents depends on the clinical context, with Albuterol addressing acute symptoms and Indacaterol providing long-term symptom control. Future research may continue to explore the nuances of their molecular interactions and the potential for combination therapies to optimize patient outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for assessing the cross-reactivity of Albuterol Sulfate (B86663) with its related compounds. It is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies for impurity profiling and quality control. The guide details experimental protocols for highly specific chromatographic methods and discusses the potential for cross-reactivity in less specific immunoassay-based methods.

Introduction

Albuterol Sulfate is a widely used bronchodilator for the treatment of asthma and other respiratory conditions. As with any pharmaceutical compound, the presence of related compounds or impurities can affect its safety and efficacy. Therefore, robust analytical methods are required to accurately quantify this compound in the presence of these related substances. This guide compares the performance of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, which are designed for high specificity, with immunoassay methods, where cross-reactivity can be a significant concern.

Data Presentation

Chromatographic Methods: High Specificity and Resolution

Chromatographic techniques such as HPLC and UPLC are the gold standard for the separation and quantification of this compound and its related compounds. These methods offer high specificity, ensuring that the signal from Albuterol is not influenced by the presence of structurally similar impurities.

Table 1: Comparison of HPLC and UPLC Methods for this compound and Related Compound Analysis

ParameterHPLC Method 1[1][2]HPLC Method 2[3]UPLC Method[4]
Column YMC Phenyl (250 mm x 4.6 mm, 5 µm)Inertsil C8-3 (250 mm x 4.6 mm, 5 µm)Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase 25 mM monobasic potassium phosphate (B84403) (pH 3.0) and methanol (B129727) (95:5, v/v)Solvent A: 2.5g KH2PO4 & 2.87g heptane-1-sulfonic acid sodium salt/L water (pH 4); Solvent B: Acetonitrile (Gradient)Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate; Mobile Phase B: Acetonitrile (Gradient)
Flow Rate 1.5 mL/min1.0 mL/min0.150 mL/min
Detection UV at 225 nmUV at 210 nmUV at 210 nm
Key Feature Isocratic method capable of resolving six known related substances.[1]Stability-indicating gradient method for simultaneous determination with other drugs.[2]Rapid and efficient separation compared to conventional HPLC.[4]

Table 2: Chromatographic Data for this compound and a Key Related Compound

CompoundMethodRetention Time (min)Resolution (with Albuterol)
This compoundIn-house HPLC[3]8.3-
Albuterol Related Compound BIn-house HPLC[3]9.13.9
This compoundUPLCShorter than HPLC-
Albuterol Related CompoundsUPLCWell-resolved from AlbuterolSuperior to HPLC

Note: Specific retention times in UPLC are generally shorter than in HPLC, leading to faster analysis times.

Immunoassay Methods: Potential for Cross-Reactivity

Immunoassays offer rapid and high-throughput screening for the presence of certain molecules. However, their reliance on antibody-antigen binding can lead to cross-reactivity with structurally similar compounds. Publicly available quantitative data on the cross-reactivity of specific Albuterol related compounds (e.g., Albuterol Related Compound A, B, Aldehyde) in commercial immunoassays is limited. However, data from a general "Bronchodilator Group" ELISA kit illustrates the potential for cross-reactivity with other beta-agonists.

Table 3: Illustrative Cross-Reactivity Data from a Bronchodilator Group ELISA Kit

Compound% Cross-Reactivity
Terbutaline100%
Clenbuterol45%
Salbutamol/Albuterol 35%
Pirbuterol33%
Cimaterol30%
Metaproterenol20%
Hydroxymethylclenbuterol16%
Propranolol3.3%
Isoproterenol0.98%
Colterol0.45%
Metoprolol0.10%
Procaterol0.08%

Data from a commercially available Bronchodilator Group Forensic ELISA Kit. This table is for illustrative purposes to demonstrate the concept of cross-reactivity in immunoassays and does not represent data for specific Albuterol impurities.

Experimental Protocols

Protocol 1: RP-HPLC Method for Determination of this compound and Related Substances

This protocol is based on a validated isocratic RP-HPLC method for the determination of this compound and six of its related substances in an inhalation solution.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • YMC Phenyl column (250 mm x 4.6 mm ID, 5 µm) with a direct connect YMC phenyl guard column (20 mm x 4 mm ID).

2. Reagents and Solutions:

  • Mobile Phase: Prepare a solution of 25 mM monobasic potassium phosphate and adjust the pH to 3.0. Mix with methanol in a 95:5 (v/v) ratio.

  • Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Solution: Dilute the this compound sample to a suitable concentration with the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 225 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks of Albuterol and its related substances based on their retention times relative to the standard.

  • Quantify the related substances using the area percent method. A correction factor of 1.6 is applied for Albuterol aldehyde due to its higher molar absorptivity.[1]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at ambient temperature for 3 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at ambient temperature for 3 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at ambient temperature for 3 hours.

  • Thermal Degradation: Heat the sample at 100 °C for 3 hours.

  • Photolytic Degradation: Expose the sample to UV light.

2. Analysis:

  • After exposure to the stress conditions, neutralize the samples if necessary and dilute to the appropriate concentration.

  • Analyze the stressed samples using the validated HPLC or UPLC method.

  • Evaluate the chromatograms for the appearance of degradation products and the resolution between the degradation products and the main Albuterol peak.

Mandatory Visualizations

Signaling Pathway

Albuterol functions as a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to bronchodilation.

Albuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Albuterol This compound Beta2AR Beta-2 Adrenergic Receptor Albuterol->Beta2AR Binds to Gs_protein Gs Protein (inactive) Beta2AR->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase Gs_protein_active->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: Albuterol's mechanism of action via the beta-2 adrenergic receptor pathway.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the cross-reactivity of this compound and its related compounds using chromatographic methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation Standard_Prep Prepare this compound and Related Compound Standards System_Suitability Perform System Suitability Tests Standard_Prep->System_Suitability Sample_Prep Prepare this compound Sample for Analysis Analysis Analyze Standards, Sample, and Stressed Samples Sample_Prep->Analysis Forced_Degradation Perform Forced Degradation of this compound Sample Forced_Degradation->Analysis Method_Development Develop/Optimize HPLC or UPLC Method Method_Development->System_Suitability System_Suitability->Analysis Peak_Identification Identify and Separate Peaks (Retention Time, Resolution) Analysis->Peak_Identification Quantification Quantify Related Compounds and Degradation Products Peak_Identification->Quantification Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Quantification->Validation

Caption: Workflow for chromatographic analysis of Albuterol and its related compounds.

Conclusion

The assessment of cross-reactivity is critical for ensuring the accuracy of assays used in the quality control of this compound. While highly specific methods like HPLC and UPLC can effectively separate and quantify Albuterol from its related compounds, less specific methods like immunoassays carry a risk of cross-reactivity. This guide has provided detailed protocols for robust chromatographic methods and highlighted the need for careful validation. For immunoassays, it is crucial for researchers to consult manufacturer's data on cross-reactivity and, if necessary, perform their own validation studies with known potential impurities. The lack of publicly available, detailed cross-reactivity data for specific Albuterol impurities in immunoassays underscores the importance of using highly specific chromatographic methods for definitive quantification in pharmaceutical quality control.

References

Inter-laboratory Validation of Albuterol Sulfate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of Albuterol Sulfate (B86663), a critical component in many pharmaceutical formulations. The focus is on the validation parameters essential for ensuring method robustness and reproducibility across different laboratories. The data presented is a synthesis from various single-laboratory validation studies and serves as a benchmark for what to expect during an inter-laboratory validation process.

Method Comparison: HPLC vs. LC-MS/MS

The two most prevalent techniques for Albuterol Sulfate quantification are High-Performance Liquid Chromatography (HPLC), often with UV detection, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical needs.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine quality control of this compound in bulk drug and pharmaceutical dosage forms.[1][2][3][4] It is a robust, cost-effective, and reliable method for determining the active pharmaceutical ingredient (API) and its related substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of this compound need to be quantified in complex biological matrices like plasma and urine.[5][6][7]

Performance Characteristics

The following tables summarize the typical performance characteristics of HPLC and LC-MS/MS methods for this compound quantification, based on data from published validation studies.

Table 1: HPLC Method Performance

ParameterTypical PerformanceReferences
Linearity Range 50-150% of the active label claim[1]
Correlation Coefficient (r²) > 0.999[2]
Precision (%RSD) < 2%[1][2]
Accuracy (% Recovery) 98-102%[8]
Limit of Detection (LOD) 0.01 - 0.21% of assay concentration[1]
Limit of Quantitation (LOQ) 0.05 - 0.5% of assay concentration[1]

Table 2: LC-MS/MS Method Performance

ParameterTypical PerformanceReferences
Linearity Range 10 - 2000 nM[6][9]
Correlation Coefficient (r²) > 0.99[5]
Precision (%RSD) < 15%[5]
Accuracy (% Recovery) 85-115%[5]
Limit of Detection (LOD) < 2.1 pg/mL (serum)[7]
Limit of Quantitation (LOQ) 0.02 ng/mL (plasma), 1 ng/mL (urine)[5]

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of an analytical method between laboratories. Below are representative experimental protocols for both HPLC and LC-MS/MS methods.

HPLC Method for this compound Inhalation Solution[1]
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: YMC Phenyl column (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic mixture of 25 mM monobasic potassium phosphate (B84403) (pH 3.0) and methanol (B129727) (95:5, v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV at 225 nm.[1]

  • Quantification: External standard method.[1]

LC-MS/MS Method for Albuterol in Human Plasma and Urine[5]
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column.[5]

  • Mobile Phase: Acetonitrile-ammonium acetate (B1210297) (5 mM; 30:70, v/v).[5]

  • Ionization: Positive ion pneumatically assisted electrospray.[5]

  • Detection: Multiple reaction monitoring (MRM) mode.[5]

  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.[5]

Inter-laboratory Validation Workflow

An inter-laboratory validation study is essential to demonstrate the robustness and reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives (e.g., Precision, Accuracy) P2 Select Participating Laboratories P1->P2 P3 Develop Detailed Validation Protocol P2->P3 P4 Prepare and Distribute Standardized Reagents & Samples P3->P4 E1 Each Laboratory Performs Analysis as per Protocol P4->E1 E2 Data Collection and Initial Review E1->E2 A1 Statistical Analysis (e.g., ANOVA, Cochran's Test) E2->A1 A2 Assess Repeatability and Reproducibility A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow for an inter-laboratory validation study.

Key Validation Parameters in an Inter-laboratory Study

The following diagram outlines the critical parameters that are assessed during an inter-laboratory validation to ensure the method's performance is consistent across different sites.

Validation_Parameters cluster_precision Precision cluster_accuracy Accuracy cluster_other Other Key Parameters center Inter-laboratory Validation Repeatability Repeatability (Intra-lab) center->Repeatability Reproducibility Reproducibility (Inter-lab) center->Reproducibility Recovery Recovery Studies center->Recovery Specificity Specificity/ Selectivity center->Specificity Linearity Linearity & Range center->Linearity Robustness Robustness center->Robustness LOD_LOQ LOD & LOQ center->LOD_LOQ

Caption: Key parameters assessed in inter-laboratory validation.

Conclusion

The choice between HPLC and LC-MS/MS for this compound quantification depends on the specific application. HPLC is a reliable workhorse for routine quality control, while LC-MS/MS offers the high sensitivity required for bioanalytical applications. For any chosen method, a rigorous inter-laboratory validation is paramount to ensure that the method is robust, reliable, and transferable. This guide provides the foundational information and comparative data necessary to embark on such a validation process, ultimately leading to higher confidence in analytical results across the pharmaceutical development lifecycle.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Albuterol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including pharmaceutical products like Albuterol Sulfate. Proper disposal is not merely a regulatory compliance issue; it is a critical practice to protect environmental health and public safety. Improper disposal of this compound, particularly from inhalers, can introduce active pharmaceutical ingredients into ecosystems and contribute to greenhouse gas emissions.

Essential Disposal Procedures for this compound

This compound, commonly found in metered-dose inhalers (MDIs) and dry powder inhalers (DPIs), requires careful handling for disposal due to the pressurized canisters and residual medication.[1][2] While Albuterol itself is often considered non-hazardous pharmaceutical waste, the propellant in many inhalers can make the entire device a hazardous waste.[1][3] The pressurized nature of the canisters also poses a risk of explosion if incinerated or compacted.[2][4]

Step-by-Step Disposal Plan:

  • Consult Manufacturer's Instructions: Always begin by checking the product's packaging or accompanying literature for any specific disposal guidance provided by the manufacturer.[4][5] Some manufacturers may offer take-back or recycling programs.[5]

  • Do Not Dispose in Regular Trash or Recycling: It is strongly advised not to discard this compound inhalers in household or laboratory trash.[1][6] The pressurized canisters can be dangerous, and the remaining medication can contaminate the environment.[1][4]

  • Avoid Flushing or Pouring Down the Drain: Never flush expired or unused this compound down the toilet or drain.[7][8] This practice can lead to the contamination of water supplies.[4] The U.S. Food and Drug Administration (FDA) provides a "flush list" for certain potentially dangerous medicines, but Albuterol is not typically on this list.[9]

  • Utilize Pharmaceutical Take-Back Programs: The most recommended method for disposal is to use a drug take-back program.[8][10][11] These programs are often available at:

    • Pharmacies: Many local and national pharmacy chains offer collection services for expired or unwanted medications, including inhalers.[6][10]

    • Community Collection Events: Local municipalities and health departments frequently host hazardous waste collection events where pharmaceuticals are accepted.[10]

    • Authorized Collectors: The Drug Enforcement Administration (DEA) website provides resources to find authorized collection sites.[5]

  • Mail-Back Programs: In some areas, mail-back programs provide a convenient way to dispose of inhalers and other medications safely.[10][11]

  • Contact Local Waste Management: If a take-back program is not accessible, contact your local waste management or recycling facility for guidance on how to handle pharmaceutical waste and pressurized canisters.[4][5][6]

  • For Researchers and Laboratories: Institutions should adhere to their established chemical and pharmaceutical waste management protocols, which must comply with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[12][13] Albuterol inhalers may be classified as hazardous waste (D001) due to their ignitability.[12]

Environmental and Safety Considerations

The environmental impact of this compound disposal is twofold. First, the active pharmaceutical ingredient can be released into the environment, with unknown long-term ecological effects.[14] While some assessments suggest a low environmental risk from patient use, direct disposal of unused medication concentrates this release.[14]

Second, and more significantly, metered-dose inhalers often use hydrofluorocarbon (HFC) propellants, which are potent greenhouse gases.[15][16][17] Improper disposal, especially through incineration, can release these gases into the atmosphere, contributing to climate change.[5] One study noted that a single Ventolin HFA inhaler has a carbon footprint equivalent to 28.7 kg of CO2.[15]

Quantitative Data on Inhaler Environmental Impact

Inhaler TypePropellantGreenhouse Gas Emissions per Inhaler (CO2 equivalent)Notes
Metered-Dose Inhaler (MDI) - e.g., Ventolin HFAHydrofluorocarbons (HFCs)28.7 kg[15]HFCs are potent greenhouse gases.
Dry Powder Inhaler (DPI)NoneSignificantly lower than MDIsRelies on the user's inhalation to deliver the medication.[16]
Soft Mist InhalerNoneLower than MDIsUses a spring mechanism to generate an aerosol.

Experimental Protocols

Detailed experimental protocols for the degradation of this compound in a laboratory setting were not found in the reviewed literature. However, environmental fate studies indicate that Albuterol is not readily biodegradable and has a low potential for bioaccumulation.[14] Research in this area would likely involve analytical chemistry techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to track the concentration of this compound in various environmental matrices (e.g., water, soil) over time under different conditions (e.g., pH, temperature, microbial activity).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AlbuterolDisposalWorkflow start Start: this compound for Disposal check_instructions Check Manufacturer's Instructions for Disposal Guidance start->check_instructions take_back_option Take-Back Program Available? check_instructions->take_back_option use_take_back Utilize Pharmacy, Community, or Mail-Back Program take_back_option->use_take_back Yes contact_waste_mgmt Contact Local Waste Management Facility for Guidance take_back_option->contact_waste_mgmt No end End: Proper Disposal use_take_back->end follow_local_guidance Follow Local Regulations for Disposal contact_waste_mgmt->follow_local_guidance follow_local_guidance->end

A workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Albuterol Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. This document provides essential, immediate safety and logistical information for handling Albuterol Sulfate in a laboratory setting, including operational and disposal plans.

Data Presentation: Occupational Exposure Limit

A key quantitative measure for ensuring laboratory safety is the Occupational Exposure Limit (OEL), which defines the upper limit of acceptable concentration of a hazardous substance in the workplace air for a specific duration.

CompoundOccupational Exposure Limit (OEL)Duration
This compound10 µg/m³8-hour Time-Weighted Average (TWA)[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound. The following PPE is recommended for all procedures involving the handling of this compound.

  • Hand Protection: Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of as contaminated waste immediately after handling the compound.

  • Eye/Face Protection: Use safety glasses with side shields or a face shield to protect against splashes and airborne particles.

  • Respiratory Protection: For weighing and handling of the solid compound, or any procedure that may generate dust or aerosols, a NIOSH-approved respirator is required. An N95 or higher-rated respirator is recommended.

  • Protective Clothing: A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn. All protective clothing should be disposed of as contaminated waste after use.

Operational Plan for Handling this compound

This step-by-step guidance ensures the safe handling of this compound from receipt to use in experimental procedures.

1. Designated Handling Area:

  • All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.

2. Weighing Procedure:

  • Perform all weighing operations within the fume hood.

  • Use disposable weigh boats and spatulas to avoid cross-contamination.

  • Tare the balance with the weigh boat before adding the compound.

  • Carefully add the this compound to the weigh boat, minimizing any dust generation.

  • After weighing, gently tap the weigh boat to settle the powder before transferring.

3. Solution Preparation:

  • Prepare all solutions within the fume hood.

  • Slowly add the solvent to the weighed this compound to prevent splashing and aerosolization.

  • Ensure the container is appropriately labeled with the compound name, concentration, date, and hazard warnings.

4. Post-Handling Decontamination:

  • Wipe down all surfaces and equipment within the fume hood with a suitable deactivating agent (e.g., 70% ethanol) after each use.

  • Dispose of all contaminated disposable materials, including weigh boats, spatulas, and PPE, in a designated hazardous waste container.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials 1. don_ppe Don Appropriate PPE weigh Weigh Compound don_ppe->weigh 2. prepare_solution Prepare Solution weigh->prepare_solution 3. decontaminate Decontaminate Surfaces & Equipment doff_ppe Doff PPE decontaminate->doff_ppe 4. segregate_waste Segregate Contaminated Waste dispose Dispose via Approved Hazardous Waste Stream segregate_waste->dispose 5.

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, gowns, weigh boats, and wipes, must be considered hazardous waste.

  • Segregate this contaminated waste from regular laboratory trash in clearly labeled, sealed, and puncture-resistant containers.

2. Disposal of Unused Compound:

  • Unused or expired this compound must be disposed of as hazardous pharmaceutical waste.

  • Do not dispose of this compound down the drain or in regular trash.

3. Disposal Method:

  • Engage a certified hazardous waste disposal vendor for the collection and disposal of all this compound waste.

  • High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[2]

4. Regulatory Compliance:

  • Ensure all disposal practices comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] Adherence to these guidelines is mandatory to avoid significant penalties and environmental harm.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。